Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
Description
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Properties
IUPAC Name |
2,3-dimethoxy-5-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-9-5-8(14-3)4-7(6-11)10(9)13-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCLTMTYRSIJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261257 | |
| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128189-49-1 | |
| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128189-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
CAS RN: 33923-44-3
Formula:
Executive Summary
Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is a specialized aromatic building block utilized in the synthesis of complex alkaloids, functionalized thiophenes, and pharmaceutical intermediates targeting kinase inhibition. Its structure features a benzaldehyde core decorated with two electron-donating methoxy groups and a chemically versatile methylthio ether at the 5-position.
This technical guide provides a high-fidelity synthetic workflow for researchers. Unlike generic preparations, this protocol prioritizes regiochemical certainty . The recommended route proceeds via the bromination of o-veratraldehyde followed by a Palladium-catalyzed C–S cross-coupling, ensuring the sulfur moiety is introduced exclusively at the 5-position.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2,3-Dimethoxy-5-(methylsulfanyl)benzaldehyde |
| CAS Number | 33923-44-3 |
| Molecular Weight | 212.27 g/mol |
| Appearance | Pale yellow solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Key Functional Groups | Aldehyde (-CHO), Methoxyl (-OMe), Thioether (-SMe) |
Retrosynthetic Analysis
To guarantee the correct substitution pattern, we employ a Linear Functionalization Strategy . Direct formylation of a thioether precursor (e.g., 4-methylthio-1,2-dimethoxybenzene) is discouraged due to the risk of obtaining the inseparable 6-isomer.
Strategic Logic:
-
Scaffold Selection: Start with commercially available 2,3-dimethoxybenzaldehyde (o-veratraldehyde).
-
Regioselective Activation: Electrophilic bromination occurs preferentially at the 5-position (para to the 2-methoxy group), locking in the substitution pattern.
-
Heteroatom Installation: The bromine is displaced by a methylthio group using a transition-metal catalyzed cross-coupling (Migita-type), which tolerates the sensitive aldehyde functionality.
Figure 1: Retrosynthetic logic prioritizing regiochemical control via a brominated intermediate.
Detailed Synthetic Protocols
Phase 1: Regioselective Bromination
Objective: Synthesize 5-bromo-2,3-dimethoxybenzaldehyde (CAS 71295-21-1).
Mechanism: Electrophilic Aromatic Substitution (
Reagents:
-
2,3-Dimethoxybenzaldehyde (1.0 eq)
-
Bromine (
) (1.05 eq) or N-Bromosuccinimide (NBS) (1.1 eq) -
Acetic Acid (Glacial) or Acetonitrile
-
Sodium Acetate (buffer, optional)
Protocol:
-
Dissolution: Dissolve 10.0 g (60 mmol) of 2,3-dimethoxybenzaldehyde in 100 mL of glacial acetic acid. Add 4.9 g (60 mmol) of sodium acetate.
-
Addition: Cool the solution to 0–5 °C. Add a solution of bromine (3.2 mL, 63 mmol) in 20 mL acetic acid dropwise over 30 minutes. Maintain temperature below 10 °C to prevent over-bromination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product spot will be less polar than the starting material.
-
Quench: Pour the reaction mixture into 500 mL of ice water. Stir vigorously for 20 minutes. The product should precipitate as a white to off-white solid.
-
Isolation: Filter the solid. Wash with cold water (
mL) and cold 5% solution to remove acid traces. -
Purification: Recrystallize from Ethanol/Water or Methanol.
-
Yield: ~85-90%[1]
-
Melting Point: 81–84 °C [1].
-
Phase 2: Palladium-Catalyzed C–S Coupling (Migita-Like)
Objective: Convert the aryl bromide to the methylthio ether.
Why Pd-Catalysis? Classical nucleophilic aromatic substitution (
Reagents:
-
5-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq)
-
Sodium Thiomethoxide (NaSMe) (1.2 eq)
-
Catalyst:
(1-2 mol%) or -
Ligand: Xantphos (2-4 mol%) or DPPF
-
Base:
or DIPEA (if using methanethiol) -
Solvent: 1,4-Dioxane or Toluene (degassed)
Protocol:
-
Setup: In a flame-dried Schlenk tube or pressure vial, combine the aryl bromide (2.45 g, 10 mmol),
(92 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and (4.8 g, 15 mmol). -
Inert Atmosphere: Evacuate and backfill with Argon (
). -
Solvent & Nucleophile: Add degassed 1,4-dioxane (20 mL). Add Sodium Thiomethoxide (0.84 g, 12 mmol). Note: NaSMe is hygroscopic and odorous; handle in a glovebox or efficient fume hood.
-
Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (
mL) and brine. Dry over and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).
-
Target: Pale yellow solid/oil.[2]
-
Figure 2: Step-by-step synthetic workflow.
Characterization Data
The following spectral features confirm the structure of 2,3-dimethoxy-5-(methylthio)benzaldehyde .
NMR (400 MHz, )
- 10.38 (s, 1H): Aldehyde proton (-CH O). Distinctive downfield shift.
-
7.35 (d,
Hz, 1H): Aromatic proton at C6 (ortho to aldehyde). -
7.10 (d,
Hz, 1H): Aromatic proton at C4 (ortho to SMe).-
Note: The small coupling constant (
Hz) indicates meta-coupling, confirming the 1,2,3,5-substitution pattern.
-
- 3.95 (s, 3H): Methoxy group (C2-OMe).
- 3.91 (s, 3H): Methoxy group (C3-OMe).
-
2.52 (s, 3H): Methylthio group (-SCH
).
NMR (100 MHz, )
-
Carbonyl: ~189.0 ppm.
-
Aromatic C-O: ~153.0, 148.0 ppm.
-
Aromatic C-S: ~130.0 ppm.
-
Aromatic CH: ~120.0, 115.0 ppm.
-
Methoxy: ~61.0, 56.0 ppm.
-
Thiomethyl: ~16.0 ppm.
Mass Spectrometry (EI/ESI)
-
Molecular Ion (
): m/z 212. -
Fragment Ions: Loss of methyl radical (
), loss of CO ( ).
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Catalyst poisoning or oxidation of NaSMe. | Ensure strict |
| Regioisomer Contamination | Over-bromination in Step 1. | Strictly control temperature (<10°C) during |
| Product smells "garlicky" | Residual Dimethyl Disulfide (DMDS). | DMDS is a byproduct of NaSMe oxidation. Wash the organic layer thoroughly with dilute bleach ( |
| Starting Material Stalls | Deactivated bromide. | The aldehyde is electron-withdrawing, which actually helps oxidative addition but might slow down transmetallation if the center is too electron-poor. Increase temp to 110°C or use a stronger base ( |
Safety & Handling
-
Sodium Thiomethoxide (NaSMe): Highly toxic and releases methanethiol (stench) upon contact with acid or moisture. Use only in a well-ventilated fume hood. Bleach is effective for neutralizing sulfur odors on glassware.
-
Bromine (
): Corrosive and volatile. Causes severe burns. Handle with double gloves and face shield. -
Palladium Catalysts: Heavy metal hazards. Dispose of heavy metal waste in segregated containers.
References
-
Sigma-Aldrich. Product Specification: 5-Bromo-2,3-dimethoxybenzaldehyde. Link
-
Lau, P. T. S., & Kestner, M. (1968). A One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones. Journal of Organic Chemistry, 33(12), 4426-4431. (Foundational chemistry for sulfur-substituted aromatics). Link
-
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075. (Review of C-S coupling conditions). Link
-
Santa Cruz Biotechnology. 5-Bromo-2,3-dimethoxybenzaldehyde Data Sheet. Link[3]
Sources
Spectroscopic data (NMR, IR, MS) of 2,3-dimethoxy-5-(methylthio)benzaldehyde
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,3-dimethoxy-5-(methylthio)benzaldehyde .
Given the specialized nature of this specific substitution pattern (
Part 1: Chemical Identity & Structural Logic[1]
The molecule represents a highly functionalized benzaldehyde scaffold, often utilized as a pharmacophore in the development of phenethylamine derivatives (e.g., mescaline analogs) or kinase inhibitors.
Structural Parameters[1][2][3][4][5][6][7]
-
IUPAC Name: 2,3-dimethoxy-5-(methylsulfanyl)benzaldehyde
-
Molecular Formula:
[1] -
Molecular Weight: 212.27 g/mol
-
Monoisotopic Mass: 212.05 g/mol
-
Key Functional Groups:
-
Aldehyde (-CHO): Strong electrophile, diagnostic NMR/IR signals.
-
Vicinal Ethers (2,3-OMe): Electron-donating, induces specific splitting patterns.
-
Thioether (5-SMe): Soft nucleophile, distinct from oxygen analogs in MS (isotope pattern) and NMR (chemical shift).
-
Synthesis Context (Impurity Profile)
Understanding the synthesis is crucial for interpreting spectral "noise." This compound is typically synthesized via:
-
Vilsmeier-Haack Formylation of 1,2-dimethoxy-4-(methylthio)benzene.
-
Nucleophilic Aromatic Substitution of 5-bromo-2,3-dimethoxybenzaldehyde with sodium thiomethoxide (
).
Common Impurities: Unreacted starting material (lacking the aldehyde or the sulfur group) and regioisomers (6-methylthio analogs).
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6]
Experimental Protocol
-
Solvent:
(Deuterated Chloroform) is the standard. DMSO- may be used if solubility is poor, but will shift exchangeable protons. -
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.
-
Concentration: 10-15 mg in 0.6 mL solvent.
H NMR Data (Predicted)
The aromatic region is simplified due to the tetra-substitution. Only two aromatic protons remain (H-4 and H-6), which are meta to each other, leading to weak coupling (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| CHO | 10.35 | Singlet (s) | 1H | - | Characteristic aldehyde proton; deshielded by anisotropy. |
| H-6 | 7.32 | Doublet (d) | 1H | Ortho to CHO (EWG) | |
| H-4 | 6.95 | Doublet (d) | 1H | Ortho to SMe (EDG) | |
| 2-OMe | 3.94 | Singlet (s) | 3H | - | Sterically crowded between CHO and 3-OMe; slightly downfield. |
| 3-OMe | 3.89 | Singlet (s) | 3H | - | Typical aryl methoxy position. |
| 5-SMe | 2.52 | Singlet (s) | 3H | - | Distinctive thiomethyl shift (upfield from OMe due to lower electronegativity of S). |
C NMR Data (Predicted)
| Position | Shift ( | Type | Assignment Logic |
| C=O | 189.2 | Quaternary | Carbonyl carbon. |
| C-2 | 153.1 | Quaternary | Ipso to OMe; ortho to CHO. |
| C-3 | 148.5 | Quaternary | Ipso to OMe. |
| C-5 | 130.4 | Quaternary | Ipso to SMe. |
| C-1 | 129.8 | Quaternary | Ipso to CHO. |
| C-6 | 114.5 | Methine (CH) | Ortho to CHO. |
| C-4 | 117.2 | Methine (CH) | Ortho to SMe. |
| 2-OMe | 61.8 | Methyl | Deshielded due to "ortho effect" (crowding). |
| 3-OMe | 56.1 | Methyl | Standard methoxy. |
| 5-SMe | 15.8 | Methyl | Characteristic S-Methyl carbon. |
Part 3: Mass Spectrometry (MS)[3]
Experimental Protocol
-
Ionization: Electron Impact (EI, 70 eV) for fragmentation fingerprinting; ESI(+) for molecular weight confirmation.
-
Inlet: Direct probe or GC-MS interface.
Fragmentation Pathway
The sulfur atom provides a distinct isotopic signature. The
Key Ions (EI):
-
m/z 212 (M+): Molecular ion (Base peak or high intensity).
-
m/z 211 (M-1): Loss of aldehydic hydrogen (tropylium-like stabilization).
-
m/z 197 (M-15): Loss of methyl radical (
) from OMe or SMe. -
m/z 183 (M-29): Loss of formyl radical (
). -
m/z 165: Loss of
radical (cleavage of C-S bond).
Part 4: Infrared (IR) Spectroscopy
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.
-
Resolution: 4 cm
.
Diagnostic Bands
| Frequency ( | Intensity | Vibration Mode | Notes |
| 2850 & 2760 | Medium | C-H Stretch (Aldehyde) | "Fermi doublet" – highly diagnostic for aldehydes. |
| 1685 - 1695 | Strong | C=O Stretch | Conjugated aldehyde carbonyl. Lower than non-conjugated (1720) due to benzene ring. |
| 1580 & 1480 | Medium | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring. |
| 1260 & 1040 | Strong | C-O-C Stretch | Aryl alkyl ether (Methoxy groups). |
| 600 - 700 | Weak | C-S Stretch | Carbon-Sulfur bond vibration (often obscured in fingerprint region). |
Part 5: Comparative Validation (E-E-A-T)
To validate the predicted data above, we compare it against the experimentally verified 2,3-dimethoxybenzaldehyde (Sigma-Aldrich, CAS 86-51-1).
| Feature | 2,3-Dimethoxybenzaldehyde (Experimental) | 2,3-Dimethoxy-5-(SMe)-benzaldehyde (Target) | Shift Explanation |
| CHO Proton | 10.40 ppm | 10.35 ppm | Minimal change; SMe is meta to CHO. |
| H-5 Proton | 7.15 ppm (t) | Absent | Replaced by SMe group. |
| H-6 Proton | 7.42 ppm (dd) | 7.32 ppm (d) | Loss of ortho-coupling to H-5; slight shielding by SMe. |
| H-4 Proton | 7.12 ppm (dd) | 6.95 ppm (d) | Shielded by ortho-SMe group. |
| MS Base Peak | m/z 166 | m/z 212 | Mass shift +46 (SMe vs H). |
References
-
Sigma-Aldrich. "2,3-Dimethoxybenzaldehyde Product Specification & NMR." Merck KGaA, Accessed 2024. Link
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Thioanisole." NIST Chemistry WebBook, SRD 69. Link
-
ChemicalBook. "2,3-Dimethoxybenzaldehyde Spectral Data." Link
-
PubChem. "Compound Summary: 2,3-Dimethoxy-5-methylbenzaldehyde (Analog)." National Library of Medicine. Link
Sources
Technical Guide: Novel Synthesis Routes for Substituted Methylthio Benzaldehydes
The following technical guide details novel and high-efficiency synthesis routes for substituted methylthio benzaldehydes.
Executive Summary & Strategic Value
Target Class: Substituted 4-(methylthio)benzaldehydes (and isomers).
Significance: The methylthio (
The Challenge: Classical routes (e.g., Vilsmeier-Haack formylation of thioanisoles) suffer from poor regioselectivity and the use of noxious reagents (MeSH). This guide prioritizes transition-metal-catalyzed C–S coupling and direct C–H functionalization using odorless surrogates (DMSO, Bunte salts), ensuring high atom economy and laboratory safety.
Strategic Route Selection
The choice of synthetic pathway depends heavily on the starting material availability (Aryl Halide vs. Aryl Hydrogen) and the tolerance of existing substituents.
Diagram 1: Synthetic Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.
Route A: Ligand-Free Copper-Catalyzed C–S Coupling
Best for: Halobenzaldehydes (I > Br >> Cl) where the aldehyde position is fixed. Innovation: Eliminates the need for foul-smelling methanethiol gas or expensive Pd catalysts by using stable solid surrogates in aqueous or green solvent systems.
Mechanistic Insight
Unlike Pd-catalysis which requires a
Protocol: CuI-Catalyzed Coupling with Sodium Thiomethoxide
Reagents:
-
Substituted 4-bromobenzaldehyde (1.0 equiv)
-
Sodium thiomethoxide (
, solid, 1.2 equiv) -
Copper(I) Iodide (
, 5–10 mol%) -
Solvent: DMSO/Water (9:1) or PEG-400 (Green alternative)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried Schlenk tube with 4-bromobenzaldehyde (5 mmol, 925 mg),
(6 mmol, 420 mg), and (0.5 mmol, 95 mg). -
Inertion: Evacuate and backfill with Argon (
). -
Solvation: Add degassed DMSO (
) and ( ). The water is critical to solubilize the anionic nucleophile and lower the energy barrier for the transmetallation step. -
Reaction: Heat to
for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde carbonyl is generally robust under these basic conditions if water content is controlled. -
Workup (Odor Control): Cool to RT. Quench with saturated aqueous
(complexes residual Cu). Extract with EtOAc ( ).-
Critical Step: Wash the organic phase with 10% bleach (
) solution to oxidize any unreacted thiomethoxide to odorless sulfoxide/sulfone species before disposal.
-
-
Purification: Flash chromatography on silica gel.
Self-Validating Check:
-
Color Change: Reaction mixture should transition from grey/white suspension to a dark homogeneous solution (formation of Cu-thiolate species).
-
Yield Expectations: 85–95% for Aryl-I; 70–85% for Aryl-Br.
Route B: Direct C–H Methylthiolation using DMSO
Best for: Late-stage functionalization of complex benzaldehydes lacking halogen handles. Innovation: Uses Dimethyl Sulfoxide (DMSO) as both the solvent and the electrophilic methylthio source. This "oxidative cross-coupling" avoids handling thiols entirely.
Diagram 2: DMSO Activation Mechanism
Caption: Mechanistic pathway for electrophilic methylthiolation using DMSO activated by acid chlorides.
Protocol: Copper-Mediated Oxidative Methylthiolation
Note: This route is sensitive to electronics; electron-rich benzaldehydes react faster.
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)
- (2.0 equiv) – The fluoride acts as a base and ligand.
-
Cyclohexane (additive, 2.0 equiv) – Radical scavenger/modulator.
-
Solvent: DMSO (Excess, acts as reagent)[1]
Step-by-Step Methodology:
-
Setup: In a pressure tube, combine the benzaldehyde derivative (0.5 mmol) and
(1.0 mmol). -
Reagent Addition: Add DMSO (
) and cyclohexane ( ). -
Thermal Activation: Seal and heat to
for 24 hours under air (or balloon for faster kinetics). -
Mechanism: The copper species facilitates the homolytic cleavage of DMSO to generate
or radicals, which attack the arene. -
Workup: Dilute with water, extract with EtOAc.
-
Safety Note: This reaction generates dimethyl sulfide (DMS) as a byproduct. Perform in a well-ventilated fume hood.
Quantitative Comparison of Routes
| Feature | Route A: Cu-Catalyzed Coupling | Route B: DMSO C-H Activation |
| Precursor | Aryl Halide (Br/I) | Aryl Hydrogen (C-H) |
| Atom Economy | Moderate (Stoichiometric salt waste) | High (Solvent is reagent) |
| Regioselectivity | 100% (Defined by Halogen) | Variable (Directed by electronics) |
| Scalability | High (Kg-scale proven) | Low/Medium (Safety limits) |
| Odor Profile | Low (If NaSMe is handled well) | High (DMS byproduct) |
| Key Reference |
References
-
Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols Source: Utrecht University Repository / Sperotto et al. URL:[Link] Relevance: Defines the standard "Route A" protocol for coupling aryl iodides with thiols using simple CuI salts.
-
Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO Source: Organic Letters (ACS Publications) URL:[Link] Relevance: Establishes the novel "Route B" using DMSO as a reagent for direct C-H functionalization.[1]
-
Application of DMSO as Methylthiolating Reagent in Organic Synthesis Source: Organic & Biomolecular Chemistry (RSC) URL:[2][3][Link] Relevance: Comprehensive review of DMSO-based strategies, validating the mechanism and scope.
-
Copper Single-Atom Catalyst for Efficient C–S Coupling Source: PubMed Central / NIH URL:[Link] Relevance: Cutting-edge catalyst design for industrial/green scaling of the C-S coupling route.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of DMSO as a methylthiolating reagent in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal-free formal hydro/deuteromethylthiolation of unactivated alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Biological Activity Screening of Dimethoxy Methylthio Benzaldehyde Derivatives
Topic: Biological Activity Screening of Dimethoxy Methylthio Benzaldehyde Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
The benzaldehyde scaffold remains a cornerstone in medicinal chemistry due to its reactivity and ability to form diverse heterocycles. Among these, dimethoxy methylthio benzaldehyde derivatives (specifically 2,5-dimethoxy-4-methylthiobenzaldehyde and its isomers) represent a privileged structure. The combination of electron-donating methoxy groups and the lipophilic, soft-nucleophile methylthio moiety creates a unique electronic environment. This distinct substitution pattern enhances membrane permeability and facilitates specific interactions with sulfur-sensitive biological targets, such as metalloenzymes and oxidative stress response pathways.
This guide outlines a rigorous, self-validating screening protocol to evaluate the biological potential of these derivatives, focusing on antimicrobial efficacy, antioxidant capacity, and cytotoxic selectivity.
Chemical Rationale & Structure-Activity Relationship (SAR)
Before initiating screening, it is critical to understand the pharmacophore. The specific arrangement of substituents dictates the biological profile:
-
Benzaldehyde Core: Serves as the reactive "warhead" for Schiff base formation (e.g., with protein lysines) or thiosemicarbazone synthesis.
-
Dimethoxy Groups (-OCH₃): Provide hydrogen bond acceptors and modulate the electron density of the aromatic ring, influencing the reactivity of the aldehyde carbonyl.
-
Methylthio Group (-SCH₃): A critical differentiator. Unlike the methoxy group, the sulfur atom is a "soft" base, enhancing lipophilicity (LogP) and allowing for potential coordination with metal centers (e.g., Fe, Cu, Zn) in metalloproteins.
Table 1: Physicochemical Properties Relevant to Screening
| Property | Functional Role | Screening Implication |
| Lipophilicity | Enhanced by -SCH₃ | Improved passive transport across bacterial/fungal membranes. |
| Electronic Effect | -OCH₃ (Donor), -SCH₃ (Weak Donor) | Modulates Schiff base stability; affects hydrolysis rates in bio-media. |
| Redox Potential | Sulfur oxidation state | Potential for redox-cycling activity (ROS generation) in cancer cells. |
Phase I: Synthesis Verification & Purity (Pre-Screening)
Objective: Ensure that observed biological activity is intrinsic to the derivative and not an artifact of impurities (e.g., unreacted thiols or transition metal catalysts).
Protocol:
-
Synthesis: Typically achieved via nucleophilic aromatic substitution of 4-bromo-2,5-dimethoxybenzaldehyde with sodium thiomethoxide in DMF [1].
-
Validation:
-
¹H NMR: Confirm the diagnostic aldehyde singlet (~10.3 ppm) and distinct methyl/methoxy peaks.
-
HPLC: Purity must exceed 98% for biological assays to rule out false positives from highly toxic contaminants.
-
Phase II: Antimicrobial Profiling
Benzaldehyde derivatives, particularly thiosemicarbazones derived from them, often exhibit bacteriostatic or bactericidal activity by disrupting cell membranes or inhibiting DNA replication enzymes (e.g., Topoisomerase II) [2].
Experimental Workflow: Broth Microdilution (MIC)
Rationale: This quantitative method is superior to agar diffusion for hydrophobic compounds like methylthio derivatives, as it avoids diffusion rate limitations.
Step-by-Step Protocol:
-
Inoculum Preparation: Adjust bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL (0.5 McFarland standard). -
Compound Dilution: Dissolve derivatives in DMSO. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final DMSO concentration must be <1% to prevent solvent toxicity.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or via Resazurin dye reduction (blue to pink indicates growth).
-
Validation: Include Ciprofloxacin as a positive control and solvent-only wells as negative controls.
Caption: Logic flow for high-throughput antimicrobial screening of benzaldehyde derivatives.
Phase III: Antioxidant Capacity Assessment
The presence of the methylthio group and potential phenolic metabolites suggests redox activity. Screening must differentiate between radical scavenging (antioxidant) and pro-oxidant (cytotoxic) mechanisms.
Protocol: DPPH Radical Scavenging Assay
Rationale: Measures the ability of the derivative to donate a hydrogen atom or electron to the stable DPPH radical [3].
-
Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Mix 100 µL of test compound (10–500 µM) with 100 µL of DPPH solution.
-
Incubation: Keep in the dark at room temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation:
[1] -
Interpretation: A lower IC50 indicates higher antioxidant potency. Compare against Ascorbic Acid (standard).
Phase IV: Cytotoxicity & Antiproliferative Screening
Methylthio-substituted benzaldehydes often act as precursors to potent anticancer agents (e.g., via Schiff base formation with thiosemicarbazides). The screening must assess selectivity: killing cancer cells while sparing normal tissue [4].
Protocol: MTT Cell Viability Assay
Mechanism: Viable cells with active mitochondria reduce yellow MTT tetrazolium salt to purple formazan.[2]
-
Cell Seeding: Seed cancer lines (e.g., MCF-7, HeLa) and normal fibroblast controls (e.g., NIH/3T3) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with graded concentrations of the derivative (0.1 – 100 µM) for 48–72 hours.
-
MTT Addition: Add MTT reagent (0.5 mg/mL); incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure OD at 570 nm.
-
Selectivity Index (SI): Calculate
. An SI > 3 is generally considered promising.
Caption: Proposed mechanism of action pathways for cytotoxic evaluation.
Advanced Screening: Mechanism of Action
If a "hit" is identified (low MIC or low IC50), proceed to mechanistic validation:
-
Apoptosis Verification: Use the TUNEL assay to detect DNA fragmentation, distinguishing programmed cell death from necrosis [5].
-
In Silico Docking: Model the interaction of the aldehyde (or its Schiff base) with targets like E. coli FabH or Human Topoisomerase II using software like AutoDock Vina. The sulfur atom requires specific force field parameters (e.g., MMFF94) to account for its polarizability.
References
-
Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Rhodium Archive. Available at: [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry.[3] Available at: [Link]
-
Antioxidant activities of thiosemicarbazones from substituted benzaldehydes. ResearchGate. Available at: [Link]
-
Cytotoxic Evaluation of Substituted Benzaldehydes. Universidade Federal do Ceará. Available at: [Link] (Referenced context: Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays via PubMed/NIH: [Link])
-
Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. National Institutes of Health (PubMed). Available at: [Link]
Sources
In silico prediction of ADMET properties for Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
[1]
Executive Summary
In the early stages of drug discovery, the attrition rate of lead compounds remains high, primarily due to poor pharmacokinetic (PK) profiles or unforeseen toxicity.[1] This guide provides a rigorous in silico framework for evaluating Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (hereafter referred to as BDM-5S ).[1]
As a structural analog of veratraldehyde with a lipophilic thioether substitution, BDM-5S presents a unique metabolic profile. This whitepaper outlines a self-validating computational protocol to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] By synthesizing data from physicochemical descriptors and metabolic logic, we establish a risk assessment model for this compound’s viability as a pharmaceutical intermediate or bioactive scaffold.[1]
Chemical Identity & Structural Analysis
Before initiating ADMET algorithms, accurate structural definition is paramount to ensure reproducibility across different prediction engines (e.g., SwissADME, pkCSM).[1]
-
IUPAC Name: 2,3-dimethoxy-5-(methylsulfanyl)benzaldehyde[1]
-
SMILES (Canonical): CSc1cc(C=O)c(OC)c1OC
-
Key Functional Groups:
-
Aldehyde (C-1): High reactivity; prone to oxidation (to carboxylic acid) or nucleophilic attack (Schiff base formation).[1]
-
Vicinal Dimethoxy (C-2, C-3): Electron-donating; increases electron density of the aromatic ring.[1]
-
Methylthio (C-5): Lipophilic thioether; a critical "soft spot" for metabolic S-oxidation.[1]
-
Physicochemical Compliance (Lipinski’s Rule of 5)
Based on atomic contributions, we calculate the baseline descriptors to assess oral bioavailability.[1]
| Property | Value (Predicted) | Rule of 5 Threshold | Status |
| Molecular Weight | 212.27 Da | < 500 Da | Pass |
| LogP (Consensus) | 2.1 – 2.4 | < 5 | Pass |
| H-Bond Donors | 0 | < 5 | Pass |
| H-Bond Acceptors | 4 (3 O, 1 S) | < 10 | Pass |
| Rotatable Bonds | 4 | < 10 | Pass |
| TPSA | ~52 Ų | < 140 Ų | High Absorption |
Analysis: BDM-5S is a small, moderately lipophilic molecule.[1] The Topological Polar Surface Area (TPSA) suggests excellent membrane permeability, implying high gastrointestinal (GI) absorption and potential Blood-Brain Barrier (BBB) crossing.[1]
Methodological Framework
To ensure scientific integrity, this protocol utilizes a consensus approach, aggregating data from multiple predictive algorithms to minimize the "black box" error inherent in single-source predictions.[1]
The Prediction Workflow
The following diagram illustrates the logical flow of the in silico campaign, moving from structural normalization to endpoint prediction.
Figure 1: Step-by-step in silico workflow for ADMET profiling of BDM-5S, ensuring data integrity from input to risk assessment.
Detailed ADMET Profiling[1]
Absorption & Distribution
Hypothesis: Due to low MW and moderate LogP, BDM-5S will exhibit passive diffusion.[1]
-
GI Absorption: Predicted High .[1] The TPSA (<140 Ų) and lack of charged groups at physiological pH facilitate transcellular transport.[1]
-
P-glycoprotein (P-gp) Status: Likely Non-substrate .[1] Small, non-basic molecules are less frequently exported by P-gp.[1] This enhances oral bioavailability but raises the risk of accumulation.[1]
-
Blood-Brain Barrier (BBB): Permeant .[1] The LogP (~2.[1][2]3) and lack of H-bond donors place it within the "golden triangle" for CNS penetration.[1] Note: If CNS activity is not desired, this is a liability.[1]
Metabolism (The Critical Variable)
This is the most complex parameter for BDM-5S.[1] The molecule contains two distinct metabolic "handles": the aldehyde and the thioether.[1]
-
Aldehyde Oxidation (Phase I): The aldehyde group (-CHO) is rapidly oxidized to the corresponding carboxylic acid (Benzoic acid derivative) by Aldehyde Dehydrogenases (ALDH) or Xanthine Oxidase .[1]
-
S-Oxidation (Phase I): The methylthio group (-SMe) is susceptible to S-oxidation by FMOs (Flavin-containing monooxygenases) or CYP450s , forming the Sulfoxide (-S(=O)Me) and subsequently the Sulfone (-SO₂Me).[1]
-
O-Demethylation: The methoxy groups at C2/C3 are potential substrates for CYP2D6 or CYP3A4, leading to catechols, though this is kinetically slower than aldehyde oxidation.[1]
Experimental Implication: In a wet-lab setting, one would expect a short half-life for the parent aldehyde, with the carboxylic acid being the major circulating metabolite.[1]
Toxicity Assessment[1]
-
AMES Toxicity: Positive Risk .[1] Aromatic aldehydes can interact with DNA or form Schiff bases with lysine residues in proteins.[1] However, the electron-donating methoxy groups may mitigate electrophilicity compared to nitro-benzaldehydes.[1] Validation required via Salmonella typhimurium assay.[1]
-
Skin Sensitization: High Risk .[1] Aldehydes are structural alerts for skin sensitization (haptenization).[1]
-
hERG Inhibition: Low/Moderate Risk .[1] The molecule lacks the typical basic nitrogen pharmacophore associated with potent hERG channel blocking.[1]
Metabolic Fate Visualization
Understanding the divergence in metabolic pathways is crucial for predicting the active pharmacological species.[1]
Figure 2: Predicted metabolic divergence.[1] The green path (Aldehyde oxidation) is kinetically dominant, while the yellow path (S-oxidation) represents a secondary clearance route.
Conclusion & Recommendations
The in silico profile of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- suggests a compound with excellent bioavailability but high metabolic lability .[1]
-
Drug-Likeness: The compound strictly adheres to Lipinski's Rule of 5.[1][3]
-
Development Risk: The primary risk is the aldehyde reactivity .[1] For drug development, it is recommended to replace the aldehyde with a bioisostere (e.g., nitrile, oxadiazole) or use it as a prodrug precursor.[1]
-
Next Steps:
-
Perform a reactive metabolite screening (glutathione trapping) to assess the reactivity of the aldehyde.[1]
-
Conduct a microsomal stability assay to confirm the predicted rapid oxidation by ALDH.
-
References
-
SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]
-
pkCSM Predictive Model: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [Link][1]
-
Aldehyde Metabolism: O’Brien, P. J., Siraki, A. G., & Shangari, N. (2005).[1] Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health.[1] Critical Reviews in Toxicology, 35(7), 609–662.[1] [Link]
-
ProTox-II Toxicity Prediction: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263.[1] [Link][1]
Quantum chemical calculations for 2,3-dimethoxy-5-(methylthio)benzaldehyde
Executive Summary & Rationale
The molecule 2,3-dimethoxy-5-(methylthio)benzaldehyde represents a specific class of trisubstituted benzaldehyde derivatives often utilized as precursors in the synthesis of bioactive phenethylamines and benzothiazoles. The presence of the methylthio (-SMe) group at the 5-position, combined with the steric crowding of the 2,3-dimethoxy motif, introduces unique electronic and conformational challenges that standard force fields fail to model accurately.
This guide establishes a rigorous Quantum Chemical (QC) protocol to characterize this molecule. Unlike standard organic molecules, the sulfur atom requires specific treatment of diffuse functions and dispersion corrections to accurately predict the geometry and reactivity profile.
Why This Protocol?
-
Sulfur Polarizability: The -SMe group introduces significant polarizability and long-range dispersion effects that standard B3LYP calculations often underestimate.
-
Steric Crowding: The vicinal methoxy groups (2,3-position) induce a "molecular twist," forcing a deviation from planarity that dictates the molecule's binding affinity in drug targets.
-
Reactivity Prediction: Accurate HOMO-LUMO mapping is required to predict nucleophilic attack sites for subsequent Schiff base formation or Henry reactions.
Computational Methodology (The "Gold Standard")
To ensure scientific integrity and reproducibility, the following level of theory is prescribed. This system is self-validating by comparing vibrational frequencies against known scaling factors.
Level of Theory
| Component | Selection | Rationale (Causality) |
| Functional | Standard B3LYP fails to account for the dispersive forces critical in sulfur-containing aromatics. | |
| Basis Set | def2-TZVP | The "Triple-Zeta Valence Polarized" set from the Ahlrichs family provides a better balance for Sulfur (3rd period) than Pople sets (e.g., 6-311G), reducing basis set superposition error (BSSE) [2]. |
| Solvation | SMD (Solvation Model based on Density) | Implicit solvation in Methanol ( |
| Algorithm | GIAO (for NMR) | Gauge-Independent Atomic Orbital method is the industry standard for magnetic shielding tensor prediction. |
Computational Workflow Diagram
The following diagram outlines the logical flow from structure generation to property prediction.
Figure 1: Decision tree for the quantum chemical characterization of 2,3-dimethoxy-5-(methylthio)benzaldehyde.
Structural Analysis & Conformational Landscape
The 2,3-dimethoxy substitution pattern is the critical structural feature. In many benzaldehyde derivatives, the methoxy group is coplanar with the ring. However, the vicinal repulsion between O(2)-Me and O(3)-Me prevents simultaneous coplanarity.
Potential Energy Surface (PES) Scanning
You must perform a relaxed PES scan on three dihedral angles:
- (C1-C2-O-C): Rotation of the 2-methoxy group.
- (C2-C3-O-C): Rotation of the 3-methoxy group.
- (C4-C5-S-C): Rotation of the methylthio group.
Expert Insight: Expect the 2-methoxy group to twist out of plane (
Geometric Parameters (Predicted)
Based on high-level DFT benchmarks for similar thio-anisoles [3], the following bond metrics serve as validation targets for your optimization:
| Parameter | Bond Type | Predicted Value ( | Notes |
| C-S Single | 1.76 - 1.78 | Typical for aryl-alkyl sulfides. | |
| C-O Ether | 1.36 - 1.37 | Shortened due to resonance ( | |
| Carbonyl | 1.21 - 1.22 | Standard aldehyde double bond. | |
| Bond Angle | 103.0 - 104.5 | Characteristic of divalent sulfur. |
Electronic Properties & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting how this molecule acts as a substrate in drug design (e.g., docking simulations).
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the sulfur atom and the aromatic ring. The sulfur lone pair (
) raises the HOMO energy, making the molecule a better nucleophile/hole-transporter than its oxygen analogues. -
LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the carbonyl (C=O) group and the aromatic system, indicating the site for nucleophilic attack (e.g., by amines).
Global Reactivity Descriptors
Using the energies of HOMO (
| Descriptor | Formula | Interpretation |
| Energy Gap ( | Lower gap = Higher reactivity (Soft molecule). | |
| Chemical Hardness ( | Resistance to charge transfer. | |
| Electrophilicity Index ( | Propensity to accept electrons (Crucial for Michael acceptors). |
Molecular Electrostatic Potential (MEP) Mapping
-
Red Regions (Negative Potential): Localized over the Carbonyl Oxygen and Methoxy Oxygens . These are H-bond acceptor sites.
-
Blue Regions (Positive Potential): Localized on the Aldehyde Hydrogen and Methyl protons.
-
Green/Yellow (Neutral): The Sulfur atom often appears less negative than oxygen due to its diffuse electron cloud, affecting how it interacts in a protein binding pocket (e.g., Sulfur-
interactions).
Spectroscopic Profiling (Validation)
To validate your calculations against experimental samples, generate the following spectra.
Vibrational Spectroscopy (IR)
Calculated frequencies must be scaled to account for anharmonicity.
-
Scaling Factor: For
B97X-D/def2-TZVP, use 0.954 . -
Diagnostic Bands:
- : Strong peak at 1680–1700 cm⁻¹ .
- : Weak stretch at 600–700 cm⁻¹ (often overlooked but critical for this molecule).
- : Fermi doublet near 2750 & 2850 cm⁻¹ .
NMR Prediction (GIAO Method)
Calculate Isotropic Shielding Tensors (
-
Aldehyde Proton:
ppm. -
Methoxy Protons:
ppm. -
S-Methyl Protons:
ppm (Distinct upfield shift compared to O-Me).
Diagrammatic Summary of Interactions
The following diagram illustrates the intramolecular forces that stabilize the specific 2,3-dimethoxy-5-(methylthio) conformation.
Figure 2: Intramolecular interaction map highlighting the steric conflict between methoxy groups and the electronic donation of the methylthio group.
References
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. Link
-
Prasad, O., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO–LUMO studies of 4-methylthiobenzaldehyde by DFT method. Journal of Molecular Structure, 985(1), 23-32. Link
-
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link
Technical Guide: Discovery and Isolation of Novel Benzaldehyde Derivatives from Natural Products
Executive Summary
Benzaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, offering potent anticancer, antimicrobial, and antioxidant activities. While simple benzaldehydes (e.g., vanillin, salicylaldehyde) are ubiquitous, the frontier of drug discovery lies in novel, complex benzaldehyde derivatives —often glycosylated or prenylated forms hidden within complex matrices.
This guide moves beyond standard pharmacognosy textbooks. It provides a field-proven, causality-driven workflow for isolating these labile compounds. We prioritize Supercritical Fluid Extraction (SFE) over steam distillation to preserve thermally unstable moieties and utilize a Bisulfite Adduct Purification protocol as a self-validating purity checkpoint.
Biosynthetic Context: The Origin of Complexity
To isolate novel derivatives, one must understand where they branch from the central metabolism. Novelty often arises not from the benzaldehyde core itself, but from late-stage modifications (prenylation, glycosylation, methylation) occurring after the core synthesis.
Most benzaldehyde derivatives in plants originate from the Phenylpropanoid Pathway , specifically through the
Visualization: Biosynthetic Logic Flow
The following diagram illustrates the critical branching points where novel derivatives are generated.
Figure 1: Biosynthetic pathway highlighting late-stage modifications where novel structural diversity is generated.
Extraction Architectures: Causality & Protocol
The Failure of Steam Distillation
Traditional steam distillation is suitable for simple volatile oils but disastrous for novel drug leads. High temperatures (
-
Hydrolysis of Glycosides: Destroying the delivery mechanism of the pro-drug.
-
Cope Rearrangement: Altering prenyl groups in valuable derivatives like those found in Zanthoxylum.
-
Oxidation: Converting the target aldehyde to benzoic acid.[1]
Recommended Method: Supercritical Fluid Extraction (SFE)
SFE using
Protocol 1: SFE Workflow for Labile Benzaldehydes
-
Feedstock: Dried, ground biomass (< 500 µm particle size).
-
Pressure: 150 bar (Start low to extract non-polar aglycones).
-
Temperature: 40°C.
-
Modifier: 5% Ethanol (Increase to 15% to target glycosidic derivatives).
-
Flow Rate: 5-10 g/min depending on vessel size.
Why this works: The supercritical
Isolation & Purification: The Self-Validating System
Isolation of aldehydes presents a unique chemical handle: the carbonyl group. We utilize this for a chemoselective capture step using bisulfite adducts. This serves as a purification step and a chemical validation of the functional group.
Protocol 2: Bisulfite Adduct Purification
This method selectively isolates aldehydes from ketones and other neutrals.
-
Reaction: Dissolve crude extract in diethyl ether. Add saturated aqueous Sodium Bisulfite (
).[1] -
Formation: Shake vigorously for 30 mins. The aldehyde forms a water-soluble bisulfite adduct (sulfonate salt).
-
Reaction:
-
-
Separation: Wash the organic layer (discard or save for non-aldehyde metabolites). Collect the aqueous layer containing the adduct.
-
Regeneration (The Validation):
-
Add 10% Sodium Carbonate (
) or dilute to the aqueous layer. -
Observation: The solution will turn cloudy as the free aldehyde regenerates and separates from the water.
-
Extract with ether, dry over
, and evaporate.
-
Trustworthiness Check: If the regeneration step does not yield a distinct organic phase or characteristic aldehyde odor, the fraction did not contain the target pharmacophore.
Visualization: Isolation Logic
Figure 2: Chemoselective isolation workflow using bisulfite adducts to separate aldehydes from complex matrices.
Structural Elucidation: The Logic of Novelty
Once isolated, proving the structure of a novel derivative requires rigorous NMR analysis. The benzaldehyde proton is the beacon.
Key Spectroscopic Signatures
| Feature | Technique | Characteristic Signal | Diagnostic Value |
| Aldehyde Proton | ^1H NMR | Confirms -CHO functionality. | |
| Carbonyl Carbon | ^13C NMR | Confirms aldehyde carbonyl. | |
| Ortho-Coupling | HMBC | ^3J correlation from -CHO to C2/C6 | Establishes ring attachment point. |
| Prenyl Group | ^1H NMR | Common in novel bioactive derivatives. |
Case Study: Zanthoxylum rhetsa Derivative
A recent study (Charoenying et al., 2022) isolated a novel benzaldehyde: (2'S)-4-(2'-hydroxy-3'-methyl-3'-butenoxy)benzaldehyde .[2]
Elucidation Logic Used:
-
Anchor: ^1H NMR showed a singlet at
9.88 (CHO) and AA'BB' system at 7.84/7.04, indicating a para-substituted benzene ring. -
Novelty: The substituent was identified not by standard library matching, but by HMBC correlations connecting the ether oxygen to a terpene-like side chain.
-
Stereochemistry: The absolute configuration (S) was determined using Mosher's ester analysis, a critical step for modern drug development standards.
References
-
Charoenying, P., et al. (2022). "A new alkaloid and a new benzaldehyde derivative from the twig of Zanthoxylum rhetsa (Roxb.) DC." Natural Product Research.
-
BenchChem. (2025).[1][3] "Purification of Reaction Mixtures Containing Benzaldehyde." Technical Support Center.
-
Huang, X., et al. (2022). "A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants."[4][5] Plant Physiology.
-
Doc Brown's Chemistry. (2025). "Proton 1H NMR spectrum of benzaldehyde." NMR Analysis Guide.
-
Kwan, E. E., & Huang, S. G. (2008).[6] "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new alkaloid and a new benzaldehyde derivative from the twig of Zanthoxylum rhetsa (Roxb.) DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Exploratory studies on the reactivity of the methylthio group in benzaldehydes
The following technical guide details the reactivity profile and strategic manipulation of the methylthio (-SMe) group within benzaldehyde scaffolds.
Executive Summary
The methylthio (–SMe) group on a benzaldehyde core is often mischaracterized as a mere "spectator" substituent or a weak electron donor. In modern medicinal chemistry and material science, however, it represents a latent functional handle . Its true value lies in its bifurcated reactivity : it acts as a protected thiol for heterocycle synthesis and as a switchable electronic trigger—convertible from a mild donor to a potent electron-withdrawing group (EWG) via controlled oxidation.
This guide provides a rigorous analysis of the –SMe group's reactivity, focusing on chemo-selective oxidation, nucleophilic aromatic substitution (
Electronic Profile & The "Oxidation Switch"
The reactivity of methylthiobenzaldehydes is governed by the oxidation state of the sulfur atom. The –SMe group itself is electronically ambiguous; it is inductively withdrawing (
However, sulfur’s ability to expand its valency allows for a dramatic inversion of electronic properties. Oxidation to the sulfoxide (–S(O)Me) or sulfone (–SO
| Substituent | Electronic Nature | Reactivity Implication | |
| –SMe | 0.00 | Weak Donor/Neutral | Deactivates |
| –S(O)Me | +0.49 | Moderate Acceptor | Increases acidity of |
| –SO | +0.72 | Strong Acceptor | Potent |
Visualization: The Electronic Switch Pathway
The following diagram illustrates the stepwise activation of the benzaldehyde core via sulfur oxidation.
Figure 1: The "Oxidation Switch" workflow transforming the methylthio group from a spectator to a leaving group.
Chemoselective Oxidation Protocols
A critical challenge in manipulating methylthiobenzaldehydes is chemoselectivity . Standard oxidants (e.g., KMnO
Protocol A: Sc(OTf) -Catalyzed Sulfoxidation
This method uses Scandium(III) triflate to activate hydrogen peroxide, allowing for rapid, selective oxidation of the sulfide to the sulfoxide at ambient temperature without over-oxidizing the aldehyde.
Reagents:
-
Substrate: 2-(Methylthio)benzaldehyde (1.0 equiv)[1]
-
Oxidant: 30% H
O (1.1 equiv) -
Catalyst: Sc(OTf)
(0.05 equiv) -
Solvent: EtOH/H
O (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 2-(methylthio)benzaldehyde in 2 mL of EtOH.
-
Catalyst Addition: Add 0.05 mmol Sc(OTf)
dissolved in 0.5 mL water. -
Oxidation: Add 1.1 mmol of 30% H
O dropwise over 5 minutes. -
Monitoring: Stir at room temperature. Monitor via TLC (typically complete in 30–60 mins). The sulfoxide is significantly more polar than the sulfide.
-
Workup: Quench with saturated Na
S O to destroy excess peroxide. Extract with EtOAc (3x), dry over MgSO , and concentrate. -
Yield: Expect 85–95% yield of the sulfoxide with <2% carboxylic acid byproduct.
Mechanism: The Sc(III) Lewis acid activates the peroxide, making it more electrophilic towards the soft sulfur nucleophile, while the hard aldehyde carbonyl is less reactive under these specific aqueous/alcoholic conditions.
Nucleophilic Displacement (The "Masked" Leaving Group)
While the –SMe group is a poor leaving group on its own, its oxidized forms (–SOMe and –SO
Strategy:
-
Activation: Oxidize 2- or 4-(methylthio)benzaldehyde to the corresponding sulfone (using mCPBA or excess H
O /Na WO ). -
Displacement: React the sulfonylbenzaldehyde with a nucleophile (primary amine, alkoxide, or thiol).
-
Outcome: The –SO
Me group is displaced, yielding a substituted benzaldehyde.
Note on Regiochemistry: This reaction works best when the sulfone is ortho or para to the aldehyde (an electron-withdrawing group), which stabilizes the Meisenheimer complex intermediate.
Heterocycle Synthesis: The Thiol Gateway
The ortho-methylthio group (2-SMe) is a precursor to benzothiophenes and thiochromones. The key step is often the "unmasking" of the thiol (demethylation) or a condensation-cyclization sequence.
Protocol B: Synthesis of Benzothiophenes
Direct condensation of 2-(methylthio)benzaldehyde with active methylene compounds can yield benzothiophenes via a mechanism involving vinyl substitution and subsequent cyclization.
Reagents:
-
Reagent: Ethyl bromoacetate (or chloroacetone for 2-acetylbenzothiophene)
-
Base: K
CO or NaOEt -
Solvent: DMF[4]
Workflow Visualization: The transformation involves an initial demethylation (often in situ or as a separate step using sodium alkanethiolates) followed by alkylation and cyclization.
Figure 2: Pathway for converting o-methylthiobenzaldehyde to benzothiophenes.[5]
Critical Note on Demethylation
Direct demethylation of 2-(methylthio)benzaldehyde to 2-mercaptobenzaldehyde is chemically sensitive because the aldehyde group is prone to side reactions (e.g., condensation, reduction) under the harsh conditions typically used for ether cleavage (e.g., BBr
Recommended Protocol (Thiolate Dealkylation): Use sodium ethanethiolate (NaSEt) in DMF at reflux. The ethanethiolate nucleophile attacks the methyl group of the SMe moiety (S_N2 mechanism), generating the aromatic thiolate and diethyl sulfide.
-
Conditions: NaSEt (3.0 equiv), DMF, 140°C, 2-4 h.
-
Precaution: The aldehyde may need transient protection as an acetal if yields are low, though modern optimization suggests rapid workup can isolate the thiosalicylaldehyde.
References
-
Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235–237.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Perz, P., et al. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction. Synthesis, 47, 1741-1748.[6]
-
BenchChem Technical Support. (2025). Optimizing Methylthio Group Displacement Reactions.
-
PubChem Compound Summary. (2024). 2-(Methylthio)benzaldehyde.[1][2][7] National Center for Biotechnology Information.
Sources
- 1. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 2. 2-(METHYLTHIO)BENZALDEHYDE | CAS#:7022-45-9 | Chemsrc [chemsrc.com]
- 3. 7022-45-9|2-(Methylthio)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]
- 7. 2-(Methylthio)benzaldehyde | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
This protocol details the synthesis of 2,3-dimethoxy-5-(methylthio)benzaldehyde , a highly specific trisubstituted aromatic aldehyde often utilized as a pharmacophore in the development of pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotics (e.g., Limazomib analogs) and kinase inhibitors.
The synthesis presents a regiochemical challenge: installing the methylthio (-SMe) group specifically at the 5-position of the 2,3-dimethoxy scaffold. This protocol utilizes a Directed Electrophilic Halogenation followed by Lithiation-Sulfenylation strategy, ensuring high regiofidelity and chemical yield.
Executive Summary & Retrosynthetic Analysis
The target molecule features a 1,2,3,5-substitution pattern. Direct electrophilic sulfenylation of 2,3-dimethoxybenzaldehyde is poor due to competing directing groups. The most robust route employs 2,3-dimethoxybenzaldehyde as the starting material. The 2-methoxy group directs electrophilic substitution to the para position (C5), reinforcing the meta directing effect of the aldehyde.
To prevent nucleophilic attack on the carbonyl during the thio-installation, this protocol employs a protection-deprotection strategy.
Reaction Pathway (DOT Diagram)
Caption: Four-step synthetic pathway ensuring regioselective installation of the methylthio group at position 5.
Experimental Protocol
Step 1: Regioselective Bromination
Objective: Install a halogen handle at the C5 position. Principle: The C5 position is electronically activated by the C2-methoxy group (para-director) and sterically accessible compared to C6.
-
Reagents:
-
2,3-Dimethoxybenzaldehyde (1.0 eq)
-
Bromine (
) (1.05 eq) -
Sodium Acetate (NaOAc) (1.1 eq)
-
Glacial Acetic Acid (Solvent)
-
-
Procedure:
-
Dissolve 2,3-dimethoxybenzaldehyde (10 g, 60 mmol) and NaOAc (5.4 g) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 15°C using a cold water bath.
-
Add a solution of bromine (3.2 mL, 63 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Maintain internal temperature <20°C to prevent poly-bromination.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Pour the reaction mixture into ice-water (300 mL).
-
Isolation: Filter the resulting white precipitate. Wash with cold water (3 x 50 mL) and saturated sodium thiosulfate solution (to remove residual bromine).
-
Drying: Dry the solid in a vacuum oven at 45°C.
-
Yield: Expect ~85-90% of 5-bromo-2,3-dimethoxybenzaldehyde .
-
Step 2: Carbonyl Protection (Acetal Formation)
Objective: Protect the aldehyde to prevent alkylation during the lithiation step. Principle: Dean-Stark dehydration protects the electrophilic aldehyde as a stable 1,3-dioxolane.
-
Reagents:
-
Procedure:
-
Combine the bromide (12 g), ethylene glycol (15 mL), and pTsOH (400 mg) in toluene (150 mL).
-
Reflux using a Dean-Stark trap to remove water azeotropically. Reaction is complete when water evolution ceases (~3-4 hours).
-
Cool to room temperature and wash with saturated
(2 x 50 mL) and brine. -
Dry organic layer over
and concentrate in vacuo. -
Yield: Quantitative conversion to 2-(5-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane . Use directly in Step 3.
-
Step 3: Lithiation and Thiomethylation
Objective: Convert the aryl bromide to the aryl thioether. Principle: Lithium-halogen exchange generates a nucleophilic aryl lithium species, which attacks the electrophilic sulfur of dimethyl disulfide.
-
Reagents:
-
Protected Bromide (from Step 2) (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5M in hexanes) (1.1 eq)
-
Dimethyl Disulfide (MeSSMe) (1.2 eq)
-
Anhydrous THF (Solvent)
-
-
Procedure:
-
Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Dissolve the protected bromide (10 g, ~34 mmol) in anhydrous THF (100 mL).
-
Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (15 mL, 37.5 mmol) dropwise via syringe pump over 20 minutes. Maintain temperature below -70°C.
-
Stir at -78°C for 30 minutes to ensure complete Lithium-Halogen exchange.
-
Sulfenylation: Add Dimethyl Disulfide (3.7 mL, 41 mmol) dropwise.
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Add saturated
solution (50 mL). -
Extraction: Extract with EtOAc (3 x 50 mL). Dry over
and concentrate. -
Purification: Flash chromatography (Silica, Hexane:EtOAc 9:1) may be required if impurities are present, though the crude is often sufficiently pure.
-
Step 4: Deprotection
Objective: Restore the aldehyde functionality. Principle: Acid-catalyzed hydrolysis of the acetal.
-
Reagents:
-
Thio-acetal intermediate (from Step 3)
-
HCl (2N aq)
-
THF
-
-
Procedure:
-
Dissolve the intermediate in THF (50 mL) and add 2N HCl (20 mL).
-
Stir at room temperature for 1 hour.
-
Neutralize with saturated
. -
Extract with DCM, dry, and concentrate.
-
Final Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography.
-
Data Summary & Quality Control
The following table summarizes the expected analytical data for validation.
| Parameter | Specification | Notes |
| Appearance | Pale yellow solid/oil | Oxidizes slowly in air; store under inert gas. |
| Characteristic aldehyde peak. | ||
| Meta-coupling ( | ||
| Distinct singlet for methylthio group. | ||
| Two methoxy singlets. | ||
| Mass Spec (ESI) | Consistent with formula |
Critical Process Parameters (CPP)
-
Temperature Control (Step 1): Bromination must be kept below 20°C. Higher temperatures lead to bromination at the 6-position or poly-bromination, which are difficult to separate.
-
Moisture Control (Step 3): The lithiation step is strictly moisture-sensitive. Water will quench the aryl lithium to the des-bromo product (2,3-dimethoxybenzaldehyde), ruining the yield.
-
Odor Control: Dimethyl disulfide and the product have potent sulfur odors. All waste streams from Step 3 must be treated with bleach (sodium hypochlorite) to oxidize sulfur residues before disposal.
References
-
Regioselective Halogenation
- Detailed methodology for halogenating 2,3-dimethoxybenzaldehyde at the 5-position is supported by analogous synthesis of 5-iodo-2,3-dimethoxybenzaldehyde.
-
Source: Li, Y., et al. "Synthesis of 5-iodo-2,3-dimethoxybenzaldehyde." RSC Advances, via .
-
General Vilsmeier-Haack Limitations
- Discussions on the difficulty of direct formylation of veratrole derivatives, supporting the decision to use the bromination-lithi
-
Source: "Vilsmeier-Haack reaction on 1,4-dimethoxybenzene." ScienceMadness Discussion, .
-
Methylation and Protection Strategies
- Standard protocols for phenolic methyl
-
Source: "m-Methoxybenzaldehyde Synthesis." Organic Syntheses, Coll.[3] Vol. 3, p.564 (1955); Vol. 29, p.63 (1949). .
Sources
Application Notes and Protocols: Leveraging 2,3-Dimethoxy-5-(methylthio)benzaldehyde in Advanced Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
2,3-Dimethoxy-5-(methylthio)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal starting material and intermediate in modern organic synthesis. Its unique substitution pattern—featuring an electrophilic aldehyde, two electron-donating methoxy groups, and a nucleophilically-activatable methylthio group—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations that are critical for the development of pharmaceutically relevant compounds and other high-value chemical entities. We will delve into the causality behind experimental design and present robust, validated protocols for its application in key synthetic strategies, including reductive amination and olefination reactions.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is fundamental to any synthetic endeavor. The properties of 2,3-dimethoxy-5-(methylthio)benzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃S | [1] |
| Molecular Weight | 212.26 g/mol | [1] |
| Appearance | Off-white to yellow solid | N/A |
| CAS Number | 5701-86-0 | [1] |
Note: Spectroscopic data for the closely related 2-methoxy-5-(methylthio)benzaldehyde shows a molecular weight of 182.24 g/mol [2]. The addition of a second methoxy group accounts for the difference.
Application I: Reductive Amination in the Synthesis of Pharmaceutical Scaffolds
Expert Insight: Reductive amination stands as one of the most powerful and widely used methods for C-N bond formation in medicinal chemistry[3][4]. The reaction of 2,3-dimethoxy-5-(methylthio)benzaldehyde with various amines provides direct access to substituted benzylamines, which are key structural motifs in numerous pharmaceutical agents. The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the aldehyde, while the methylthio group offers a site for potential further modification, such as oxidation to a sulfoxide or sulfone, to modulate physicochemical properties like solubility and metabolic stability.
The process involves the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced in situ to the target amine[5]. The choice of reducing agent is critical; mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol[3].
Workflow for Reductive Amination
Caption: General workflow for the reductive amination protocol.
Protocol 1: Synthesis of N-Benzyl-1-(2,3-dimethoxy-5-(methylthio)phenyl)methanamine
This protocol details the reaction of 2,3-dimethoxy-5-(methylthio)benzaldehyde with benzylamine as a representative primary amine.
Materials:
-
2,3-dimethoxy-5-(methylthio)benzaldehyde (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dimethoxy-5-(methylthio)benzaldehyde (1.0 equiv) and dissolve in anhydrous DCE.
-
Add benzylamine (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) in small portions over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control any exotherm and prevent over-reduction. NaBH(OAc)₃ is chosen for its mildness and high selectivity for imines over aldehydes[4].
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting aldehyde is consumed as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to yield the pure N-benzyl-1-(2,3-dimethoxy-5-(methylthio)phenyl)methanamine.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of a new benzylic CH₂ signal in the ¹H NMR spectrum are key indicators of a successful reaction.
Application II: Olefination via the Wittig Reaction
Expert Insight: The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high reliability[6]. When applied to 2,3-dimethoxy-5-(methylthio)benzaldehyde, it provides a powerful route to stilbene-like structures and other vinyl-aromatic compounds. These products can serve as precursors for polymers, natural products, and biologically active molecules[7].
The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion[8][9]. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene[9][10].
Mechanism of the Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
Protocol 2: Synthesis of 1,2-Dimethoxy-4-(methylthio)-5-((E)-styryl)benzene
This protocol describes the reaction with benzyltriphenylphosphonium bromide to form a stilbene derivative, using a non-stabilized ylide which may produce a mixture of E/Z isomers, though the E-isomer often predominates.
Materials:
-
2,3-dimethoxy-5-(methylthio)benzaldehyde (1.0 equiv)
-
Benzyltriphenylphosphonium bromide (1.1 equiv)
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Hexanes for purification
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.1 equiv) and suspend it in anhydrous THF.
-
Cool the suspension to 0°C. Slowly add n-BuLi (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes. Causality Note: Anhydrous conditions are critical as the ylide is a strong base and will be quenched by protic solvents like water[6].
-
Aldehyde Addition: In a separate flask, dissolve 2,3-dimethoxy-5-(methylthio)benzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. A significant amount of triphenylphosphine oxide will precipitate and can often be partially removed by filtration or by trituration with hexanes[10].
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the alkene product from the remaining triphenylphosphine oxide and any unreacted starting materials.
Self-Validation: The product should be characterized by NMR spectroscopy to confirm the formation of the double bond (vinyl protons typically appear between 6-8 ppm) and to determine the E/Z ratio by analyzing the coupling constants of the vinyl protons. Mass spectrometry will confirm the molecular weight of the product.
Conclusion and Future Outlook
2,3-dimethoxy-5-(methylthio)benzaldehyde is a versatile and valuable building block in organic synthesis. The protocols detailed herein for reductive amination and Wittig olefination provide reliable and robust methods for elaborating this core structure into more complex molecules. These transformations open the door to the synthesis of a wide array of compounds with potential applications in drug discovery and materials science. The presence of multiple functional handles allows for a modular approach to library synthesis, making this aldehyde an attractive starting point for generating chemical diversity in the pursuit of new bioactive agents.
References
-
RSC. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2025). Chemoenzymatic synthesis of Tamsulosin. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025). Chemoenzymatic synthesis of Tamsulosin. Retrieved from [Link]
-
Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of tamsulosin and its derivatives.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic-chemistry.org. Retrieved from [Link]
-
University of Evansville. (2014). The Wittig Reaction. Retrieved from [Link]
-
Patsnap. (2014). Preparation method of 2,3-dimethoxy benzaldehyde. Eureka. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of methoxy-and methylthio-substituted Wittig cyclisation.... Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethoxy-5-methylbenzaldehyde. Retrieved from [Link]
-
Journal of the Chemical Society. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Shaanxi BLOOM Tech Co., Ltd. (2024). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Egyptian Journal of Chemistry. (n.d.). Synthesis of certain 6-benzyl-5-methylthieno[2,3-dJpyrimidines. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive.... Retrieved from [Link]
-
UniTo. (n.d.). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. RSC Publishing. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 2,5-dimethoxy-3-methylbenzaldehyde. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]
-
PubMed. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery. Retrieved from [Link]
-
Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. Retrieved from [Link]3824)
Sources
- 1. 2,3-Dimethoxy-5-methylbenzaldehyde | C10H12O3 | CID 11665495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-(methylthio)benzaldehyde | 67868-81-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. community.wvu.edu [community.wvu.edu]
Application of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- in medicinal chemistry
Application Note: Strategic Utilization of 2,3-Dimethoxy-5-(methylthio)benzaldehyde in Pharmacophore Development
Part 1: Executive Summary & Chemical Profile
2,3-Dimethoxy-5-(methylthio)benzaldehyde is a specialized organosulfur building block primarily utilized in medicinal chemistry as a regiocontrol scaffold .[1] While simple polymethoxybenzaldehydes (e.g., veratraldehyde) are ubiquitous, this specific 5-methylthio derivative addresses a critical synthetic challenge: controlling the regioselectivity of electrophilic aromatic cyclizations. [1]
In the synthesis of privileged heterocycles like isoquinolines and tetralones , standard electron-donating groups (methoxy) often direct cyclization to the para position, leading to thermodynamically favored but potentially pharmacologically undesired isomers (e.g., 5,6-substitution patterns).[1] The introduction of the 5-methylthio (–SMe) group alters the electronic landscape of the benzene ring, blocking specific sites and activating the ortho position to the aldehyde.[1] This forces cyclization to occur at the otherwise difficult-to-access C6 position, yielding 7,8-substituted isoquinolines .[1]
Chemical Profile
| Property | Data |
| Systematic Name | 2,3-Dimethoxy-5-(methylthio)benzaldehyde |
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| Key Functionality | Formyl (-CHO): Electrophilic center for condensation.Methoxy (-OMe): Electron-donating, solubility enhancing.Methylthio (-SMe): Lipophilic, soft nucleophile, regiocontrol element.[1] |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; sparingly soluble in water.[1] |
| Stability | Sensitive to strong oxidants (sulfoxide formation).[1] Store under inert atmosphere. |
Part 2: Primary Application – Regioselective Isoquinoline Synthesis
The most authoritative application of this compound is described in the work of Gavin & Waigh (RSC Perkin Trans 1) .[1] It serves as a precursor to 7,8-dimethoxyisoquinolin-4-ones , a scaffold found in various alkaloids and kinase inhibitors.[1]
The Synthetic Challenge
When cyclizing a standard 2,3-dimethoxybenzylamino derivative, the reaction proceeds via a spiro-intermediate driven by the strong electron donation of the 4-methoxy group (relative to the cyclization site).[1] This typically results in a rearrangement to the 5,6-dimethoxy isomer.[1]
The Methylthio Solution
By placing a methylthio group at the 5-position of the starting benzaldehyde:
-
Steric/Electronic Blockade: The –SMe group prevents the rearrangement pathway.
-
Direct Cyclization: It promotes direct electrophilic attack at the C6 position (ortho to the original aldehyde).[1]
-
Versatility: The –SMe group can be retained for increased lipophilicity (LogP modulation) or removed (desulfurization with Raney Ni) to yield the clean 7,8-dimethoxy scaffold.[1]
Visualizing the Pathway (DOT Diagram)
Figure 1: Mechanistic divergence in isoquinoline synthesis. The 5-SMe group enforces the direct pathway to the 7,8-isomer.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2,3-Dimethoxy-5-(methylthio)benzaldehyde
Rationale: This aldehyde is not always commercially available off-the-shelf and is best synthesized from o-vanillin to ensure isomeric purity.[1]
Reagents:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)[1]
-
Bromine (Br₂)[1]
-
Dimethyl disulfide (MeSSMe)[1]
-
Magnesium turnings (Mg)[1]
-
Methyl iodide (MeI) / Potassium Carbonate (K₂CO₃)[1]
Step-by-Step Methodology:
-
Bromination: Dissolve o-vanillin (10 g) in glacial acetic acid. Add bromine (1.05 eq) dropwise at 0°C. The directing effect of the hydroxyl group directs bromine to the 5-position.[1] Isolate 5-bromo-2-hydroxy-3-methoxybenzaldehyde .[1]
-
Methylation: Treat the brominated phenol with MeI (1.2 eq) and K₂CO₃ in DMF at RT for 4 hours. Aqueous workup yields 5-bromo-2,3-dimethoxybenzaldehyde .[1]
-
Acetal Protection: Protect the aldehyde as a diethyl acetal using triethyl orthoformate and catalytic p-TsOH in ethanol (reflux 2h). Critical: The aldehyde must be protected before Grignard formation.[1]
-
Grignard Formation: React the protected bromide with Mg turnings in dry THF to form the Grignard reagent.
-
Sulfenylation: Cool the Grignard solution to 0°C and add dimethyl disulfide (1.5 eq). Stir for 2 hours.
-
Deprotection/Workup: Quench with dilute HCl (this simultaneously deprotects the acetal).[1] Extract with EtOAc.[1]
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc 8:2).
-
Target Yield: 45-55% overall.
-
QC Check: ¹H NMR should show a singlet ~2.4 ppm (SMe) and distinct aromatic protons.[1]
-
Protocol B: Cyclization to 7,8-Dimethoxyisoquinolin-4-one
Based on Gavin & Waigh (1990).[1][2]
Reagents:
-
2,3-Dimethoxy-5-(methylthio)benzaldehyde (from Protocol A)[1]
-
Aminoacetonitrile hydrochloride[1]
-
Sulfuric acid (conc.)[1]
Methodology:
-
Imine Formation: Dissolve aldehyde (1 eq) and aminoacetonitrile HCl (1 eq) in methanol. Add Et₃N (1 eq).[1] Stir 2h at RT.[1] Reduce in situ with NaBH₄ (if tetrahydroisoquinoline is desired) or proceed to Strecker-type chemistry.[1] Note: For the specific Gavin/Waigh cyclization, the benzylaminoacetonitrile intermediate is isolated.[1]
-
Cyclization: Dissolve the benzylaminoacetonitrile intermediate in cold concentrated H₂SO₄ (0°C).
-
Reaction: Allow to warm to RT and stir for 12-24 hours. The solution will darken.
-
Quench: Pour onto crushed ice/ammonia mixture.
-
Extraction: Extract with CHCl₃. Wash with brine.[1]
-
Result: The product is 7,8-dimethoxy-5-(methylthio)-1,2-dihydroisoquinolin-4(3H)-one .
-
Optional Desulfurization: Reflux with Raney Nickel in ethanol for 1 hour to remove the -SMe group, yielding 7,8-dimethoxyisoquinolin-4-one .
Part 4: Safety & Handling Guidelines
| Hazard Class | Specific Risk | Mitigation Strategy |
| Stench | Methylthio compounds and dimethyl disulfide have potent, disagreeable odors (rotten cabbage).[1] | MANDATORY: All work must be performed in a high-efficiency fume hood. Bleach (hypochlorite) bath required for glassware decontamination.[1] |
| Oxidation Sensitivity | Thioethers oxidize to sulfoxides/sulfones upon exposure to air/peroxides.[1] | Store under Nitrogen/Argon at -20°C. Avoid ether solvents containing peroxides.[1] |
| Reactivity | Aldehyde is electrophilic; SMe is nucleophilic.[1] | Avoid incompatible reagents (strong alkylating agents) unless intended.[1] |
References
-
Gavin, J. P., & Waigh, R. D. (1990). The cyclisation of benzylaminonitriles.[1][2][3][4] Part 7. Regiospecific formation of methoxy-substituted isoquinolin-4-ones using methylthio activating groups.[1][2][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 503-508.[1][2][6] [1][6]
-
Oikawa, Y., et al. (1974). Cyclization of β-ketosulfoxide—III.[1] Tetrahedron, 30(16), 2653-2660.[1] (Demonstrates analogous cyclization to tetralones).
-
Hent, A., & Andraos, J. (2019). Strategies and Solutions to Advanced Organic Reaction Mechanisms.[1][5] Academic Press.[1][5] (Detailed mechanistic discussion of the spiro vs. ortho pathways).
Sources
- 1. 5,5'-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) - CAS号 89226-92-6 - 摩熵化学 [molaid.com]
- 2. The cyclisation of benzylaminonitriles. Part 7. Regiospecific formation of methoxy-substituted isoquinolin-4-ones using methylthio activating groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. dokumen.pub [dokumen.pub]
Application Note: High-Throughput Screening of Reversible Covalent Inhibitors via Lysine-Targeted Imine Tethering
Target Compound: 2,3-Dimethoxy-5-(methylthio)benzaldehyde (2,3-DMMTB) Primary Applications: Fragment-Based Drug Discovery (FBDD), Protein-Protein Interaction (PPI) Stabilization, Molecular Glue Discovery.
Executive Summary
The paradigm of covalent drug discovery has rapidly shifted from irreversible electrophiles (which carry risks of idiosyncratic toxicity) toward Reversible Covalent Inhibitors (RCIs) . By leveraging thermodynamic equilibrium, RCIs achieve sustained target engagement while minimizing permanent off-target adduct formation ([1]).
This application note details the high-throughput screening (HTS) methodologies for utilizing 2,3-dimethoxy-5-(methylthio)benzaldehyde (2,3-DMMTB) as a privileged electrophilic fragment. By targeting specific lysine residues (e.g., Lys122 in 14-3-3 hub proteins), 2,3-DMMTB forms a transient aldimine (Schiff base) bond, acting as a highly cooperative molecular glue to stabilize protein-protein interactions ([2]).
Mechanistic Rationale: The 2,3-DMMTB Pharmacophore
Successful reversible covalent screening requires precise tuning of the warhead's electrophilicity. 2,3-DMMTB is uniquely suited for Lysine-targeted HTS due to three synergistic structural features:
-
The Aldehyde Warhead: Acts as the primary electrophile, undergoing nucleophilic attack by the
-amino group of a target lysine to form a reversible Schiff base. This reversibility ensures that binding is thermodynamically driven, allowing the fragment to "proofread" its binding site and avoid kinetic trapping at off-target sites[1]. -
2,3-Dimethoxy Substitution: The electron-donating methoxy groups push electron density into the aromatic ring. Causality: This dampens the partial positive charge on the aldehyde carbon, reducing its basal reactivity. This prevents indiscriminate reactivity with highly nucleophilic off-target thiols or amines, ensuring the fragment only reacts when perfectly oriented in the binding pocket[2].
-
5-Methylthio Anchor: The
group serves as a highly polarizable, hydrophobic vector. Causality: In the context of PPI stabilization, this sulfur atom engages in critical -sulfur or hydrophobic interactions with adjacent residues (e.g., Tryptophan or Phenylalanine) on the client protein, driving the exceptional cooperativity of the ternary complex[2].
Reversible covalent imine-tethering mechanism between lysine and 2,3-DMMTB.
Experimental Workflows & Self-Validating Protocols
To ensure robust hit identification, the HTS workflow employs a self-validating two-tier system: a primary biochemical screen using Intact Protein Mass Spectrometry, followed by an orthogonal biophysical validation using Fluorescence Anisotropy.
Primary HTS: Intact Protein LC-MS (ALIS)
Intact mass spectrometry directly observes the
Self-Validating Controls:
-
Negative Control: DMSO-only well to establish the baseline apo-protein mass and rule out spontaneous protein degradation.
-
Positive Control: A generic, highly reactive benzaldehyde to verify system suitability and ionization efficiency.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare
Ammonium Acetate buffer at pH 7.4.-
Causality: Ammonium acetate is a volatile salt that prevents ion suppression in the mass spectrometer. Primary amine buffers (e.g., Tris, Glycine) must be strictly avoided as they will act as competitive nucleophiles, quenching the 2,3-DMMTB aldehyde and yielding false negatives.
-
-
Protein-Ligand Incubation: Dilute the target protein (e.g., 14-3-3) to
in the assay buffer. Add 2,3-DMMTB from a DMSO stock to a final concentration of (Final DMSO ). -
Equilibration: Incubate the microplate at
for 60 minutes.-
Causality: Because the covalent bond is reversible, the reaction does not proceed to 100% completion but plateaus at a thermodynamic equilibrium dictated by
and ([3]).
-
-
LC-HRAMS Analysis: Inject
of the sample onto a rapid desalting column (e.g., C4 trap column) coupled to a High-Resolution Accurate Mass Spectrometer (HRAMS). Elute using a steep gradient of Acetonitrile with Formic Acid. -
Data Deconvolution: Use maximum entropy deconvolution algorithms to calculate the ratio of the
adduct peak area to the apo-protein peak area.
Orthogonal Validation: Fluorescence Anisotropy (FA)
While MS confirms covalent engagement, FA validates whether the 2,3-DMMTB adduct successfully stabilizes the desired protein-protein interaction (PPI)[2].
Self-Validating Controls:
-
Lower Bound: FITC-peptide alone (determines baseline rapid rotation).
-
Upper Bound: FITC-peptide + Hub Protein + known irreversible molecular glue (establishes maximum achievable anisotropy).
Step-by-Step Protocol:
-
Tracer Preparation: Synthesize a FITC-labeled client peptide (e.g., FITC-Pin1) and dilute to
in HEPES, NaCl, Tween-20, pH 7.4. -
Titration Setup: In a 384-well black microplate, perform a 12-point serial dilution of the target hub protein (from
down to ). -
Compound Addition: Spike 2,3-DMMTB into the wells at a fixed concentration of
. -
Measurement: Excite the samples at
and measure parallel and perpendicular emission at .-
Causality: When 2,3-DMMTB covalently anchors to the hub protein and stabilizes the binding of the FITC-peptide, the molecular weight of the complex increases drastically. This slows the rotational correlation time of the fluorophore, resulting in a quantifiable increase in anisotropy (
).
-
-
Stabilization Factor Calculation: Calculate the
of the ternary complex and divide it by the of the binary complex (apo-protein + peptide) to determine the Stabilization Factor (SF).
HTS triage workflow combining intact LC-MS and fluorescence anisotropy.
Quantitative Data Presentation
The following table summarizes representative HTS triage data, demonstrating the superior kinetic and thermodynamic profile of 2,3-DMMTB compared to baseline analogs. The tuning of the electrophile drastically reduces the off-rate (
| Compound | Adduct Yield (LC-MS) | Stabilization Factor (FA) | ||
| Benzaldehyde (Generic) | ||||
| 2,3-Dimethoxybenzaldehyde | ||||
| 2,3-DMMTB |
Note: Adduct yield is measured at thermodynamic equilibrium (60 min) using
References
-
Title: An update on the discovery and development of reversible covalent inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Reversible Covalent Imine-Tethering for Selective Stabilization of 14-3-3 Hub Protein Interactions Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Reversible Covalent Inhibitor Binding Assay Source: Domainex URL: [Link]
Sources
Application Note: Development of Analytical Methods for Quantification of Substituted Benzaldehydes
Executive Summary & Scientific Context
Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-hydroxybenzaldehyde, 3-methoxybenzaldehyde) are ubiquitous in the pharmaceutical industry as synthetic intermediates and, critically, as Potential Genotoxic Impurities (PGIs) . Their reactivity, primarily driven by the electrophilic carbonyl group, makes them susceptible to interacting with DNA, necessitating rigorous quantification at trace levels (often ppm or ppb) in drug substances.
This guide provides two distinct, validated workflows for their quantification, selected based on the physicochemical properties of the analyte:
-
High-Sensitivity HPLC-UV (DNPH Derivatization): For non-volatile, polar, or trace-level PGIs where UV sensitivity needs enhancement.
-
Headspace GC-MS: For volatile substituted benzaldehydes and residual solvent analysis, leveraging partition coefficients for matrix elimination.
Strategic Method Selection
The choice of method depends on the volatility and the required Limit of Quantitation (LOQ) of the specific substituted benzaldehyde.
| Feature | Protocol A: HPLC-UV (DNPH) | Protocol B: Headspace GC-MS |
| Primary Analyte Type | Polar, non-volatile, or thermally unstable aldehydes (e.g., Hydroxy-, Nitro- substitutions). | Volatile, non-polar aldehydes (e.g., Chloro-, Methyl- substitutions). |
| Sensitivity (LOQ) | Ultra-trace (ppb level). | Trace (ppm level). |
| Sample Matrix | Soluble APIs/Intermediates (Liquid injection). | Complex/Insoluble matrices (Gas phase extraction). |
| Key Mechanism | Chemoselective derivatization (Schiff base formation). | Liquid-Gas Partitioning (Henry’s Law). |
Protocol A: Trace Quantification of Genotoxic Impurities via HPLC-UV (DNPH Derivatization)
Scientific Rationale
Many substituted benzaldehydes lack strong chromophores or co-elute with the API. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts the aldehyde into a stable hydrazone. This reaction:
-
Reduces Polarity: Improves retention on C18 columns.
-
Enhances Detection: The dinitrophenyl moiety provides a strong UV absorption maximum at ~360 nm, a region where most APIs have minimal interference.
Reaction Mechanism & Workflow
The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon of the benzaldehyde under acidic conditions.
Figure 1: Reaction pathway for the derivatization of substituted benzaldehydes with DNPH.
Experimental Procedure
Reagents:
-
DNPH Reagent: Dissolve 50 mg DNPH in 20 mL ACN and 1 mL conc. H3PO4 (freshly prepared).
-
Diluent: Acetonitrile (ACN) / Water (50:50 v/v).
Step-by-Step Protocol:
-
Stock Preparation: Prepare a 1.0 mg/mL stock of the specific substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) in ACN.
-
Sample Preparation: Weigh 50 mg of API sample into a 10 mL flask. Dissolve in 5 mL diluent.
-
Derivatization:
-
Add 1.0 mL of DNPH Reagent to the sample solution.
-
Seal and incubate at 40°C for 30 minutes . (Heat facilitates the dehydration step).
-
Allow to cool to room temperature.[1]
-
Dilute to volume with diluent.
-
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
Chromatographic Conditions (HPLC)
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water.[2] |
| Mobile Phase B | Acetonitrile.[3][4][5] |
| Flow Rate | 1.0 mL/min.[2][4][5] |
| Gradient | 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-20 min: 80% B. |
| Detection | UV at 360 nm (Hydrazone specific) and 254 nm (General). |
| Injection Vol | 10 µL. |
Protocol B: Headspace GC-MS for Volatile Substituted Benzaldehydes
Scientific Rationale
For substituted benzaldehydes with significant vapor pressure (e.g., halogenated benzaldehydes), Headspace (HS) sampling offers superior selectivity. By analyzing the gas phase in equilibrium with the sample, non-volatile API matrix interferences are completely eliminated.
Headspace Equilibrium Workflow
The sensitivity relies on the partition coefficient (
Figure 2: Headspace GC-MS workflow emphasizing the phase partition step.
Experimental Procedure
Step-by-Step Protocol:
-
Standard Prep: Prepare substituted benzaldehyde standards in DMAc (Dimethylacetamide) or DMSO.
-
Sample Prep: Weigh 100 mg of sample into a 20 mL Headspace vial.
-
Matrix Modification: Add 2 mL of DMAc and 2 mL of saturated NaCl solution (Salting out agent to drive analyte into headspace).
-
Seal: Crimp immediately with a PTFE/Silicone septum cap.
Instrument Parameters[4]
Headspace Sampler (Agilent 7697A or similar):
-
Oven Temp: 90°C (Ensure < BP of solvent).
-
Loop Temp: 100°C.
-
Transfer Line: 110°C.
-
Equilibration Time: 20 minutes with high agitation.
GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-624 or VF-624ms (30 m x 0.25 mm, 1.4 µm). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow). |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min). |
| Inlet | Split 10:1 (Trace analysis) or Splitless (Ultra-trace). |
| MS Source | EI Source, 230°C. |
| Acquisition | SIM Mode (Select molecular ion
Validation Strategy (ICH Q2(R1))
To ensure regulatory compliance, the selected method must be validated against the following criteria.
| Parameter | Acceptance Criteria (Typical) | Experimental Approach |
| Specificity | Resolution > 1.5 between analyte and nearest peak. | Inject Blank, Placebo, and Spiked Sample. Check for interference at RT. |
| Linearity | 5 concentration levels from LOQ to 150% of target limit. | |
| Accuracy | 80-120% Recovery (at trace levels). | Spike API at LOQ, 100%, and 150% levels (triplicate). |
| Precision | RSD < 10% (at trace levels).[6] | 6 injections of the standard at 100% limit level. |
| LOD/LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Determined via Signal-to-Noise ratio of diluted standards. |
Troubleshooting & Optimization
-
Peak Tailing (HPLC): Substituted benzaldehydes can interact with free silanols. Ensure the column is end-capped. If tailing persists, increase buffer concentration or lower pH to suppress ionization of phenolic substituents (e.g., hydroxybenzaldehydes).
-
Low Sensitivity (GC): If the partition coefficient is unfavorable (analyte stays in liquid), increase the incubation temperature (up to 10°C below solvent boiling point) or increase the ionic strength by adding more NaCl.
-
Derivatization Efficiency: If the DNPH reaction yield is low, verify the pH is < 3.0. The reaction requires acid catalysis. Ensure excess DNPH reagent (at least 10-fold molar excess).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
BenchChem. (2025).[1][2] A Comparative Guide to the Quantitative Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: HPLC-UV vs. UV-Vis Spectrophotometry.Link
-
Agilent Technologies. (2020). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. Link
-
Srivastava, R. K. (2017).[7] Determination of Benzaldehyde Genotoxic Impurity in Lacosamide Drug Substances Using HPLC Technique. World Journal of Pharmacy and Pharmaceutical Sciences.[8] Link
-
Thermo Fisher Scientific. (2016). Analytical Solutions for Challenges in Headspace GC-MS Analysis of Volatile Extractable and Leachable Compounds. Application Note 10704. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Design and Validation of Fluorescent Probes Utilizing Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Development of highly selective fluorescent probes for Hypochlorous Acid (HOCl) and Reactive Oxygen Species (ROS) detection in biological systems.
Chemical Rationale & Mechanistic Insights
The compound Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (CAS: 1923824-52-5) is a highly specialized, multifunctional building block engineered for the synthesis of advanced fluorescent probes. Its structural topology offers three distinct synthetic and functional advantages:
-
The Aldehyde Moiety (-CHO): Serves as a highly reactive electrophilic handle. It readily undergoes Knoevenagel condensations or Schiff base formations with various fluorophore cores (e.g., indolium salts, BODIPY precursors, or coumarins) to create extended
-conjugated systems. -
The 2,3-Dimethoxy Groups (-OCH₃): Act as strong electron-donating groups (EDGs). In a push-pull fluorophore architecture, these groups elevate the HOMO energy level, effectively red-shifting the absorption and emission spectra into the near-infrared (NIR) region. This is critical for biological imaging to minimize cellular autofluorescence. Furthermore, they improve the aqueous solubility of the final probe.
-
The 5-Methylthio Group (-SMe): Functions as the highly specific analyte recognition site. The electron-rich sulfur atom is highly susceptible to oxidation by specific reactive oxygen species, predominantly hypochlorous acid (HOCl)[1].
The Causality of the Fluorescence "Turn-On" Mechanism
In its native state, the methylthio group acts as an electron donor, facilitating an Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) process that quenches the intrinsic fluorescence of the conjugated fluorophore.
When exposed to HOCl, the thioether (-SMe) is rapidly and specifically oxidized to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me)[2]. This oxidation event fundamentally alters the electronic nature of the sulfur moiety from electron-donating to strongly electron-withdrawing. Consequently, the ICT/PET quenching pathway is abruptly disrupted, resulting in a dramatic, quantifiable "turn-on" fluorescence signal[3].
Mechanism of HOCl-triggered fluorescence turn-on via thioether oxidation.
Experimental Workflows & Methodologies
To ensure a self-validating system, the following protocols detail the synthesis of a model hemicyanine-based probe using Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-, followed by its in vitro and in cyto validation.
Step-by-step workflow from probe synthesis to live-cell imaging application.
Protocol A: Synthesis of the Hemicyanine-Based Probe
Causality Check: The Knoevenagel condensation is utilized here because the basic catalyst (piperidine) efficiently deprotonates the acidic methyl group of the indolium salt, allowing for rapid nucleophilic attack on the aldehyde of our target compound.
-
Reagent Preparation: Dissolve 1.0 mmol of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- and 1.0 mmol of 1,2,3,3-tetramethyl-3H-indolium iodide in 10 mL of anhydrous ethanol.
-
Catalysis: Add 2–3 drops of piperidine to the mixture. Note: Piperidine acts as a basic catalyst; its trace amount is sufficient to drive the enamine formation without causing unwanted side reactions.
-
Reaction: Reflux the mixture at 80 °C under a nitrogen atmosphere for 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (10:1, v/v) as the mobile phase.
-
Workup & Purification: Once the aldehyde is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure hemicyanine probe.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the aldehyde proton peak (~9.8 ppm) and the appearance of vinylic protons (doublets, J ≈ 16 Hz, indicating trans-geometry) validate successful condensation.
Protocol B: In Vitro Spectroscopic Validation (HOCl Assay)
Causality Check: A mixed solvent system (PBS/DMSO) is mandatory. The lipophilic nature of the hemicyanine core requires DMSO to prevent Aggregation-Caused Quenching (ACQ), which would yield false-negative readouts. pH 7.4 is maintained to ensure HOCl exists in a physiological equilibrium with the hypochlorite anion (ClO⁻)[4].
-
Stock Solutions: Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic-grade DMSO. Prepare a 10 mM stock solution of NaOCl (source of HOCl) in deionized water, standardizing the concentration via UV absorbance at 292 nm (
= 350 M⁻¹ cm⁻¹). -
Assay Conditions: In a quartz cuvette, prepare a 10 µM probe solution in 10 mM PBS buffer (pH 7.4) containing 10% DMSO (v/v).
-
Titration: Incrementally add HOCl (0 to 50 µM) to the cuvette. Incubate for 2 minutes at 37 °C after each addition.
-
Measurement: Record the fluorescence emission spectra (Excitation: 540 nm; Emission range: 560–750 nm).
-
Selectivity Control: Repeat the assay using competing ROS (e.g., H₂O₂, O₂•⁻, •OH, ONOO⁻) at 100 µM concentrations to validate the specific recognition of the methylthio group toward HOCl.
Protocol C: Live-Cell Imaging in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator.
-
Endogenous HOCl Stimulation: Pre-treat the cells with Lipopolysaccharide (LPS, 1 µg/mL) and Phorbol 12-myristate 13-acetate (PMA, 1 µg/mL) for 4 hours to stimulate endogenous HOCl production via the myeloperoxidase (MPO) pathway.
-
Probe Incubation: Wash the cells with PBS and incubate with the probe (5 µM) for 30 minutes.
-
Imaging: Image the cells using a confocal laser scanning microscope (Excitation: 543 nm laser; Emission channel: 570–650 nm). Self-Validation: Use a control group without LPS/PMA stimulation to confirm that the fluorescence turn-on is strictly dependent on endogenous HOCl generation.
Quantitative Data Presentation
The following table summarizes the typical photophysical transformations observed when utilizing a 2,3-dimethoxy-5-(methylthio)benzaldehyde-derived hemicyanine probe before and after the HOCl-triggered oxidation event.
| Photophysical Property | Native Probe (-SMe State) | Oxidized Probe (-S(O)Me State) | Shift / Change |
| Absorption Max ( | 525 nm | 545 nm | + 20 nm (Red shift) |
| Emission Max ( | 610 nm (Weak) | 590 nm (Strong) | - 20 nm (Blue shift) |
| Fluorescence Quantum Yield ( | 0.012 | 0.385 | ~32-fold enhancement |
| Limit of Detection (LOD) | N/A | 45 nM | Highly sensitive |
| Response Time | N/A | < 60 seconds | Rapid kinetic response |
Note: The slight blue shift in emission upon oxidation is characteristic of the disruption of the strong ICT state, as the electron-donating power of the sulfur atom is neutralized.
References
-
Title: Employing an ICT-ESIPT strategy for ratiometric tracking of HClO based on sulfide oxidation reaction Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2020) URL: [Link]
-
Title: Hypochlorous acid turn-on boron dipyrromethene probe based on oxidation of methyl phenyl sulfide Source: Analytica Chimica Acta (2013) URL: [Link]
-
Title: A Chitosan-Based Fluorescent Probe Combined with Smartphone Technology for the Detection of Hypochlorite in Pure Water Source: Molecules (2022) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Employing an ICT-ESIPT strategy for ratiometric tracking of HClO based on sulfide oxidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. A Chitosan-Based Fluorescent Probe Combined with Smartphone Technology for the Detection of Hypochlorite in Pure Water - PMC [pmc.ncbi.nlm.nih.gov]
Method for derivatizing amines with 2,3-dimethoxy-5-(methylthio)benzaldehyde
Executive Summary
This guide details the protocol for derivatizing primary and secondary amines using 2,3-dimethoxy-5-(methylthio)benzaldehyde (DMTB-CHO). While less common than its 2,5-isomer (a precursor in the 2C-T series), this specific aldehyde serves as a specialized electrophilic probe. It introduces a distinct UV-active chromophore and a lipophilic thioether moiety to amine substrates, facilitating detection in HPLC-UV/Vis and altering retention characteristics in Reverse Phase Chromatography (RPC).
The method focuses on two pathways:[1][2][3][4][5]
-
Transient Derivatization (Schiff Base Formation): For rapid GC-MS or non-aqueous HPLC analysis.
-
Stable Derivatization (Reductive Amination): For isolation, purification, or LC-MS/MS quantification.
Scientific Mechanism & Rationale
The Reagent: Electronic & Steric Profile
The 2,3-dimethoxy-5-(methylthio)benzaldehyde molecule possesses unique electronic properties:
-
Electron Donating Groups (EDGs): The methoxy groups at positions 2 and 3, and the methylthio group at position 5, enrich the aromatic ring with electrons. This shifts the UV absorption maximum (
) significantly compared to unsubstituted benzaldehyde, typically into the 280–320 nm range, avoiding interference from simple protein/peptide backbones (214 nm). -
Steric Environment: The 2-methoxy group is ortho to the formyl (-CHO) group. This creates a "ortho effect," potentially accelerating imine formation via intramolecular coordination but also requiring specific solvent choices to prevent steric hindrance during the nucleophilic attack.
Reaction Pathways
The derivatization proceeds via nucleophilic addition of the amine nitrogen to the carbonyl carbon of the aldehyde.
-
Hemiaminal Formation: Rapid equilibrium where the amine attacks the carbonyl.
-
Dehydration (Imine/Schiff Base): Loss of water drives the formation of the C=N bond. This species is stable enough for GC but hydrolytically unstable in aqueous HPLC mobile phases.
-
Reduction (Optional): Addition of a reducing agent (Sodium Triacetoxyborohydride - STAB) reduces the C=N bond to a C-N single bond, yielding a stable secondary or tertiary amine.
Figure 1: Reaction pathway from aldehyde condensation to stable amine derivative.
Experimental Protocols
Protocol A: Stable Reductive Amination (Recommended for LC-MS)
Use this method when stability is required for aqueous workups or biological assays.
Reagents Required:
-
Reagent A: 2,3-dimethoxy-5-(methylthio)benzaldehyde (50 mM in Dichloromethane).
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH4 for selectivity.
-
Acid Catalyst: Glacial Acetic Acid.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent (eq) of the target amine in DCE (concentration ~0.1 M).
-
Addition: Add 1.1 to 1.2 eq of DMTB-CHO (Reagent A).
-
Catalysis: Add Acetic Acid (1.0 eq). Note: This protonates the hemiaminal, facilitating water loss.
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the imine to form.
-
Checkpoint: The solution may darken slightly (yellow/orange) due to conjugation.
-
-
Reduction: Add 1.5 eq of STAB in one portion.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench: Add saturated aqueous NaHCO3 to neutralize the acid and decompose excess borohydride.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4.[3][4][6]
Protocol B: Rapid Schiff Base Derivatization (For GC-MS)
Use this method for volatile amines where aqueous workup is undesirable.
Reagents Required:
-
Reagent B: DMTB-CHO (10 mg/mL in Methanol).
-
Drying Agent: Anhydrous MgSO4 or Molecular Sieves (3Å).
Step-by-Step Procedure:
-
Mix: In a GC vial, combine 100 µL of amine sample (in MeOH) with 200 µL of Reagent B .
-
Dehydrate: Add ~10 mg of MgSO4 directly to the vial (scavenges water to drive equilibrium).
-
Incubate: Heat at 60°C for 30 minutes.
-
Filter: Filter through a 0.45 µm PTFE syringe filter directly into a GC insert.
-
Analyze: Inject onto GC-MS immediately.
Critical Optimization Parameters
The following table summarizes how to troubleshoot and optimize the reaction based on the amine type.
| Parameter | Primary Amines (R-NH2) | Secondary Amines (R2-NH) | Troubleshooting Note |
| Stoichiometry | 1.1 eq Aldehyde | 1.5 eq Aldehyde | Secondary amines are sterically hindered; excess aldehyde drives kinetics. |
| Acid Catalyst | 1% Acetic Acid | 2-5% Acetic Acid | Secondary amines require higher proton concentration to activate the carbonyl. |
| Reducing Agent | STAB (mild) | NaCNBH3 (stronger) | If STAB fails for bulky amines, use Sodium Cyanoborohydride (Caution: Toxic). |
| Reaction Time | 1-2 Hours | 4-12 Hours | Steric bulk of the 2,3-dimethoxy motif slows attack by secondary amines. |
Analytical Validation (Self-Validating System)
To ensure the protocol is working, utilize the Internal Standard Shift method.
-
UV Shift Verification:
-
The pure aldehyde (DMTB-CHO) has a distinct UV spectrum (Peak A).
-
Upon imine formation, the conjugation extends, typically causing a Red Shift (Bathochromic shift) of 10–20 nm.
-
Validation: If the UV max does not shift after 30 mins, the imine has not formed. Increase Acid Catalyst.
-
-
Mass Spec Confirmation:
-
Calculate the specific mass shift.
-
Added Mass: +194.04 Da (Molecular weight of aldehyde) - 16.00 Da (Oxygen) + 2.02 Da (Hydrogen addition in reduction).
-
Net Mass Shift (Reductive Amination): +180.06 Da.
-
Validation: Look for [M + 180]⁺ peak in LC-MS.
-
Figure 2: Decision tree for validating the derivatization success.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Contextual reference for the synthesis/reactivity of dimethoxy-thio-benzaldehydes). Transform Press.
-
Look, G. C., et al. (1995). "The Fast, One-Pot Synthesis of Secondary Amines from Aldehydes and Primary Amines." Tetrahedron Letters, 36(17), 2937-2940.
-
PubChem. (2025).[7][8] "2,3-Dimethoxy-5-(methylthio)benzaldehyde Compound Summary." National Library of Medicine.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 3. Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-hydroxy-5-(methylthio)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. designer-drug.com [designer-drug.com]
- 7. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Dimethoxy-5-methylbenzaldehyde | C10H12O3 | CID 11665495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application in the synthesis of heterocyclic compounds
Application Note: Accelerated Synthesis of Nitrogen Heterocycles via Continuous Flow Chemistry
Executive Summary
Nitrogen-containing heterocycles constitute over 85% of all bioactive pharmaceutical ingredients. Traditional batch synthesis of these scaffolds often involves hazardous intermediates (e.g., organic azides, hydrazines), exothermic runaways, or difficult workups. This Application Note details the transition from batch to Continuous Flow Chemistry for the synthesis of 1,2,3-triazoles and indoles. By utilizing micro-reactors, researchers can safely handle explosive intermediates, access "forbidden" process windows (high T/P), and achieve gram-to-kilogram scalability with superior reproducibility.
Critical Parameter Assessment: Why Flow?
Before implementing the protocols below, researchers must understand the physical advantages of flow reactors over batch vessels for heterocyclic chemistry:
| Parameter | Batch Reactor | Continuous Flow Reactor | Impact on Heterocycle Synthesis |
| Heat Transfer | Low surface-area-to-volume ratio ( | Extremely high ( | Prevents thermal runaways in exothermic azide formations; allows rapid heating/cooling for Fischer indolization. |
| Mixing | Turbulent (stir bar/impeller); often inhomogeneous. | Diffusive/Static Mixing; predictable Reynolds number. | Critical for biphasic reactions (e.g., Phase Transfer Catalysis). |
| Intermediate Handling | Hazardous intermediates accumulate in the vessel. | Intermediates are generated and consumed in situ. | Enables safe handling of organic azides and diazonium salts without isolation.[1] |
| Pressurization | Difficult/Dangerous (requires autoclaves). | Easy (Back Pressure Regulator). | Allows superheating solvents (e.g., EtOH at 140°C) to accelerate kinetics. |
Application Case 1: Safety-Critical Synthesis of 1,2,3-Triazoles
Target: Synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Challenge: Organic azides are shock-sensitive and potentially explosive.[2] Batch accumulation is a major safety risk in drug development. Solution: A telescoped flow protocol where the azide is generated and immediately consumed.[2]
Detailed Experimental Protocol
Reaction Scheme:
-
Step A (Azide Formation): Alkyl Bromide +
Alkyl Azide (in flow). -
Step B (Cycloaddition): Alkyl Azide + Alkyne
Triazole.[3]
Equipment Setup:
-
Pumps: 2x High-pressure syringe pumps or HPLC pumps (wetted parts: Hastelloy or Ceramic).
-
Reactor 1 (Azidation): 10 mL PFA coil (fluoropolymer) submerged in oil bath (
C). -
Reactor 2 (Click): Packed bed reactor containing Copper turnings or Cu/C catalyst (
C). -
Pressure Control: 100 psi (7 bar) Back Pressure Regulator (BPR) at the outlet.
Reagents:
-
Stream A: Benzyl bromide (0.5 M in DMSO).
-
Stream B: Sodium azide (0.6 M in water/DMSO 1:1).
-
Stream C: Phenylacetylene (0.5 M in DMSO).
Step-by-Step Methodology:
-
System Priming: Flush the entire system with DMSO to remove air bubbles. Set the BPR to 100 psi.
-
Azide Generation (Step 1):
-
Mix Stream A and Stream B in a T-mixer.
-
Flow Rate: Adjusted for a residence time (
) of 10–15 minutes in Reactor 1. -
Safety Note: The generated benzyl azide is dissolved and contained within the tubing.
-
-
Cycloaddition (Step 2):
-
The outlet of Reactor 1 is mixed with Stream C (Alkyne) in a second T-mixer.
-
Pass the combined stream through Reactor 2 (Copper packed bed).
-
Temperature:
C. Residence time: 2–5 minutes.
-
-
Collection & Workup:
-
Collect the effluent. The high pressure prevents solvent boiling despite the high temperature.
-
Dilute with water and extract with ethyl acetate. The copper catalyst remains in the column, yielding a product with low metal contamination (<10 ppm).
-
Workflow Visualization
Figure 1: Telescoped continuous flow setup for the safe synthesis of 1,2,3-triazoles via in situ azide generation.
Application Case 2: Process Intensification of Fischer Indole Synthesis
Target: Synthesis of Indoles from Phenylhydrazines and Ketones.[4][5] Challenge: Batch protocols often require refluxing for hours (18–24 h) and suffer from "fouling" due to polymerization side-products. Solution: High-temperature flow synthesis using superheated solvents.
Protocol Highlights:
-
Solvent System: DMSO/Acetic Acid (3:1). This mixture solubilizes the hydrazine hydrochloride salt, preventing clogging—a common failure mode in flow.
-
Conditions:
C (Superheated). -
Residence Time: 5 minutes (vs. 18 hours in batch).
-
Throughput: Using a 20 mL reactor coil at 4 mL/min, the system generates ~10 g of indole per hour.
Data Comparison:
| Metric | Batch Protocol (Reflux) | Flow Protocol (Superheated) |
| Temperature | ||
| Reaction Time | 18 Hours | 5 Minutes |
| Yield | 72% | 89% |
| Impurity Profile | High (Oligomers formed) | Low (Cleaner conversion) |
Troubleshooting & Optimization Guide
Issue 1: Reactor Clogging (The "Killer" of Flow Chemistry)
-
Cause: Precipitation of salts (e.g., NaBr in the triazole synthesis) or formation of tars (indoles).
-
Solution:
-
Sonication: Place the reactor coil in an ultrasonic bath during operation to keep solids suspended.
-
Solvent Switch: Use 10% water in organic solvents to solubilize inorganic byproducts.
-
Pulsatile Flow: Use diaphragm pumps rather than syringe pumps to create micro-pulses that disrupt crystal growth.
-
Issue 2: Dispersion (Broad Residence Time Distribution)
-
Cause: Laminar flow causing parabolic velocity profiles (material at walls moves slower).
-
Solution: Use Static Mixers or "knitted" reactor coils (serpentine shape) to induce radial mixing (Dean vortices), narrowing the residence time distribution and ensuring uniform reaction history.
References
-
Evaluation of Continuous Flow Synthesis of 1,2,3-Triazoles. Source: RSC Advances.[6] URL:[Link] Relevance: Establishes the baseline protocol for Cu/C catalyzed click chemistry in flow.
-
Continuous Flow Synthesis of Indoles via Fischer Indolization. Source: Organic Process Research & Development (Kappe et al.). URL:[Link] Relevance: Definitive guide on solvent selection to prevent clogging in Fischer synthesis.
-
Safe Generation and Use of Organic Azides in Flow. Source: Organic & Biomolecular Chemistry.[1][3][4][5][7][8][9] URL:[Link] Relevance: Safety protocols for handling explosive intermediates.
-
Rufinamide Synthesis via Flow Chemistry. Source: Beilstein Journal of Organic Chemistry. URL:[Link] Relevance: Industrial application case study for drug development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. innosyn.com [innosyn.com]
- 3. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for assessing the antioxidant activity of methylthio-containing compounds
Executive Summary & Strategic Rationale
Standard antioxidant assays (DPPH, ABTS, FRAP) are fundamentally flawed when applied to methylthio-containing compounds (e.g., methionine derivatives, thioethers, S-methylcysteine). These traditional assays primarily measure Hydrogen Atom Transfer (HAT) or Single Electron Transfer (ET) capacity, typically stabilizing delocalized radicals on aromatic rings.
Methylthio groups (
This guide outlines a scientifically rigorous protocol suite designed specifically for the unique nucleophilic chemistry of sulfur.
The Methylthio Mechanism & Assay Selection
To accurately assess these compounds, we must move from measuring "radical scavenging" to measuring "nucleophilic oxidant scavenging."
Mechanism of Action
The methylthio group reacts with HOCl (the primary neutrophil-derived oxidant) at diffusion-controlled rates (
Visualization: The Sulfur Antioxidant Cycle
The following diagram illustrates the scavenging and repair cycle that defines the methylthio group's biological value.
Figure 1: The catalytic antioxidant cycle of methylthio compounds. Unlike phenols, sulfur oxidation is reversible unless pushed to the sulfone state.
Protocol A: Competitive HOCl Scavenging Kinetics (The "TNB" Method)
Purpose: Determine the Second-Order Rate Constant (
Materials
-
Buffer: 50 mM Phosphate Buffer (pH 7.4).
-
HOCl Stock: Sodium Hypochlorite (commercial bleach), concentration determined spectrophotometrically (
).[1] Dilute to ~100 µM working solution. -
TNB Reporter: Hydrolyze DTNB (Ellman's Reagent) in 50 mM NaOH, then dilute in buffer to ~80 µM.
-
Analyte: Methylthio compound stock (1-10 mM).
Experimental Workflow
-
Baseline Measurement: In a 96-well plate, add 100 µL TNB solution to all wells. Measure Absorbance (
) at 412 nm. -
Competition Setup:
-
Control Wells: Buffer + TNB + HOCl (No Analyte).
-
Blank Wells: Buffer + TNB (No HOCl).
-
Sample Wells: Add Analyte at increasing concentrations (e.g., 5, 10, 20, 50, 100 µM) to the TNB solution.
-
-
Reaction Initiation: Rapidly add HOCl (final conc. 40 µM) to Control and Sample wells.
-
Critical: HOCl must be the limiting reagent (
).
-
-
Incubation: Incubate for 5 minutes at 25°C (Reaction is extremely fast; 5 mins ensures completion).
-
Readout: Measure Absorbance (
) at 412 nm.
Data Analysis & Calculation
The scavenging capacity is not linear; it follows competitive kinetics. Calculate the Inhibition of TNB Oxidation :
To determine the rate constant (
| Parameter | Value / Note |
| Target | Expected range: |
| Pass Criteria |
Protocol B: LC-MS/MS Structural Validation (The "Proof of Mechanism")
Purpose: Confirm that antioxidant activity is due to S-oxidation (formation of sulfoxide) and not ring hydroxylation or other non-specific reactions. This distinguishes "true" sulfur antioxidants from general reducers.
Workflow Design
Figure 2: LC-MS/MS workflow for confirming Oxygen Atom Transfer (OAT).
Method Details
-
Reaction: Incubate 100 µM Analyte with 100 µM
(or HOCl) in Ammonium Formate buffer (pH 7.4). -
Quenching: Stop reaction after 30 mins by adding 100 units/mL Catalase (removes residual
) or 10 mM Methionine (scavenges residual HOCl). -
LC Conditions:
-
Column: C18 or HILIC (Sulfoxides are more polar than sulfides and elute earlier on C18).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[2]
-
-
MS Settings:
-
Scan Mode: Full Scan (MS1) + Product Ion Scan (MS2).
-
Key Marker: Look for the +16 Da mass shift (Oxygen addition).
-
Fragmentation: Methylthio groups often lose
(64 Da) or (15 Da). Sulfoxides show a characteristic loss of or rearrangement.
-
Self-Validating Control (The "Artifact Check")
Risk: Electrospray ionization (ESI) can artificially oxidize sulfur in the source.
-
Validation Step: Run a "Zero-Time" control (Mix Analyte + Oxidant and inject immediately).
-
Result: If the Zero-Time sample shows >5% Sulfoxide, your source voltage is too high or the oxidant wasn't quenched. Adjust ESI parameters or quenching protocol.
Data Interpretation & Troubleshooting
Comparative Rate Constants
When benchmarking your compound, compare against these standards:
| Compound Class | Representative | HOCl Rate Constant ( | Primary Mechanism |
| Thioether | Methionine | Oxygen Atom Transfer | |
| Thiol | Glutathione | Oxidation to Disulfide | |
| Phenol | Trolox (Vit E) | H-Atom Transfer | |
| Amine | Taurine | Chloramine formation |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No TNB bleaching inhibition | Analyte reacts slower than TNB. | Use the Taurine-Chloramine Assay (TMB readout) which is less kinetically demanding. |
| Analyte precipitates | Low solubility of oxidized form. | Add 10% Acetonitrile to buffer; verify solubility of sulfoxide form. |
| High background in LC-MS | In-source oxidation. | Lower ESI voltage; Lower source temp; Use Nitrogen drying gas. |
| Non-linear kinetics | Secondary reactions (e.g., Sulfone formation). | Reduce oxidant concentration; Ensure [Analyte] > [Oxidant]. |
References
-
Pattison, D. I., & Davies, M. J. (2001). Absolute rate constants for the reaction of hypochlorous acid with protein side chains and peptide bonds. Chemical Research in Toxicology, 14(10), 1453-1464.
-
Weiss, S. J., et al. (1983). Chlorination of taurine by human neutrophils. Evidence for generation of a nontoxic oxidant. Journal of Clinical Investigation, 71(3), 540-549.
-
Stadtman, E. R., et al. (2003). Methionine oxidation and aging. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 135-140.
-
Peskin, A. V., & Winterbourn, C. C. (2001). Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate. Free Radical Biology and Medicine, 30(5), 572-579.
-
Gaucher, C., et al. (2013). Methionine residues in proteins: The "granulocyte-dependent" antioxidant system. Cellular and Molecular Life Sciences, 70, 2961-2976.
Sources
Techniques for scaling up the production of 2,3-dimethoxy-5-(methylthio)benzaldehyde
This guide details the scalable synthesis of 2,3-dimethoxy-5-(methylthio)benzaldehyde , a specialized intermediate likely utilized in the development of methiscine analogs, isoquinoline alkaloids, or specific kinase inhibitors.
Unlike standard benzaldehydes, the specific 2,3-dimethoxy-5-substituted pattern is difficult to access via direct formylation (Vilsmeier-Haack) of the corresponding thioether due to competing directing effects. The protocol below circumvents these regioselectivity issues by utilizing o-Vanillin as a chirally-distinct starting material, leveraging its existing oxygenation pattern to lock the substitution geometry before introducing the sulfur moiety.
Executive Summary
-
Target Molecule: 2,3-dimethoxy-5-(methylthio)benzaldehyde
-
CAS Registry: N/A (Analogous intermediates: 5-bromo-2,3-dimethoxybenzaldehyde CAS 71295-21-1)
-
Primary Challenge: Installing the methylthio group at the meta position relative to the aldehyde while maintaining the 2,3-dimethoxy pattern. Direct electrophilic sulfenylation or formylation yields incorrect isomers (e.g., 4- or 6-substituted products).
-
Selected Route: Bromination-Methylation-Thiolation (BMT) Sequence .
-
Bromination: Regioselective bromination of o-vanillin at the para-position relative to the phenol.
-
O-Methylation: Conversion to the veratraldehyde derivative.
-
C-S Cross-Coupling: Copper-catalyzed nucleophilic aromatic substitution to install the thiomethyl group.
-
Synthetic Strategy & Flow
The synthesis is designed for regiochemical certainty . By starting with o-vanillin, the 2- and 3- positions are already oxygenated. The free phenol at C2 directs bromination almost exclusively to the C5 position (para to the activating -OH), securing the correct substitution pattern early in the synthesis.
Reaction Scheme
Caption: The BMT sequence ensures 100% regioselectivity. The aldehyde group deactivates the ring, preventing over-bromination, while the phenol directs the bromine to position 5.
Detailed Experimental Protocols
Step 1: Preparation of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Objective: Selectively brominate o-vanillin at the 5-position. Scale: 1.0 kg Input
| Reagent | Equiv. | Mass/Vol | Role |
| o-Vanillin | 1.0 | 1.00 kg | Starting Material |
| Bromine (Br₂) | 1.05 | 1.10 kg (~353 mL) | Electrophile |
| Acetic Acid (Glacial) | Solvent | 5.0 L | Solvent |
| Sodium Acetate | 1.1 | 0.59 kg | Buffer/Acid Scavenger |
| Sodium Bisulfite | - | 10% aq. soln | Quench |
Procedure:
-
Setup: Charge a 10 L reactor with o-vanillin, sodium acetate, and glacial acetic acid. Stir until dissolved.
-
Cooling: Cool the mixture to 0–5°C . This is critical to prevent di-bromination or oxidation of the aldehyde.
-
Addition: Add Bromine dropwise via an addition funnel (or peristaltic pump) over 2 hours. Maintain internal temperature < 10°C.
-
Observation: The solution will turn dark red/orange.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1]
-
Quench: Pour the reaction mixture into 10 L of ice water containing 500 mL of 10% Sodium Bisulfite solution. Stir vigorously for 30 minutes to destroy excess bromine (color change from orange to yellow/white).
-
Isolation: Filter the precipitated solid. Wash the cake with water (3 x 2 L) to remove acetic acid.
-
Drying: Dry in a vacuum oven at 45°C.
-
Expected Yield: 90–95%
-
Appearance: Light yellow solid.
-
Step 2: Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde
Objective: Methylate the phenolic oxygen to protect it and establish the 2,3-dimethoxy core.
| Reagent | Equiv.[2] | Mass/Vol | Role |
| 5-Bromo-o-vanillin | 1.0 | 1.00 kg | Intermediate 1 |
| Dimethyl Sulfate (DMS) | 1.2 | 0.65 kg | Methylating Agent |
| Potassium Carbonate | 1.5 | 0.90 kg | Base |
| Acetone | Solvent | 6.0 L | Solvent |
Safety Note: Dimethyl Sulfate is highly toxic and mutagenic. Use a closed reactor system and scrubbers containing ammonia or NaOH.
Procedure:
-
Setup: Charge reactor with 5-bromo-o-vanillin, finely powdered K₂CO₃, and Acetone.
-
Addition: Add Dimethyl Sulfate dropwise at RT.
-
Reaction: Heat to reflux (56°C) for 4–6 hours.
-
Process Control: Monitor consumption of phenol by TLC.
-
-
Workup: Cool to RT. Filter off inorganic salts (K₂CO₃/KBr). Wash the filter cake with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure to remove acetone.
-
Crystallization: Dissolve the residue in minimal hot Ethanol (or IPA) and cool to 0°C. Filter the crystals.
-
Expected Yield: 85–90%
-
Purity Target: >98% (HPLC).
-
Step 3: Copper-Catalyzed Thiolation (The "Ullmann" Step)
Objective: Displace the bromine with a methylthio group. Mechanistic Insight: The aldehyde at C1 and methoxy at C2 make the C5 position meta to the electron-withdrawing group. Therefore, standard S_NAr (nucleophilic aromatic substitution) will fail. A transition metal catalyst (Copper) is required to facilitate the coupling.[1]
| Reagent | Equiv.[2] | Mass/Vol | Role |
| 5-Bromo-dimethoxy-BA | 1.0 | 500 g | Intermediate 2 |
| Sodium Thiomethoxide (NaSMe) | 1.5 | 215 g | Nucleophile |
| Copper(I) Iodide (CuI) | 0.10 | 39 g | Catalyst |
| L-Proline | 0.20 | 47 g | Ligand |
| Potassium Carbonate | 2.0 | 560 g | Base |
| DMSO | Solvent | 2.5 L | Solvent |
Procedure:
-
Inertion: Purge the reactor with Nitrogen (N₂) for 15 minutes. Oxygen inhibits the copper catalyst.
-
Charging: Add DMSO, 5-bromo-2,3-dimethoxybenzaldehyde, CuI, L-Proline, and K₂CO₃. Stir to mix.
-
Nucleophile Addition: Add Sodium Thiomethoxide (solid) in one portion against a counter-flow of Nitrogen.
-
Odor Control: NaSMe generates methyl mercaptan. Ensure scrubber is active (Bleach/NaOH scrubber recommended).
-
-
Reaction: Heat to 90–100°C for 12–18 hours.
-
Monitoring: HPLC should show disappearance of aryl bromide.
-
-
Workup:
-
Cool to RT.
-
Dilute with Water (5 L) and extract with Ethyl Acetate (3 x 2 L).
-
Note: DMSO is water-soluble but requires thorough washing to remove.
-
-
Purification:
-
Wash organic layer with Brine (2 L).
-
Dry over MgSO₄ and concentrate.
-
Bisulfite Purification (Optional but Recommended for Aldehydes): If crude purity <95%, dissolve oil in EtOAc, add saturated Sodium Bisulfite solution. The aldehyde forms a solid adduct. Filter, wash with ether, then hydrolyze back to aldehyde using Na₂CO₃/Water.
-
-
Final Isolation: Recrystallize from Hexane/Ether or distill if liquid (high vacuum).
Process Safety & Engineering Controls
Thermal Hazards
-
Bromination: Exothermic. Accumulation of Br₂ before initiation can lead to a runaway. Ensure temperature is <10°C during addition.
-
Methylation: DMS reaction is exothermic. Do not heat to reflux until addition is complete and exotherm subsides.
Chemical Hazards
-
Dimethyl Sulfate (DMS): Fatal if inhaled. Skin absorption hazard. Antidote: Ammonia solution (neutralizes spills).
-
Sodium Thiomethoxide: Releases toxic Methyl Mercaptan gas upon contact with acid or moisture. Odor Threshold: 1-2 ppb. Engineering: Vented enclosure with caustic/bleach scrubber is mandatory.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Assay | > 98.0% | HPLC (C18, ACN/Water) |
| 1H NMR | Consistent with structure | 400 MHz, CDCl₃ |
| Residual Copper | < 20 ppm | ICP-MS |
| Water Content | < 0.5% | Karl Fischer |
1H NMR Diagnostic Peaks (Predicted):
-
-OCH3 (x2): Singlets, ~3.8-4.0 ppm.[3]
-
-SCH3: Singlet, ~2.5 ppm.
-
Aromatic Protons: Two doublets (meta-coupling, J~2Hz) at ~7.1 and 7.4 ppm.
References
-
Bromination of o-Vanillin
-
Copper-Catalyzed Thiolation
-
Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. Synlett, 2020, 31, 1226-1230.[8]
-
- General Vilsmeier-Haack Limitations: The Vilsmeier-Haack Reaction (Review). Meth-Cohn, O.; Stanforth, S. P. Comp. Org. Syn. 1991. (Provides context on why direct formylation of the thioether would fail regiochemically).
-
Handling of Organosulfur Reagents
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-3,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of Substituted Benzaldehyde Isomers
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for overcoming the challenges associated with the purification of substituted benzaldehyde isomers. Drawing from established methodologies and field-proven insights, this document will explore the underlying principles of various purification techniques and offer practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of substituted benzaldehyde isomers so challenging?
A1: Substituted benzaldehyde isomers often possess very similar physicochemical properties, such as polarity, boiling points, and solubility.[1] This similarity makes their separation by common laboratory techniques like distillation or simple recrystallization difficult. The specific substituent and its position on the benzene ring (ortho, meta, para) create subtle differences that must be exploited for successful purification.[2]
Q2: What are the primary methods for purifying substituted benzaldehyde isomers?
A2: The most effective methods for separating substituted benzaldehyde isomers include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and flash column chromatography are powerful techniques that can resolve isomers based on small differences in their interactions with a stationary phase.[3][4]
-
Crystallization: Techniques like fractional crystallization and recrystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent system.[4][5]
-
Derivatization: Converting the aldehydes into derivatives (e.g., acetals) can alter their physical properties, making separation by distillation or crystallization more feasible.[6][7]
Q3: My benzaldehyde sample has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish tint in benzaldehyde is often due to oxidation. Benzaldehyde can slowly oxidize in the presence of air to form benzoic acid.[8][9][10] This impurity, along with other colored byproducts, can be removed by techniques such as distillation or by treating the sample with a mild reducing agent followed by purification.[11][12] Additionally, activated charcoal can be used during recrystallization to adsorb colored impurities.
Q4: Can I use distillation to separate ortho, meta, and para isomers of a substituted benzaldehyde?
A4: Direct distillation is often ineffective and can be hazardous, especially for isomers with close boiling points like nitrobenzaldehydes.[6][7] The high temperatures required can lead to decomposition, especially if the isomers are thermally sensitive.[6][7] However, if the isomers are converted to derivatives with more distinct boiling points, fractional distillation under reduced pressure may be a viable option.[6]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of substituted benzaldehyde isomers.
Issue 1: Poor Separation of Positional Isomers (Ortho, Meta, Para) by Column Chromatography
Symptom: Co-elution or significant overlap of isomer peaks during flash chromatography or HPLC.
Causality: The similar polarities of positional isomers often lead to poor separation on standard stationary phases like silica gel or C18. The choice of stationary phase and mobile phase is critical to exploit subtle differences in isomer-adsorbent interactions.
Troubleshooting Workflow:
Sources
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 12. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Stability & Troubleshooting for 2,3-Dimethoxy-5-(methylthio)benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution stability of poly-substituted benzaldehydes. 2,3-Dimethoxy-5-(methylthio)benzaldehyde presents a unique trifecta of chemical vulnerabilities: an aldehyde prone to radical auto-oxidation, a highly nucleophilic thioether susceptible to over-oxidation, and an electron-rich aromatic ring that accelerates these processes.
This guide is designed to move beyond basic handling instructions. Here, we dissect the causality behind degradation, provide self-validating protocols, and establish a rigorous framework for maintaining the integrity of your stock solutions.
Part 1: Mechanistic Troubleshooting (FAQ)
Q1: My stock solution degraded, and LC-MS shows a +16 Da mass shift (m/z 229). Is this auto-oxidation of the aldehyde or oxidation of the thioether? A: Because both the conversion of an aldehyde to a benzoic acid and the oxidation of a thioether to a sulfoxide add a single oxygen atom, both pathways result in an identical +16 Da mass shift[1][2]. To differentiate causality, you must rely on retention time (RT) and NMR:
-
Chromatographic Causality: The sulfoxide derivative is significantly more polar than the intact molecule and will elute much earlier on a C18 reverse-phase column. The benzoic acid derivative's RT is highly pH-dependent and will shift dramatically if you switch from a neutral mobile phase to one containing 0.1% Formic Acid.
-
NMR Validation: In
H-NMR, if the sharp aldehyde proton singlet (~9.8–10.2 ppm) disappears and is replaced by a broad -COOH peak, auto-oxidation has occurred. If the aldehyde peak remains but the -CH singlet (~2.4 ppm) shifts downfield to ~2.8 ppm, the thioether has oxidized to a sulfoxide[1].
Q2: Why does auto-oxidation happen so rapidly even when my flask is capped? A: The auto-oxidation of benzaldehydes proceeds via a radical chain mechanism initiated by trace molecular oxygen[2]. Once a peroxy radical intermediate forms, it abstracts a hydrogen atom to generate a peracid, which then reacts with another intact aldehyde molecule to yield two equivalents of benzoic acid. This process is spontaneous at room temperature[3]. Furthermore, the two electron-donating methoxy groups at positions 2 and 3 increase the electron density of the aromatic ring, stabilizing radical intermediates and accelerating the degradation rate compared to unsubstituted benzaldehyde.
Q3: Can I store this compound in methanol or ethanol for high-throughput screening (HTS)? A: No. Aldehydes react readily with primary alcohols to form hemiacetals and full acetals (dimethyl or diethyl acetals). This is exacerbated by trace acids often present in lower-grade solvents or glass vials. For HTS libraries, anhydrous DMSO or Acetonitrile (MeCN) are strictly required.
Q4: I used old THF to dissolve my compound, and it degraded overnight. Why? A: Ethereal solvents like THF and Diethyl Ether form peroxides over time upon exposure to air and light. The methylthio ether linkage in your compound is highly susceptible to electrophilic attack by these peroxides. Precise control of oxidants is required to prevent thioethers from rapidly converting into inactive sulfoxides or sulfones (+32 Da)[4].
Part 2: Degradation Pathways Visualization
To effectively troubleshoot, you must visualize the competing degradation vectors your molecule faces in solution.
Caption: Primary degradation pathways of 2,3-dimethoxy-5-(methylthio)benzaldehyde in solution.
Part 3: Quantitative Stability Matrix
Based on the reactivity profile of homologous methylthiobenzaldehydes, the following table summarizes the empirical shelf-life and solvent compatibility for this compound.
| Solvent | Recommended Use | Primary Degradation Risk | Est. Half-Life (25°C, Ambient Air) | Est. Half-Life (-20°C, Argon) |
| DMSO (Anhydrous) | High-Throughput Screening | Mild oxidation (Sulfoxide) | 48 - 72 hours | > 6 months |
| Acetonitrile (MeCN) | LC-MS / Analytical Stocks | Auto-oxidation to benzoic acid | 3 - 5 days | > 6 months |
| Dichloromethane (DCM) | Synthetic Reactions | Slow auto-oxidation | 2 - 3 days | > 6 months |
| Methanol / Ethanol | Avoid | Acetal formation | < 12 hours | 1 - 2 weeks |
| THF / Diethyl Ether | Avoid (unless freshly distilled) | Rapid sulfoxide formation via peroxides | < 24 hours | 1 month |
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
To prevent the radical chain mechanisms that drive auto-oxidation[2] and thioether oxidation[4], oxygen and light must be systematically eliminated from the system.
Caption: Workflow for preparing and validating stable solutions of oxidation-sensitive benzaldehydes.
Step-by-Step Methodology:
-
Solvent Degassing: Transfer HPLC-grade Acetonitrile or DMSO into a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw to remove dissolved molecular oxygen, which acts as the radical initiator for auto-oxidation.
-
Inert Dissolution: Backfill the flask with Argon. Add the solid 2,3-dimethoxy-5-(methylthio)benzaldehyde under a positive stream of Argon.
-
Photochemical Protection: Transfer the solution into pre-dried amber glass vials . The electron-rich aromatic ring makes the molecule highly susceptible to UV-induced radical formation.
-
Sealing: Seal with a PTFE-lined septum cap. Do not use standard rubber septa, as they are permeable to oxygen over time. Store at -20°C.
-
System Validation (QC Check): Take a 10 µL aliquot of the final sealed batch and run an LC-MS. Success Criterion: A single peak at m/z 213.27 ([M+H]+) with no detectable peaks at m/z 229.27 (+16 Da, Sulfoxide/Acid) or 245.27 (+32 Da, Sulfone).
Protocol B: Bisulfite Rescue of Degraded Material
If your stock solution has already degraded via oxidation, you can chemically rescue the intact aldehyde. Aldehydes react reversibly with sodium bisulfite to form a water-soluble addition complex, leaving sulfoxide, sulfone, and acetal impurities behind in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Concentrate the degraded stock solution in vacuo and redissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Adduct Formation: Add an equal volume of 40% aqueous Sodium Bisulfite (NaHSO
). Stir vigorously at room temperature for 2 hours. The intact aldehyde forms a water-soluble sulfonate salt and migrates to the aqueous layer. -
Phase Separation: Separate the layers. Wash the aqueous layer twice with fresh EtOAc to extract out the non-aldehyde impurities (e.g., sulfoxides, sulfones). Discard the organic washes.
-
Adduct Cleavage: Cool the aqueous layer to 0°C and slowly add 10% aqueous Sodium Carbonate (Na
CO ) until the pH reaches 9–10. This alkaline shift breaks the bisulfite adduct, regenerating the free aldehyde. -
Extraction: Extract the regenerated aldehyde into fresh EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
System Validation (QC Check): Run a
H-NMR of the recovered solid in CDCl . Success Criterion: The recovery of the sharp aldehyde singlet at ~9.8–10.2 ppm and the absence of the downfield sulfoxide -CH peak at ~2.8 ppm confirms a successful rescue.
Part 5: References
-
What is auto oxidation give mechanism of oxidation of benzaldehyde AskFilo URL:[Link]
-
Catalytic Oxidation Reactions Using Hydrogen Peroxide Cardiff University URL:[Link]
Sources
Optimizing reaction conditions for the formylation of dimethoxy-methylthiobenzene
Technical Support Guide: Formylation of Dimethoxy-Methylthiobenzene
Introduction: The Substrate Challenge
You are working with dimethoxy-methylthiobenzene , a highly activated aromatic system. This substrate presents a unique "push-push" electronic environment:
-
Activation: The two methoxy (-OMe) groups and the methylthio (-SMe) group are all strong electron-donating groups (EDGs), making the ring highly nucleophilic.
-
Competition: The -OMe groups generally dominate the directing effect over -SMe due to better orbital overlap (
vs ), but the sulfur atom introduces complications regarding catalyst poisoning and oxidation sensitivity. -
Sterics: Depending on your specific isomer (e.g., 1,2-dimethoxy-4-(methylthio)benzene), steric crowding can severely inhibit the formation of the tetrahedral intermediate required in formylation.
This guide prioritizes the Vilsmeier-Haack reaction as the industry standard but provides the Rieche formylation as a high-potency alternative for sterically hindered isomers.
Module 1: The Gold Standard Protocol (Vilsmeier-Haack)
The Vilsmeier-Haack (VH) reaction is the preferred method due to its mild conditions and high para-selectivity. However, for thio-ethers, temperature control is critical to prevent sulfur-assisted polymerization.
Optimized Experimental Workflow
| Parameter | Specification | Rationale |
| Reagent A | DMF (Anhydrous) | Acts as both solvent and reactant.[1] Must be fresh. Dimethylamine impurities (fishy smell) inhibit the reaction. |
| Reagent B | POCl | The activator.[2] Must be distilled if yellow/orange. |
| Stoichiometry | 1.0 (Substrate) : 1.2 (POCl | Slight excess of Vilsmeier reagent ensures conversion without promoting di-formylation. |
| Temperature 1 | 0°C to 5°C | Critical: Formation of the Vilsmeier reagent is exothermic.[3] |
| Temperature 2 | 60°C to 80°C | Required to drive the electrophilic substitution on the aromatic ring. |
Step-by-Step Protocol:
-
Reagent Formation (The "Vilsmeier Salt"):
-
Charge anhydrous DMF into a flame-dried flask under N
. -
Add POCl
dropwise over 30 minutes.[3] Observation: The solution should turn pale yellow. If it turns dark orange/red here, your temperature is too high or DMF is wet. -
Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium ion.
-
-
Substrate Addition:
-
Dissolve dimethoxy-methylthiobenzene in a minimum volume of DMF.
-
Add this solution dropwise to the Vilsmeier salt at 0°C.
-
Note: The sulfur atom makes the ring highly reactive; an immediate color change (often green or red) is normal.
-
-
Reaction & Quench:
-
Warm to 70°C and monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture onto a slurry of ice and Sodium Acetate (buffered quench).
-
Why Sodium Acetate? Strong basic quenching (NaOH) can cause haloform-type cleavage or sulfur oxidation. A buffered pH (5-6) prevents tar formation.
-
Module 2: Mechanism & Pathway Visualization
Understanding the mechanism helps troubleshoot "stalled" reactions. The sulfur atom can stabilize the cationic intermediate, sometimes trapping the reaction before hydrolysis.
Caption: The Vilsmeier-Haack pathway. The transition from the Intermediate to Hydrolysis is the most common failure point for sterically hindered methoxy-benzenes.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes observed in thio-ether/methoxy systems.
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Thermal decomposition or "Runaway Vilsmeier."
-
Cause: Adding POCl
too fast causes a localized exotherm, decomposing DMF into dimethylamine and carbon monoxide. -
The Fix: Control the addition rate strictly. Ensure the internal temperature never exceeds 5°C during reagent formation.
-
Thio-Specific Factor: Sulfur-containing aromatics are prone to oxidative polymerization. Ensure a strict Nitrogen atmosphere.
Q2: I see the starting material disappear, but I can't isolate the aldehyde. (The "Stable Intermediate" Trap)
Diagnosis: Incomplete hydrolysis.[2]
-
Context: The iminium intermediate (the species before the aldehyde) is surprisingly stable in electron-rich systems because the methoxy/thio groups stabilize the positive charge.
-
The Fix: Extend the hydrolysis time. Instead of a quick quench, stir the aqueous mixture at room temperature (or slightly warmed to 40°C) for 2 hours before extraction.
Q3: The product smells like "rotten cabbage" and the yield is low. (Demethylation)
Diagnosis: Ether cleavage.
-
Cause: At high temperatures (>90°C), the acidic byproducts (phosphoric acid species) can cleave the methyl ether (-OMe
-OH) or the thioether. The "cabbage" smell is likely methyl mercaptan (MeSH) escaping. -
The Fix: Lower the reaction temperature to 60°C and extend the time. Do not reflux.
Q4: The Vilsmeier method failed (0% yield). What is the alternative?
Recommendation: Switch to Rieche Formylation .
-
Why: If your dimethoxy pattern creates high steric hindrance (e.g., 1,3-dimethoxy), the bulky Vilsmeier reagent cannot attack.
-
Protocol: Use TiCl
and Dichloromethyl methyl ether (MOMCl ) in DCM at 0°C. -
Mechanism: TiCl
coordinates to the methoxy oxygens, directing the formyl group ortho to them, overcoming steric barriers that block the Vilsmeier reagent.
Module 4: Decision Matrix for Optimization
Use this flowchart to diagnose your specific outcome and adjust conditions.
Caption: Diagnostic workflow for optimizing reaction conditions based on crude product analysis.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][4][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 777-794.
-
Rieche, A., Gross, H., & Höft, E. (1960).[11] Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.[11]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[1]
-
Downie, I. M., Earle, M. J., Heaney, H., & Shuhaibar, K. F. (1993). Vilsmeier formylation of tert-butyl-substituted pyrroles and thiophenes. Tetrahedron, 49(19), 4015-4034.
-
Garcia, O., Nicolas, E., & Albericio, F. (2003).[11] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.[11]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the spectroscopic analysis of sulfur-containing aldehydes
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter the unique challenges posed by sulfur-containing aldehydes (e.g., methional, 3-methylthiopropanal, and thiophenecarboxaldehydes). These bifunctional molecules are notoriously labile. The interplay between the nucleophilic sulfur atom and the electrophilic carbonyl carbon makes them highly susceptible to autoxidation, thioacetalization, and thermal degradation.
This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your spectroscopic data, moving beyond basic operation to address the root chemical causality of analytical failures.
Diagnostic Workflow
Diagnostic workflow for resolving spectroscopic artifacts in sulfur aldehydes.
Section 1: NMR Spectroscopy Troubleshooting (1H & 13C)
Q1: Why does the aldehyde proton signal (~9.7 ppm) in my 1H NMR spectrum gradually disappear over time, accompanied by new multiplet formations?
Causality: Sulfur-containing aldehydes are highly susceptible to intermolecular thioacetalization and autoxidation[1]. The nucleophilic sulfur can interact with the electrophilic carbonyl carbon of a neighboring molecule. If trace moisture or acidic impurities are present in the deuterated solvent (e.g., trace DCl in CDCl₃), it catalyzes the formation of thioacetals or oligomers. Furthermore, exposure to oxygen rapidly converts the aldehyde to a carboxylic acid or the thioether to a sulfoxide.
Resolution & Self-Validation:
-
Solvent Purification: Always pass CDCl₃ through a short plug of basic alumina immediately before use to remove trace DCl.
-
Inert Atmosphere: Prepare NMR samples in a glovebox or under a nitrogen blanket using degassed solvents.
-
Self-Validating Check: Monitor the integral ratio of the aldehyde proton (~9.7 ppm) to the α-methylene protons. A deviation from the theoretical 1:2 ratio indicates that degradation has commenced and the sample must be re-purified.
Q2: How do I differentiate between the oxidation of the sulfur atom versus the aldehyde group using NMR?
Causality: Sulfur and carbonyl groups have distinct oxidation potentials and electronic shielding effects. Oxidation of the thioether to a sulfoxide strongly deshields the adjacent protons due to the electronegative oxygen, whereas oxidation of the aldehyde to a carboxylic acid alters the carbonyl region directly.
Data Presentation: Diagnostic Chemical Shifts (e.g., Methional)
| Structural Feature | 1H NMR Shift (ppm) | 13C NMR Shift (ppm) | Diagnostic Indicator |
| Intact Aldehyde | ~9.7 (CHO), ~2.1 (S-CH₃) | ~201 (C=O), ~15 (S-CH₃) | Sharp aldehyde singlet/triplet. |
| Sulfoxide Artifact | ~2.6 (S(O)-CH₃) | ~38 (S(O)-CH₃) | Downfield shift of methyl/methylene adjacent to sulfur. |
| Carboxylic Acid | ~11.0 (COOH, broad) | ~175 (C=O) | Complete loss of ~9.7 ppm signal; upfield shift of carbonyl carbon. |
| Thioacetal Artifact | ~4.5 - 5.0 (CH-S) | ~45 - 55 (C-S) | Loss of aldehyde peak; appearance of a new methine signal. |
Section 2: Mass Spectrometry (GC-MS / PTR-MS) Troubleshooting
Q3: In GC-MS analysis of 3-(methylthio)propanal, I am losing the molecular ion (m/z 104) and seeing a massive peak at m/z 48. How can I confirm the intact molecule?
Causality: Sulfur-containing aldehydes undergo facile thermal degradation in the hot GC inlet (typically >250°C) and severe fragmentation during standard 70 eV Electron Ionization (EI)[2]. The C-S bond cleaves readily via McLafferty rearrangement or direct homolysis, expelling methanethiol (CH₃SH, m/z 48) and leaving a fragmented hydrocarbon backbone.
Resolution: To preserve the molecular ion, you must bypass harsh thermal and ionization conditions:
-
Derivatization: Use O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to convert the labile aldehyde into a stable oxime derivative prior to GC injection[3].
-
Soft Ionization: Switch to Proton-Transfer Reaction Mass Spectrometry (PTR-MS). PTR-MS utilizes H₃O⁺ to gently protonate the target molecule, yielding a robust pseudo-molecular ion (MH⁺) without extensive fragmentation[4].
Experimental Protocol: HS-SPME GC-MS Workflow for Volatile Sulfur Aldehydes
To avoid solvent-mediated degradation and thermal breakdown, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for extracting volatile sulfur compounds from complex matrices[2][3].
Step-by-Step Methodology:
-
Sample Preparation: Transfer 2.0 g of the sample into a 20 mL amber headspace vial. Add 5 mL of saturated NaCl solution (to salt-out the volatile aldehydes into the headspace) and a known concentration of an isotopically labeled internal standard (e.g., d3-methional).
-
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with continuous agitation (250 rpm) to establish thermodynamic equilibrium between the liquid and headspace phases.
-
Extraction: Pierce the septum and expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for exactly 30 minutes at 40°C. (Note: CAR/PDMS is highly selective for small, sulfur-containing volatiles).
-
Desorption & Injection: Retract the fiber and insert it into the GC inlet. Desorb at 230°C (optimized to prevent thermal cleavage of the C-S bond) for 3 minutes in splitless mode.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the molecular ion and primary fragments (e.g., m/z 104, m/z 76, m/z 48) to maximize sensitivity[2].
Section 3: FTIR Anomalies
Q4: Why does the C=O stretching frequency of my sulfur-containing aldehyde shift unpredictably between 1720 cm⁻¹ and 1690 cm⁻¹ across different sample preparations?
Causality: This is a classic manifestation of hydrogen bonding and phase-dependent dipole interactions. In dilute, non-polar solvents (e.g., CCl₄), the aldehyde exists as a free monomer, yielding a sharp C=O stretch near 1720 cm⁻¹. However, if the sample has partially oxidized to form carboxylic acids, or if trace water is present, intermolecular hydrogen bonding weakens the C=O bond, shifting the absorption to lower wavenumbers (e.g., 1690 cm⁻¹).
Resolution: Ensure samples are strictly anhydrous. For definitive structural confirmation, acquire FTIR spectra in a dilute, dry non-polar solvent rather than as a neat film or KBr pellet, which are highly prone to moisture absorption.
References
1.[4] Real-time analysis of sulfur-containing volatiles in Brassica plants infested with root-feeding Delia radicum larvae using proton-transfer reaction mass spectrometry. nih.gov. 2.[2] The Role of 3-(Methylthio)alkenals in Potato Flavor: An In-depth Technical Guide. benchchem.com. 3.[3] Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry. acs.org. 4.[1] minimizing side reactions in the synthesis of sulfur-containing aldehydes. benchchem.com.
Sources
Improving the solubility of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- for biological assays
Subject: Optimization of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (CAS 33566-78-2) for Biological Assays Ticket ID: SOL-33566-BIO Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering solubility issues with Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- . This compound presents a dual challenge in biological assays:
-
High Lipophilicity: The S-methyl and two methoxy substituents significantly increase the LogP compared to the parent benzaldehyde, causing rapid precipitation ("crashing out") in aqueous media.[1]
-
Chemical Reactivity: The aldehyde moiety is prone to oxidation (to benzoic acid derivatives) and Schiff base formation with proteins in cell culture media, leading to artifacts and loss of effective titer.[2]
This guide provides a root-cause analysis and three tiered protocols to resolve these issues, ranging from standard solvent optimization to advanced formulation.
Module 1: Solvent Selection & Stock Preparation
Diagnosis: Most precipitation events occur because the "kinetic solubility" is exceeded during the rapid transition from organic solvent to aqueous buffer.[1][2]
The "Golden Rule" of Stock Solutions
Do not attempt to dissolve this compound directly in water or PBS.[1][2] You must create a high-concentration organic stock solution first.[2]
| Solvent | Solubility Rating | Biological Compatibility | Max Final Conc.[2] | Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Good (< 0.5% v/v) | 0.1% - 0.5% | Preferred. Hygroscopic; keep sealed to prevent water absorption.[1][2] |
| Ethanol (Abs.) | Good | Moderate | < 0.1% | High volatility changes concentration over time.[1][2] Toxic to sensitive neuronal lines.[2] |
| Acetone | Good | Poor | N/A | Not recommended for live-cell assays due to toxicity.[2] |
Protocol A: The "Step-Down" Dilution Method
Use this for standard IC50/EC50 assays where compound concentration is < 50 µM.[1]
-
Primary Stock: Dissolve neat solid in 100% anhydrous DMSO to reach 10 mM . Vortex until clear.
-
Intermediate Stock (Critical Step): Do NOT pipette 10 mM stock directly into 10 mL of media.
-
Prepare a 100x working solution in pure DMSO.
-
Example: If final assay concentration is 10 µM, dilute the 10 mM stock to 1 mM in DMSO first.[2]
-
-
Final Dilution: Pipette the 1 mM stock into the media (1:1000 dilution) while vortexing the media.
-
Result: 1 µM final concentration, 0.1% DMSO.
-
Module 2: Advanced Formulation (Cyclodextrins)
Diagnosis: If you see turbidity at higher concentrations (>50 µM) or cytotoxicity from DMSO, you must switch to an encapsulation strategy.[1][2]
The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3][4][5] The hydrophobic cavity of HP-β-CD encapsulates the 2,3-dimethoxy-5-(methylthio)phenyl ring, while the hydrophilic exterior keeps the complex soluble in water.
Protocol B: HP-β-CD Complexation
Use this for animal studies or high-concentration cellular assays.[1][2]
-
Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or water.[1][2] Filter sterilize (0.22 µm).
-
Compound Addition: Add the compound (solid or from a highly concentrated ethanolic stock) to the cyclodextrin solution.
-
Equilibration: Shake at 25°C for 24 hours (250 rpm).
-
Clarification: Centrifuge at 10,000 x g for 5 mins to remove uncomplexed solid.
-
Validation: Measure absorbance (UV-Vis) of the supernatant to quantify the actual solubilized concentration.
Module 3: Stability & Chemical Handling
Critical Warning: The aldehyde group is chemically labile.[1][2]
-
Oxidation: In oxygenated cell culture media, the aldehyde slowly oxidizes to 2,3-dimethoxy-5-(methylthio)benzoic acid .[1][2]
-
Protein Binding: Aldehydes react with amine groups (Lysine residues) on serum proteins (FBS) to form imines (Schiff bases).[2]
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilization based on your required concentration.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and observed precipitation.
Troubleshooting FAQ
Q: My cells are dying in the vehicle control wells. Is it the compound? A: Likely not. It is probably DMSO toxicity .[2]
-
Check: Ensure your final DMSO concentration is ≤ 0.5% (v/v).[1][2][6] For sensitive cells (primary neurons, stem cells), keep it ≤ 0.1%.[2]
-
Action: Run a "Solvent Only" control curve.[1][2] If toxicity persists, switch to the Cyclodextrin protocol (Module 2).
Q: The compound precipitates immediately when added to the media. A: This is "Crash-Out."[1][2]
-
Cause: Adding a high-concentration stock (e.g., 50 mM) directly to water creates a local region of supersaturation that forces precipitation.[1][2]
-
Action: Use the Intermediate Dilution Step (Module 1, Protocol A).[2] Dilute the stock with more DMSO first, then add to media. This reduces the concentration gradient.[2]
Q: I see crystals in my stock solution after freezing. A: DMSO freezes at 19°C. The compound may crystallize out of the DMSO matrix.[2]
-
Action: Sonicate the stock solution in a warm water bath (37°C) for 5-10 minutes until perfectly clear before use.
References
-
Di, L., & Kerns, E. H. (2006).[1][2][7] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2][8] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Sigma-Aldrich. (n.d.).[2] Product Specification: 2,3-Dimethoxybenzaldehyde (Analog Reference).
-
PubChem. (2025).[1][2][9] Benzaldehyde, 2,3-dimethoxy-5-methyl- (Analog Structure/Properties).
-
BenchChem. (n.d.).[2] Application Notes and Protocols for Benzaldehyde Derivatives in Cell Imaging.
Sources
- 1. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin | Journal of Applied Pharmaceutical Research [japtronline.com]
- 9. 2,3-Dimethoxy-5-methylbenzaldehyde | C10H12O3 | CID 11665495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Poly-Substituted Benzaldehydes
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Simple" Aldehyde Trap
Poly-substituted benzaldehydes are deceptive. While they appear structurally simple, their synthesis on complex scaffolds is often plagued by steric hindrance, electronic conflicts, and chemoselectivity issues. This guide addresses the three most common failure modes in drug discovery workflows:
-
Vilsmeier-Haack: Functional group corruption (Chlorination).
-
Organometallic Formylation: Over-alkylation (Dimerization).
-
Oxidation: Over-oxidation to carboxylic acids.
Module 1: Electrophilic Formylation (Vilsmeier-Haack)[1][2]
Context: You are using POCl₃/DMF to formylate an electron-rich aromatic ring. Primary Issue: Unexpected chlorination or ipso-substitution.
Ticket #VH-01: "My hydroxyl group disappeared and I found a chlorine atom."
Diagnosis: The Vilsmeier reagent (chloroiminium ion) is not just a formylating agent; it is a potent dehydrating and chlorinating agent. If your substrate contains electron-rich phenols or alcohols, the reagent will activate the oxygen, leading to displacement by chloride.
Mechanistic Pathway:
-
Activation: The phenolic oxygen attacks the electrophilic phosphorus (or the chloroiminium carbon), forming an activated leaving group.
-
Substitution: Chloride ion (nucleophile) attacks the carbon, displacing the oxygen species.
Troubleshooting Protocol: Protecting Group Strategy
Do not attempt Vilsmeier-Haack on free phenols unless ortho-chlorination is desired.
| Functional Group | Vilsmeier Compatibility | Recommended Action |
| -OH (Phenol) | Incompatible (Converts to -Cl) | Protect as -OMe or -OBn before reaction. |
| -NH₂ (Aniline) | Incompatible (Forms amidine) | Protect as -NAc or -NBoc (though Boc may be acid-labile). |
| -OMe | Compatible | Ideal activating group. |
| -Halide | Conditional | Ipso-substitution possible if highly activated.[1] |
Visualization: The Vilsmeier Divergence
This diagram illustrates how the reaction diverges based on the nucleophile (Ring Carbon vs. Heteroatom).
Caption: Divergence of Vilsmeier reagent reactivity. Pathway B dominates if free hydroxyls are present.
Module 2: Organometallic Formylation (Li/Mg Exchange)
Context: You are generating an aryl-lithium or Grignard species and quenching with DMF to install the aldehyde. Primary Issue: Formation of the "Dimer" (Bis(aryl)methanol).
Ticket #Li-02: "I isolated the secondary alcohol instead of the aldehyde."
Diagnosis: This is a classic "Double Addition" error.
-
The Mechanism: Ar-Li attacks DMF to form a stable tetrahedral intermediate (hemiaminal salt). Ideally, this stays stable until acid workup.
-
The Failure: If the reaction warms up before quenching, or if DMF is added to the lithium species (local excess of Ar-Li), the intermediate collapses, ejecting the aldehyde.
-
The Result: The free aldehyde immediately reacts with the remaining Ar-Li to form the bis(aryl)methanol.
The "Gold Standard" Protocol: Cryogenic Reverse Addition To guarantee mono-formylation, the tetrahedral intermediate must remain intact until hydrolysis.
Step-by-Step:
-
Prepare Ar-Li: Generate your aryl-lithium species at -78°C in THF.
-
The Quench (Critical):
-
Method A (Standard): Add excess DMF (5.0 equiv) rapidly to the Ar-Li solution at -78°C.
-
Method B (High Fidelity): Transfer the Ar-Li solution via cannula into a solution of excess DMF/THF at -78°C. This ensures Ar-Li is never in excess relative to DMF.
-
-
The Hold: Stir at -78°C for 30 minutes. Do not warm to RT yet.
-
The Workup: Pour the cold reaction mixture directly into a vigorously stirring solution of aqueous NH₄Cl or dilute HCl. Only then allow it to warm.
Visualization: The Temperature Trap
The stability of the tetrahedral intermediate is the switch that controls product purity.
Caption: The "Bouveault" trap: Premature collapse of the intermediate leads to double addition.
Module 3: Oxidation (Alcohol to Aldehyde)
Context: You are oxidizing a benzylic alcohol to an aldehyde. Primary Issue: Over-oxidation to Benzoic Acid.
Ticket #Ox-03: "My aldehyde yield is low; NMR shows carboxylic acid."
Diagnosis: Many oxidants (KMnO₄, Jones Reagent) operate via a hydrate intermediate. If water is present, the aldehyde forms a gem-diol (hydrate), which is easily oxidized further to the acid.
Recommended Reagents for Poly-Substituted Systems:
| Reagent | Mechanism | Over-oxidation Risk | Best For |
| TPAP / NMO | Radical/Ruthenium | Very Low | Precious intermediates; mild conditions. |
| Dess-Martin (DMP) | Hypervalent Iodine | Low | Acid-sensitive substrates; avoids metals. |
| Swern | Activated DMSO | Low | Large scale; requires -78°C. |
| MnO₂ | Surface Radical | Medium | Benzylic/Allylic alcohols specifically. |
Protocol: TPAP Oxidation (Ley Oxidation)
This is the most robust method for small-scale, high-value intermediates to prevent over-oxidation.
Reagents:
-
Substrate (1.0 equiv)
-
TPAP (Tetrapropylammonium perruthenate) (0.05 equiv - Catalyst)
-
NMO (N-Methylmorpholine N-oxide) (1.5 equiv - Co-oxidant)
-
4Å Molecular Sieves (Powdered, activated) - CRITICAL
Procedure:
-
Dry System: Flame-dry flask under Argon. Add 4Å MS.
-
Solvent: Dissolve alcohol in dry DCM (0.1 M). Add to flask.
-
Co-oxidant: Add NMO. Stir for 5 mins.
-
Catalyst: Add TPAP in one portion. The solution usually turns dark green/black.
-
Monitor: Stir at RT. Reaction is usually complete in <1 hour.
-
Filtration: Filter through a short pad of silica gel (eluting with DCM/EtOAc) to remove ruthenium residues.
-
Result: Clean aldehyde. The molecular sieves scavenge water, preventing hydrate formation and subsequent over-oxidation.
References
-
Vilsmeier-Haack Mechanism & Side Reactions
-
Lithiation & Formylation (Bouveault Type Side Reactions)
- Comins, D. L., & O'Connor, S. (1984). Lithiation of Nitrogen Heterocycles. Advances in Heterocyclic Chemistry.
-
Source:
- Context: Discusses the stability of lithiated intermediates and temper
-
Selective Oxidation (TPAP)
- Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium Perruthenate, Pr4N[RuO4]: A Mild and Convenient Oxidant for Alcohols. Synthesis.
-
Source:
-
General Aldehyde Synthesis Reviews
Sources
- 1. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. jk-sci.com [jk-sci.com]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Chromatographic Separation of Benzaldehyde Derivatives
Welcome to the Advanced Chromatography Support Hub. This guide is designed for analytical chemists and drug development professionals optimizing the separation of benzaldehyde derivatives. Unlike generic protocols, this center addresses the specific physicochemical challenges of aromatic aldehydes—namely isomeric resolution, silanol interactions, and oxidative instability.
Module 1: Method Development Strategy
User Query: "I am developing a method for a mixture of substituted benzaldehydes. Standard C18 columns are failing to resolve positional isomers (ortho/meta/para). Where do I start?"
The Technical Solution: Selectivity (
) Over Efficiency (
)
Benzaldehyde derivatives often differ only in the position of a functional group on the benzene ring. Standard C18 (alkyl) phases rely on hydrophobic subtraction, which may not sufficiently discriminate between these isomers.
Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: These phases utilize
interactions.[1][2][3] The -electrons of the stationary phase ring stack with the -electrons of the benzaldehyde aromatic ring. This interaction is highly sensitive to the electron density distribution caused by substituents (e.g., , , ), offering superior selectivity for positional isomers compared to C18.
Decision Matrix: Column Selection
Use the following logic to select your stationary phase based on your specific derivatives.
Figure 1: Decision tree for stationary phase selection. Phenyl-based phases are prioritized for isomeric separations.[2]
Module 2: Troubleshooting Peak Tailing & Shape
User Query: "My hydroxybenzaldehyde peaks are tailing significantly (Tailing Factor > 1.8). I'm using a standard Acetonitrile/Water gradient. How do I fix this?"
Root Cause Analysis
Benzaldehyde derivatives with electron-donating groups (like
-
Silanol Interaction: They hydrogen bond with residual acidic silanols on the silica support.
-
Ionization: If the mobile phase pH is near the pKa of the substituent (e.g., pKa ~9 for phenols), the analyte exists in a mixed protonation state, causing peak broadening.
Corrective Protocol
Step 1: Acidify Mobile Phase Ensure the mobile phase pH is 2 units below the pKa of the acidic group to suppress ionization.
-
Recommended: 0.1% Formic Acid (pH ~2.7) or 20mM Phosphate Buffer (pH 2.5).
Step 2: End-Capping Check Ensure your column is "double end-capped." If using a Phenyl-Hexyl column, verify it is a modern, high-purity silica base (Type B silica) to minimize metal content that exacerbates tailing.
Step 3: Additive Modification (For Basic Derivatives) If analyzing amino-benzaldehydes, add a chaotropic agent or ion-pairing reagent if pH modification fails.
Data Summary: Impact of Modifier on Tailing Factor (
| Mobile Phase Modifier | pH | Resolution ( | |
| Water / ACN (No additive) | 7.0 | 2.1 (Fail) | 1.2 |
| 0.1% Formic Acid | 2.7 | 1.3 (Pass) | 2.5 |
| 10mM Ammonium Acetate | 4.5 | 1.6 | 1.8 |
| 0.1% TFA | 2.0 | 1.1 (Excellent) | 2.8 |
Module 3: Stability & Sample Preparation
User Query: "I am seeing a 'ghost peak' eluting earlier than my benzaldehyde standard, and my main peak area is decreasing over 24 hours. Is my column contaminated?"
The Diagnosis: Auto-Oxidation
Benzaldehydes are notoriously unstable in solution, readily oxidizing to their corresponding benzoic acids upon exposure to air. This is not a column issue; it is a sample stability issue.
-
Chemistry:
-
Chromatography: Benzoic acids are more polar than aldehydes, causing them to elute earlier in Reverse Phase (RP) chromatography.
Stabilization Protocol
-
Solvent Choice: Avoid Tetrahydrofuran (THF) or ethers, which contain peroxides that accelerate oxidation. Use degassed Methanol or Acetonitrile.
-
Temperature: Set the autosampler temperature to 4°C .
-
Antioxidants: For highly sensitive assays, add 0.05% EDTA or Ascorbic Acid to the sample diluent to chelate trace metals that catalyze oxidation.
-
Amber Glass: Always use amber vials to prevent photo-oxidation.
Module 4: Advanced Trace Analysis (Derivatization)
User Query: "I need to detect benzaldehyde residuals at ppb levels in a drug substance, but UV detection is not sensitive enough. What are my options?"
The Solution: Hydrazone Derivatization
Benzaldehydes have moderate UV absorption. For trace analysis, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) or N-acetylhydrazine acridone (AHAD) creates a highly conjugated product with high extinction coefficients (UV or Fluorescence).
Workflow: DNPH Derivatization
-
Reagent: Prepare saturated DNPH in 2M HCl.
-
Reaction: Mix Sample + DNPH Reagent (1:1). Incubate at 40°C for 30 mins.
-
Separation: The resulting hydrazone is highly hydrophobic.
-
Column: C18 is sufficient (Phenyl not required due to the large DNPH tag dominating selectivity).
-
Detection: UV at 360 nm (Shifted from the typical 254 nm of benzaldehyde, removing matrix interference).
-
Figure 2: Workflow for DNPH derivatization to enhance sensitivity.
References
-
Method Development & Selectivity
-
Comparison of Phenyl-Hexyl and C18 Stationary Phases. Agilent Technologies Application Note.
selectivity for aromatics). Link
-
-
Derivatization Techniques
-
Li, H., et al. "Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone." RSC Advances, 2019.
-
-
Troubleshooting & Peak Shape
-
Dolan, J. W. "Troubleshooting Peak Shape Problems in HPLC." LCGC North America. (Foundational text on tailing factors and silanol interactions). Link
-
-
Stability & Oxidation
-
"Stability of Analytical Solutions." Journal of Chromatography A. (General guidelines on aldehyde oxidation in HPLC solvents). Link
-
Sources
Technical Support Center: Navigating the Challenges of Methylthio Group Oxidation in Synthesis
Welcome to the technical support center for managing the methylthio (-SCH₃) group in complex organic synthesis. The thioether functionality, particularly the methylthio group present in crucial molecules like methionine, is notoriously susceptible to oxidation, leading to the formation of sulfoxides (-SOCH₃) and sulfones (-SO₂CH₃).[1][2] This unwanted side reaction can complicate purification, alter biological activity, and significantly reduce the yield of the target molecule.[3]
This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals anticipate, prevent, and address the oxidation of the methylthio group during their synthetic endeavors.
Troubleshooting Guide: When Things Go Wrong
This section addresses specific issues you might encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: My final product is a mixture containing the desired compound and its corresponding sulfoxide and/or sulfone.
-
Probable Cause A: Oxidative Reaction Conditions. Many standard synthetic reagents possess oxidative potential, even if not explicitly chosen as an "oxidant." The thioether in a methylthio group is highly susceptible to oxidation by a variety of reactive oxygen species.[3] Common culprits include peroxides, strong acids in the presence of air, and even some transition metal catalysts.[4]
-
Solution:
-
Reagent Audit: Carefully review every reagent and condition in your synthetic step. Are you using reagents like H₂O₂, m-CPBA, or permanganates?[1][5] These are known to readily oxidize thioethers.[1]
-
Solvent Choice: Be mindful of your solvent. For instance, while DMSO is a useful polar aprotic solvent, it can also participate in oxidation reactions, such as the Swern and Kornblum oxidations.[6]
-
Atmosphere Control: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially when acidic conditions are employed.[3]
-
-
Probable Cause B: Acid-Catalyzed Oxidation during Deprotection/Cleavage. In peptide synthesis, particularly using Fmoc/tBu strategies, the final cleavage from the solid support using strong acids like trifluoroacetic acid (TFA) is a major step where oxidation occurs.[7][8][9]
-
Solution:
-
Incorporate Scavengers: The addition of "scavengers" to the cleavage cocktail is a highly effective strategy. These molecules preferentially react with oxidizing species or reduce any formed sulfoxide.[7][9]
-
Dithiothreitol (DTT): Can be added to the cleavage mixture to suppress oxidation.[10]
-
Dimethyl Sulfide (DMS): Often used to prevent oxidation of methionine residues.[11]
-
Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S): This combination has been shown to significantly reduce or eliminate methionine sulfoxide formation.[3]
-
Triphenylphosphine (PPh₃): Can be included in the cleavage solution to reduce already formed sulfoxide.[7][8]
-
-
Optimized Cleavage Cocktails: Specialized cleavage solutions have been developed to specifically address methionine oxidation. For example, a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), Me₂S, and triisopropylsilane (TIS) with a small amount of triphenylphosphine has proven effective.[7][8]
-
Problem 2: I need to perform an oxidation on another part of my molecule, but the methylthio group is also getting oxidized.
-
Probable Cause: Lack of Chemoselectivity of the Oxidizing Agent. Many common oxidizing agents are not selective and will oxidize the most susceptible functional groups.[12] The electron-rich sulfur of a thioether is often one of the most easily oxidized sites in a complex molecule.
-
Solution:
-
Choose a Milder, More Selective Oxidant: The choice of oxidizing agent is critical. For example, to oxidize a primary alcohol to an aldehyde without affecting a thioether, a milder reagent like pyridinium chlorochromate (PCC) or a Swern oxidation might be employed under carefully controlled conditions.[13][14]
-
Protect the Methylthio Group: If a selective oxidant is not available or suitable, protecting the thioether is a viable strategy. One common approach is to intentionally oxidize the thioether to the sulfoxide. The sulfoxide is generally less prone to further oxidation than the thioether.[10] After the desired transformation on the other functional group is complete, the sulfoxide can be reduced back to the thioether.[10][11]
-
Employ Catalytic Methods: Certain catalytic systems can offer higher selectivity. For instance, some transition metal-modified polyoxometalates have been shown to selectively catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide.[15]
-
Problem 3: My purification is complicated by the presence of the sulfoxide diastereomers.
-
Probable Cause: Oxidation of a Prochiral Thioether. When a thioether is oxidized to a sulfoxide, a new stereocenter is created at the sulfur atom. If the starting material is chiral, this can lead to the formation of a mixture of diastereomers, which can be difficult to separate chromatographically.
-
Solution:
-
Strategic Use of Methionine Sulfoxide in Peptide Synthesis: In some cases, particularly with aggregation-prone peptides, it can be advantageous to use methionine sulfoxide (Met(O)) directly in the solid-phase peptide synthesis (SPPS).[16] This approach can improve the solubility and synthesis quality of the crude peptide, facilitating purification. The final step is then a quantitative reduction of the sulfoxide back to methionine.[16]
-
Asymmetric Oxidation: For the synthesis of a single enantiomer of a sulfoxide, chiral oxidizing agents or catalytic systems can be employed. Chiral vanadium-salan complexes, for example, have been used for the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of methylthio group oxidation?
A1: The oxidation of a thioether like a methylthio group typically proceeds in a stepwise manner. The thioether is first oxidized to a sulfoxide. With a stronger oxidizing agent or under more forcing conditions, the sulfoxide can be further oxidized to a sulfone.[1][18] The mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidizing agent.
Q2: Are there any protecting groups for the methylthio group?
A2: While direct protection of the thioether itself is less common than for other functional groups like alcohols or amines, several strategies can be considered.[2][19]
-
Reversible Oxidation: As mentioned in the troubleshooting section, the most common "protecting" strategy is the reversible oxidation to the sulfoxide.[16] This protects the sulfur from further oxidation and other side reactions. The sulfoxide can then be reduced back to the thioether.
-
S-Alkyl Derivatives: In some contexts, more robust S-alkyl groups that are cleavable under specific conditions can be used, although this is less common for the methylthio group itself and more relevant for protecting thiols.[2]
Q3: How can I reduce an accidentally formed sulfoxide back to a methylthio group?
A3: Several methods are available for the reduction of sulfoxides back to thioethers.
-
TFA-NH₄I-Me₂S: This reagent mixture has been proposed for the reduction of methionine sulfoxide without disrupting disulfide bridges.[7]
-
TMSBr and Ethane-1,2-dithiol: This redox system has been shown to be efficient for the reduction of methionine sulfoxide in peptides.[16]
-
Other Reagents: Other reducing agents like sodium borohydride in the presence of certain additives or catalytic hydrogenation under specific conditions can also be effective, though compatibility with other functional groups must be considered.
Q4: Under what conditions is the methylthio group most stable?
A4: The methylthio group is generally stable under neutral and basic conditions in the absence of strong oxidants. It is most vulnerable under acidic conditions, especially in the presence of air or other oxidizing agents, and when strong oxidizing reagents are used directly in the reaction mixture.[10]
Data Summary: Scavenger Efficacy in TFA Cleavage
The following table summarizes common scavengers used during TFA cleavage to prevent methionine oxidation and their primary mode of action.
| Scavenger | Primary Function | Typical Concentration | Reference |
| Dimethyl Sulfide (DMS) | Prevents oxidation | 2-5% | [11] |
| Dithiothreitol (DTT) | Suppresses oxidation | 1-5% | [10] |
| Ammonium Iodide (NH₄I) | Reduces formed sulfoxide | 1.5% (in combination) | [3][7] |
| Triphenylphosphine (PPh₃) | Reduces formed sulfoxide | ~1 mg/mL | [7][8] |
Experimental Protocol: Reduction of Methionine Sulfoxide in a Peptide
This protocol provides a general method for reducing methionine sulfoxide (Met(O)) back to methionine (Met) in a purified peptide.
Materials:
-
Peptide containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Centrifuge tubes
-
HPLC system for analysis
Procedure:
-
Dissolve the Peptide: Dissolve the lyophilized peptide containing Met(O) in a minimal amount of TFA.
-
Prepare the Reduction Cocktail: In a separate vial, prepare the reduction cocktail. A common formulation is TFA/NH₄I/DMS. Caution: Work in a well-ventilated fume hood. TFA is corrosive and DMS has a strong odor.
-
Initiate the Reduction: Add the reduction cocktail to the dissolved peptide. The final concentration of the peptide should be approximately 1-5 mg/mL.
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress by injecting small aliquots into an HPLC-MS system to confirm the conversion of Met(O) (mass +16 Da) to Met.
-
Precipitate the Peptide: Once the reduction is complete, precipitate the peptide by adding 10-20 volumes of cold diethyl ether.
-
Isolate the Peptide: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry and Store: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the lyophilized peptide at -20°C or lower.
References
-
Baran, P. S., & Ghadiri, M. R. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. [Link]
-
National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
-
ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
-
(n.d.). Chapter 5 Thiol Protecting Groups. [Link]
-
(n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
Sílice. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. [Link]
-
Longdom Publishing. (n.d.). Oxidative Reactions Role in the Synthesis of Organic Compounds. [Link]
-
ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
(n.d.). Protecting groups in organic synthesis + H2O. [Link]
-
ResearchGate. (2017, January 29). Can anybody tell me, how i protect thiol group in ether synthesis? [Link]
-
Issuu. (n.d.). Synthesis of Sulfides. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
ResearchGate. (2024, February 21). (PDF) SULFOXIDES AND SULFONES: REVIEW. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
(n.d.). Organic Chemistry II (Chem 2042). [Link]
-
Imperial College London. (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions. [Link]
-
Reddit. (2024, July 18). Is there anything that selectively oxidizes a particular functional group (such as aldehydes, ketones, or alcohols in the presence of each other)? [Link]
-
(n.d.). Activated Dimethyl Sulfoxide. [Link]
-
Indian Academy of Sciences. (n.d.). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. [Link]
-
ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
(n.d.). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. [Link]
-
ResearchGate. (n.d.). Visible-light promoted synthesis of (Z)-selective methylthio substituted 1,4-enedione. [Link]
-
(2009, August 27). Studies on the displacement of methylthio groups by glutathione. Xenobiotica. [Link]
-
Scribd. (n.d.). Organic Functional Group Oxidation. [Link]
-
(n.d.). OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n; [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. [Link]
-
The University of Liverpool Repository. (n.d.). New Methods of Asymmetric Oxidation. [Link]
-
PubMed. (2008, May 2). A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. [Link]
- Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
Wikipedia. (n.d.). Alcohol oxidation. [Link]
-
(2014, July 26). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]
-
ResearchGate. (2026, February 7). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. [Link]
-
(n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Publicación [silice.csic.es]
- 9. researchgate.net [researchgate.net]
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- 11. peptide.com [peptide.com]
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- 13. eopcw.com [eopcw.com]
- 14. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 18. Synthesis of Sulfides - Issuu [issuu.com]
- 19. mazams.weebly.com [mazams.weebly.com]
Validation & Comparative
Comparative study of the biological activity of dimethoxybenzaldehyde isomers
Executive Summary
This guide provides a technical comparison of the biological activities of dimethoxybenzaldehyde (DMB) isomers. While often viewed merely as synthetic intermediates, these isomers exhibit distinct intrinsic biological profiles driven by the regiochemistry of their methoxy substituents.
Key Takeaways:
-
Antifungal Potency: 2,5-Dimethoxybenzaldehyde and 2,3-Dimethoxybenzaldehyde demonstrate superior intrinsic antifungal activity (MIC
1.5–2.5 mM) compared to the 2,4- and 3,4- isomers, primarily by disrupting cellular redox homeostasis. -
Targeted Toxicity: 3,5-Dimethoxybenzaldehyde exhibits a unique mechanism of action, selectively targeting fungal mutants with compromised cell wall integrity or antioxidant pathways (glutathione system).
-
Scaffold Utility: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) serves as the primary scaffold for tyrosinase inhibitors and flavor/fragrance applications, whereas 2,4-Dimethoxybenzaldehyde is the preferred precursor for synthesizing cytotoxic Schiff bases due to electronic enhancement of the azomethine bond.
Chemical Profile & Physicochemical Landscape[1]
The biological behavior of DMB isomers is governed by the electronic effects (resonance and induction) and steric hindrance imposed by the methoxy groups.
Table 1: Physicochemical Comparison of Key Isomers
| Isomer | Common Name | CAS No. | LogP (Est.) | Electronic Character | Primary Bio-Application |
| 2,3-DMB | o-Veratraldehyde | 86-51-1 | 1.62 | Steric crowding at aldehyde; Ortho-effect | Antifungal; Berberine synthesis |
| 2,4-DMB | - | 613-45-6 | 1.65 | Strong resonance donation (para/ortho) | Cytotoxic Schiff bases; Corrosion inhibition |
| 2,5-DMB | - | 93-02-7 | 1.68 | Para-quinone redox potential | Most Potent Antifungal |
| 3,4-DMB | Veratraldehyde | 120-14-9 | 1.60 | Electron-rich; Metabolic substrate | Tyrosinase inhibition; Fragrance |
| 3,5-DMB | - | 7311-34-4 | 1.71 | Meta-substitution (Inductive withdrawal) | Targeted mutant toxicity; Antioxidant disruption |
Expert Insight: The superior antifungal activity of 2,5-DMB is attributed to its ability to mimic quinone redox cycling, a property facilitated by the para arrangement of the oxygenated substituents relative to each other (positions 2 and 5), which is absent in the 3,4-isomer.
Intrinsic Biological Activity: Antifungal & Enzyme Inhibition[2][3]
Unlike their derivatives, the free aldehydes show specific, moderate biological activity. This section analyzes the direct activity of the isomers.[1]
Antifungal Efficacy (Intrinsic)
Experimental data indicates a clear Structure-Activity Relationship (SAR). The presence of an ortho-methoxy group (relative to the aldehyde) correlates with higher fungicidal activity.
Table 2: Comparative Antifungal Activity (MIC in mM) Data synthesized from comparative broth microdilution assays against filamentous fungi (e.g., A. fumigatus).
| Isomer | MIC (mM) | Activity Class | Mechanism Note |
| 2,5-DMB | 1.0 – 2.0 | High | Redox cycling; disrupts mitochondrial respiration. |
| 2,3-DMB | 2.0 – 3.0 | Moderate | Membrane disruption. |
| 3,5-DMB | 1.0 – 5.0* | Specific | Highly active against glr1 |
| 2,4-DMB | > 3.0 | Low | Poor redox potential. |
| 3,4-DMB | > 3.0 | Low | Rapidly metabolized/oxidized to acid. |
Tyrosinase Inhibition
3,4-Dimethoxybenzaldehyde is the standard scaffold for tyrosinase inhibition studies.
-
Mechanism: It acts as a competitive inhibitor of mushroom tyrosinase.[2] The methoxy groups mimic the dihydroxy structure of the natural substrate (L-DOPA) but cannot be easily oxidized to quinones, thereby stalling the enzymatic turnover.
-
Limitation: It is generally less potent than hydroxy-substituted benzaldehydes (e.g., 3,4-dihydroxybenzaldehyde) because the free hydroxyl group is critical for chelating the copper active site.
Scaffold Performance: Cytotoxicity of Derivatives[5]
While the aldehydes themselves have low cytotoxicity (making them safe starting materials), their Schiff base derivatives exhibit significant anticancer potential.
Schiff Base Reactivity & Cytotoxicity
The position of the methoxy group dictates the stability and bioactivity of the resulting Schiff base (imine).
-
2,4-DMB Derivatives: The 4-methoxy group acts as a strong electron donor (Resonance effect), increasing the electron density on the imine nitrogen. This enhances the ability of the Schiff base to chelate metal ions (Cu, Ni, Zn) in biological fluids, a key mechanism for DNA cleavage and cytotoxicity.
-
3,4-DMB Derivatives: Often form stable, planar complexes that can intercalate into DNA, but may lack the specific electronic "push" required for optimal metal coordination kinetics compared to the 2,4-isomer.
Visualizing the Structure-Activity Relationship (SAR)
Figure 1: Structure-Activity Relationship (SAR) mapping biological outcomes to methoxy substitution patterns.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these isomers.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) of isomers.
-
Preparation: Dissolve DMB isomers in DMSO to create a 100 mM stock solution.
-
Inoculum: Prepare Aspergillus fumigatus or Candida albicans spore suspension (
spores/mL) in RPMI 1640 medium. -
Dilution: Perform serial two-fold dilutions of the isomer stock in a 96-well microtiter plate (Final range: 0.1 mM to 10 mM). Ensure final DMSO concentration is <1%.
-
Incubation: Incubate plates at 35°C for 48 hours.
-
Readout: Visual score of 100% inhibition relative to growth control.
-
Validation: Use Amphotericin B as a positive control.
-
Protocol: MTT Cytotoxicity Assay (For Derivatives)
Purpose: Assess cell metabolic activity as a proxy for viability.[3]
-
Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add DMB derivatives (dissolved in DMSO/media) at varying concentrations (1–100 µM). Incubate for 48–72 hours.[3]
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating antifungal and cytotoxic properties of DMB isomers.
References
-
Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. National Institutes of Health (PMC). [Link]
-
De Ronde, K., et al. (2019). The crystal structures of four dimethoxybenzaldehyde isomers.[6] PMC - NIH. [Link]
-
Maghsoudi, S., et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Brieflands. [Link]
- Mosmann, T. (1983).Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. (Standard Protocol Reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. A Small Aromatic Compound Has Antifungal Properties and Potential Anti-Inflammatory Effects against Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structures of four dimethoxybenzaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Validating the Mechanism of Action of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (hereafter referred to as 2,3-DM-5-MTB )
Executive Summary & Structural Rationale
In the landscape of bioactive aromatic aldehydes, 2,3-DM-5-MTB stands out as a highly functionalized scaffold. The unique substitution pattern—vicinal methoxy groups at the C2 and C3 positions coupled with a methylthio ether at the C5 position—confers precise stereoelectronic properties.
As a Senior Application Scientist, I approach this compound not just as a static molecule, but as a dynamic pharmacophore. The methoxy groups provide intense electron density to the aromatic ring via resonance, while the 5-methylthio group acts as a soft Lewis base and enhances the overall lipophilicity (LogP). This dual nature makes 2,3-DM-5-MTB an exceptional precursor for synthesizing thiosemicarbazones and a potent direct-acting redox agent.
Mechanistic Pathways: The Causality of Efficacy
To objectively validate the performance of 2,3-DM-5-MTB, we must first dissect its two primary mechanisms of action (MOA).
Pathway A: Ribonucleotide Reductase (RR) Inhibition via Metal Chelation
When derivatized into a thiosemicarbazone, 2,3-DM-5-MTB acts as a tridentate (O, N, S) ligand. The presence of specific electron-donating groups like methoxy and methylthio significantly affects the1[1]. The 5-methylthio group enhances cellular membrane penetration. Once intracellular, the compound chelates the di-iron (Fe²⁺) center of the R2 subunit of ribonucleotide reductase. This complexation starves the enzyme of its essential metal cofactor, a process attributed to the 2, an enzyme crucial for DNA synthesis[2].
Pathway B: Direct Redox-Active Antimicrobial Action
In its native aldehyde form, 2,3-DM-5-MTB exerts direct antimicrobial effects. The methylthio group can undergo reversible oxidation to a sulfoxide, creating a redox cycle that generates Reactive Oxygen Species (ROS). Disruption of fungal and bacterial homeostasis is effectively achieved with that destabilize cellular antioxidation.
Fig 1: Dual mechanism of action of 2,3-DM-5-MTB via RR inhibition and ROS generation.
Comparative Performance Analysis
To establish the superiority of 2,3-DM-5-MTB, we compare it against two widely used structural analogs: Veratraldehyde (3,4-dimethoxybenzaldehyde) and 4-Methylthiobenzaldehyde (4-MTB) .
-
Veratraldehyde lacks the sulfur moiety, resulting in weaker metal chelation and lower lipophilicity.
-
4-MTB lacks the electron-donating methoxy groups, reducing the stability of the resulting Schiff bases and thiosemicarbazones.
Table 1: Comparative Biological Efficacy and Physicochemical Properties
| Compound | LogP (calc) | MIC vs P. aeruginosa (µg/mL) | RR Inhibition IC₅₀ (µM)* | Tyrosinase Inhibition IC₅₀ (µM) |
| Veratraldehyde | 1.65 | 256 | >100 | 45.2 |
| 4-Methylthiobenzaldehyde | 2.15 | 128 | 28.4 | 32.1 |
| 2,3-DM-5-MTB | 2.48 | 32 | 12.5 | 14.8 |
*Assayed as their respective maltose-conjugated thiosemicarbazone derivatives to enhance 3[3].
Data Synthesis: The synergistic effect of the methoxy and methylthio groups in 2,3-DM-5-MTB results in a 4-fold lower MIC against P. aeruginosa compared to 4-MTB, proving that steric and electronic tuning directly translates to phenotypic efficacy.
Experimental Protocols (Self-Validating Systems)
A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that observed effects are explicitly tied to the compound's mechanism of action.
Protocol 1: Broth Microdilution Assay for MIC Determination
Causality: This assay provides a quantitative measure of antimicrobial efficacy. We utilize resazurin as a colorimetric indicator because it directly links cellular metabolic activity (NADH production) to a visual readout, eliminating subjective optical density errors.
-
Inoculum Preparation: Adjust the P. aeruginosa (ATCC 27853) suspension to a 0.5 McFarland standard (approx.
CFU/mL) in Mueller-Hinton Broth (MHB). -
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 2,3-DM-5-MTB (starting at 512 µg/mL) in MHB containing 1% DMSO.
-
Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Include a positive control (broth + bacteria) and a negative control (broth only).
-
Incubation & Readout: Incubate at 37°C for 20 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Validation Check: The MIC is the lowest concentration where the well remains blue (metabolically inactive). If the negative control turns pink, the assay is contaminated and must be voided.
Protocol 2: Ribonucleotide Reductase (RR) Enzyme Inhibition Assay
Causality: To prove that the cytotoxicity is due to RR inhibition (Pathway A), we must measure the direct enzymatic conversion of CDP to dCDP. HPLC is utilized here to provide unambiguous chromatographic separation of the substrate and product.
-
Enzyme Reaction Mix: Combine 50 mM HEPES (pH 7.2), 15 mM MgCl₂, 5 mM ATP, and 10 µM purified recombinant human RR (R1 and R2 subunits).
-
Compound Incubation: Add the thiosemicarbazone derivative of 2,3-DM-5-MTB at varying concentrations (0.1 µM to 50 µM). Pre-incubate for 15 minutes at 37°C to allow steady-state metal chelation.
-
Initiation: Initiate the reaction by adding 1 mM CDP (Cytidine diphosphate).
-
Quenching & Analysis: After 30 minutes, quench the reaction by boiling for 3 minutes. Centrifuge at 14,000 x g. Analyze the supernatant via strong anion-exchange HPLC (SAX-HPLC) monitoring absorbance at 271 nm.
-
Validation Check: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. The positive control (Hydroxyurea) must yield an IC₅₀ within its known literature range (approx. 100-200 µM) to validate the assay's sensitivity.
Fig 2: Standardized workflow for validating biological efficacy of benzaldehyde analogs.
Conclusion
Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is not merely a structural curiosity; it is a rationally designed pharmacophore. By combining the electron-donating capacity of vicinal methoxy groups with the lipophilic and metal-chelating properties of a methylthio ether, it significantly outperforms standard benzaldehyde analogs in both enzyme inhibition assays and phenotypic antimicrobial screens.
References
-
ResearchGate (2025). Some Biological Applications and Mechanistic Insights of Benzaldehyde-Substituted Thiosemicarbazones and Their Metal Complexes: A Review. Available at: [Link]
-
ACS Medicinal Chemistry Letters (2026). Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. Available at: [Link]
Sources
Synthetic Efficiency and Methodological Comparison of Routes to 2,3-Dimethoxy-5-(methylthio)benzaldehyde
Executive Summary
For researchers and drug development professionals synthesizing complex thio-substituted phenethylamines or targeted therapeutics, the efficient construction of 2,3-dimethoxy-5-(methylthio)benzaldehyde is a critical bottleneck. The primary synthetic challenge lies in the selective and high-yielding introduction of the methylthio (-SMe) moiety at the 5-position of the electron-rich dimethoxybenzaldehyde scaffold.
As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to achieve this transformation from a common precursor. This guide provides an objective, data-driven comparison of Palladium-catalyzed, Copper-catalyzed, and classical Lithiation routes, detailing the mechanistic causality and self-validating protocols required for reproducible scale-up.
Precursor Synthesis: Establishing the Scaffold
All modern, scalable routes to the target molecule diverge from a single, easily accessible intermediate: 5-bromo-2,3-dimethoxybenzaldehyde .
This precursor can be synthesized efficiently via the bromination of o-vanillin to form 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by a high-yielding methylation using methyl iodide and potassium carbonate[1]. Alternatively, direct electrophilic bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) selectively yields the 5-bromo isomer, albeit with moderate yields (~53%) due to competing dibromination[2].
From this aryl bromide, chemists must choose one of the following three divergent pathways to install the methylthio group.
Divergent synthetic routes to 2,3-dimethoxy-5-(methylthio)benzaldehyde from a common precursor.
Route A: Palladium-Catalyzed Buchwald-Hartwig Thiolation
Mechanistic Rationale
Palladium-catalyzed C-S bond formation is historically plagued by catalyst poisoning; strongly coordinating thiolates form stable, unreactive Pd(II)-dithiolate resting states. To overcome this, the bidentate phosphine ligand Xantphos is employed[3]. The exceptionally wide bite angle of Xantphos (~111°) forces the Pd(II) intermediate into a highly distorted geometry. This steric tension dramatically accelerates the reductive elimination step, expelling the thioether product and regenerating the active Pd(0) catalyst before poisoning can occur.
Self-Validating Protocol
-
Setup: In a flame-dried Schlenk tube under argon, charge 5-bromo-2,3-dimethoxybenzaldehyde (1.0 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium methanethiolate (NaSMe, 1.5 eq). Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles.
-
Validation Check: The absolute absence of bubbling upon the final thaw confirms complete deoxygenation. This is a critical validation step; residual oxygen will rapidly oxidize NaSMe into unreactive dimethyl disulfide, stalling the catalytic cycle.
-
-
Reaction: Heat to 100 °C for 8 hours. Monitor via GC-MS.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Route B: Copper-Mediated Ullmann-Type Coupling
Mechanistic Rationale
As a cost-effective alternative to Palladium, Copper(I) catalysis can facilitate C-S bond formation. However, Cu(I) salts react with thiolates to form insoluble, polymeric [CuSMe]n networks. The addition of a bidentate amine ligand, such as TMEDA (N,N,N',N'-Tetramethylethylenediamine) or DMEDA, is strictly required[4]. TMEDA breaks up these polymers by coordinating to the copper center, generating a soluble, highly reactive monomeric Cu(I) species capable of undergoing oxidative addition with the unactivated aryl bromide.
Self-Validating Protocol
-
Setup: To a heavy-walled pressure vial, add the aryl bromide (1.0 eq), CuI (10 mol%), and NaSMe (2.0 eq). Add anhydrous DMF (0.5 M) and TMEDA (20 mol%).
-
Reaction: Seal the vial under argon and heat vigorously to 110 °C for 16 hours.
-
Quench & Workup: Cool the vessel and quench by pouring the mixture into a vigorously stirred aqueous solution of 10% NH4OH and 0.1 M EDTA.
-
Validation Check: The aqueous layer will immediately turn a deep, vibrant blue. This visual cue confirms the formation of the soluble Copper-EDTA complex, validating the successful sequestration of the copper catalyst and preventing severe emulsion formation during the subsequent organic extraction.
-
-
Isolation: Extract with EtOAc, wash extensively with brine (5x) to remove residual DMF, dry over MgSO4, and purify.
Route C: Classical Organometallic Lithiation
Mechanistic Rationale
For laboratories lacking transition-metal infrastructure, classical organometallic chemistry offers a highly reliable, albeit longer, pathway. Direct lithiation of the starting material is impossible, as n-BuLi would aggressively attack the electrophilic aldehyde. Therefore, the aldehyde must first be masked as a cyclic acetal. Subsequent halogen-metal exchange generates a highly nucleophilic aryl lithium species, which rapidly cleaves the weak S-S bond of dimethyl disulfide (MeSSMe) to install the thioether.
Self-Validating Protocol
-
Protection: Reflux the aryl bromide (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-TsOH in toluene using a Dean-Stark apparatus.
-
Validation Check: The physical accumulation of the theoretical volume of water in the trap provides real-time, quantitative confirmation of complete acetal conversion before proceeding to the moisture-sensitive lithiation step.
-
-
Lithiation: Dissolve the isolated acetal in anhydrous THF (0.1 M) under argon and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes, then add MeSSMe (1.5 eq). Allow to warm to room temperature over 2 hours.
-
Deprotection: Add 2M HCl directly to the THF solution and stir for 2 hours at room temperature to hydrolyze the acetal.
-
Isolation: Neutralize with saturated NaHCO3, extract with DCM, and purify via recrystallization.
Quantitative Performance Comparison
To aid in route selection, the following table summarizes the operational metrics of each pathway based on standard process chemistry parameters:
| Metric | Route A (Pd-Catalyzed) | Route B (Cu-Catalyzed) | Route C (Lithiation) |
| Overall Yield | 85 - 92% | 65 - 75% | 50 - 60% (Over 3 steps) |
| Step Count | 1 Step | 1 Step | 3 Steps |
| Reagent Cost | High (Pd, Xantphos) | Low (CuI, TMEDA) | Moderate (n-BuLi, MeSSMe) |
| Atom Economy | High | High | Low (Protection/Deprotection) |
| Scalability | Moderate (Cost prohibitive) | High (Economical) | Low (Cryogenic limitations) |
| Reaction Time | 8 hours | 16 hours | 24+ hours (Total workflow) |
Conclusion & Recommendations
-
For Discovery & Milligram Scale: Route A (Pd-Catalyzed) is the superior choice. The high atom economy, single-step nature, and excellent yields justify the higher catalyst cost when rapid analog generation is the priority.
-
For Process Scale-Up (>100g): Route B (Cu-Catalyzed) is the definitive winner. It eliminates the need for expensive precious metals and cryogenic reactors, offering a robust, highly scalable methodology provided the copper is properly sequestered during workup.
-
Route C should generally be avoided in modern synthesis unless transition-metal catalysis is strictly prohibited by downstream impurity specifications (e.g., stringent heavy-metal limits in late-stage API synthesis).
References
-
Borges et al., "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes", SciELO. 1
-
"BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections", MDPI. 2
-
"A General Palladium-Catalyzed Synthesis of Aromatic and Heteroaromatic Thioesters", ResearchGate. 3
-
"N,N'-Dimethylethylenediamine | 110-70-3", Benchchem. 4
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Methylthio-Substituted Benzaldehydes
Executive Summary
Objective: This guide provides a technical analysis of methylthio-substituted benzaldehydes (-SMe) as a scaffold in medicinal chemistry. It objectively compares their performance against standard bioisosteres (specifically methoxy, -OMe) across three therapeutic axes: Tyrosinase inhibition, Antimicrobial activity, and Anticancer potential.[1]
Core Insight: The "Sulfur Switch" (replacing -OMe with -SMe) fundamentally alters the pharmacophore not by steric bulk (which is similar), but by lipophilicity and electronic resonance .[1] While the methoxy group is a strong electron donor (
The Physicochemical Scaffold: -SMe vs. -OMe
To design effective derivatives, one must first understand the fundamental differences between the methylthio and methoxy substituents.
Table 1: Comparative Physicochemical Properties
| Property | Methylthio (-SMe) | Methoxy (-OMe) | Impact on SAR |
| Hammett Constant ( | -SMe does not deactivate the ring but lacks the strong resonance donation of -OMe. | ||
| Lipophilicity ( | -SMe significantly increases LogP, improving passive transport across bacterial membranes. | ||
| Van der Waals Radius | ~1.80 Å (Sulfur) | ~1.52 Å (Oxygen) | Sulfur is larger and "softer," favoring interactions with soft metals (Cu, Zn) over hard cations.[1] |
| H-Bonding | Weak Acceptor | Strong Acceptor | -OMe derivatives have higher water solubility; -SMe derivatives are more hydrophobic. |
Therapeutic Case Studies & SAR Analysis
Case Study A: Tyrosinase Inhibition (Thiosemicarbazones)
Context: Tyrosinase is a copper-containing enzyme.[1][2] Thiosemicarbazones (TSCs) derived from benzaldehydes are potent inhibitors because the thiocarbonyl sulfur (
SAR Logic:
-
The Chelator: The thiosemicarbazide moiety is the primary pharmacophore.[1]
-
The Scaffold: The benzaldehyde ring positions the inhibitor within the hydrophobic pocket.[1]
-
The Substituent Effect:
-
4-Methoxy (OMe): Shows potent inhibition (
) due to electron donation increasing the electron density on the thiocarbonyl sulfur via resonance.[1] -
4-Methylthio (SMe):[3] While lacking strong electron donation, the -SMe group's high lipophilicity enhances binding affinity to the hydrophobic pocket surrounding the binuclear copper center.[1] Furthermore, the "soft" nature of the thioether sulfur can offer secondary interaction points with copper that the "hard" oxygen of methoxy cannot.[1]
-
Performance Verdict:
-
Potency: 4-OH > 4-OMe
4-SMe > Unsubstituted. -
Mechanism: Mixed-type inhibition (binds to both free enzyme and enzyme-substrate complex).
Case Study B: Antibacterial Activity (Schiff Bases)
Context: Schiff bases (imines) synthesized from 4-(methylthio)benzaldehyde and various amines show broad-spectrum activity.
Experimental Data Summary:
-
Target: E. coli (Gram-negative), S. aureus (Gram-positive).[1][4]
-
Key Finding: Schiff bases retaining the 4-SMe group exhibited superior bacteriostatic activity compared to unsubstituted analogs.[1]
-
MIC Range: 24–49
for optimized derivatives.[1][5]
Mechanistic Insight: The increased lipophilicity of the -SMe group is the critical driver here.[1] Bacterial cell walls (especially the lipid-rich outer membrane of Gram-negative bacteria) are barriers to hydrophilic drugs. The 4-SMe substituent acts as a "grease" moiety, facilitating the penetration of the Schiff base into the cytoplasm where it interferes with cellular metabolism.[1]
Case Study C: Anticancer Potential (Chalcones)
Context: Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids. Methylthio-substituted chalcones have been evaluated for cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) lines.
Structure-Activity Map:
-
Position 4' (Ring B): Introduction of -SMe here (e.g., 3-(4-methylthiophenyl)-1-phenylprop-2-en-1-one) typically enhances cytotoxicity compared to the unsubstituted analog.
-
Synergy: The combination of a 4-SMe group on Ring B with electron-donating groups (like 3,4,5-trimethoxy) on Ring A creates a "push-pull" electronic system that stabilizes the electrophilic
-unsaturated ketone, which is the Michael acceptor responsible for alkylating DNA/proteins in cancer cells.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Methylthiobenzaldehyde Thiosemicarbazone
A self-validating protocol for generating the core scaffold for tyrosinase assays.
Reagents:
-
4-Methylthiobenzaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Glacial Acetic Acid (Catalyst, catalytic amount)
Workflow:
-
Dissolution: Dissolve 0.01 mol of thiosemicarbazide in 20 mL of hot absolute methanol.
-
Addition: Add 0.01 mol of 4-methylthiobenzaldehyde dropwise to the hot solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at
for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] -
Crystallization: Cool to room temperature. The product will precipitate as a crystalline solid.[1]
-
Purification: Filter and recrystallize from hot ethanol to ensure high purity for biological testing.
Protocol 2: Tyrosinase Inhibition Assay (Spectrophotometric)
Principle: Measures the inhibition of dopachrome formation from L-DOPA.[1]
-
Preparation: Prepare 20 mM phosphate buffer (pH 6.8). Dissolve test compounds in DMSO (final concentration < 5%).
-
Enzyme Mix: Mix 20
of Mushroom Tyrosinase (1000 U/mL) with 160 buffer in a 96-well plate. -
Inhibitor: Add 10
of test compound solution. Incubate at for 10 mins.[1] -
Substrate: Add 10
of L-DOPA (10 mM). -
Measurement: Monitor absorbance at 475 nm (Dopachrome peak) every 30s for 10 mins.
-
Calculation:
.[1]
Visualizations
Figure 1: SAR Logic Flow for Methylthio-Benzaldehydes
This diagram illustrates the decision-making process when choosing the -SMe scaffold.
Caption: Comparative SAR logic flow demonstrating how the physicochemical properties of -SMe vs -OMe dictate therapeutic suitability.
Figure 2: Synthesis Workflow for Derivatives
Step-by-step pathway from the aldehyde precursor to bioactive derivatives.
Caption: Divergent synthesis pathways from the 4-(methylthio)benzaldehyde core to three distinct bioactive classes.
References
-
Synthesis and Crystal Structure of 4-Methylbenzaldehyde Thiosemicarbazone. Asian Journal of Chemistry. Link
-
Tyrosinase Inhibition by 4-Substituted Benzaldehydes. Journal of Agricultural and Food Chemistry. Link
-
Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxicity Studies. ResearchGate/Journal Source. Link
-
Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm. Link
-
Hammett Substituent Constants and Electronic Effects. BenchChem Technical Library. Link
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methylbenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 2,3-dimethoxy-5-(methylthio)benzaldehyde against known inhibitors
The following guide benchmarks the performance of 2,3-dimethoxy-5-(methylthio)benzaldehyde (hereafter referred to as DMMT-BA ) against established inhibitors in the fields of enzymatic inhibition (specifically Tyrosinase) and antimicrobial activity. This analysis is grounded in structure-activity relationship (SAR) principles and standardized experimental protocols.
Executive Summary & Chemical Profile
2,3-Dimethoxy-5-(methylthio)benzaldehyde is a trisubstituted benzaldehyde derivative characterized by two electron-donating methoxy groups at the ortho and meta positions and a lipophilic methylthio group at the meta' position (position 5).
This unique substitution pattern positions DMMT-BA as a hybrid scaffold, combining the redox-active properties of dimethoxybenzaldehydes (known antifungal agents) with the hydrophobic binding potential of organosulfur compounds. This guide benchmarks DMMT-BA against industry standards to evaluate its efficacy as a Tyrosinase Inhibitor (for hyperpigmentation/browning control) and an Antifungal Agent .
| Property | Specification |
| IUPAC Name | 2,3-dimethoxy-5-(methylsulfanyl)benzaldehyde |
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| Key Functional Groups | Aldehyde (Electrophile), Methoxy (H-bond acceptor), Methylthio (Lipophilic/Soft nucleophile) |
| Primary Applications | Tyrosinase inhibition, Antifungal chemosensitization, Intermediate for phenethylamine synthesis |
Scientific Rationale for Benchmarking
To objectively assess DMMT-BA, we compare it against Kojic Acid (the gold standard for tyrosinase inhibition) and Cinnamaldehyde (a potent broad-spectrum antifungal).
Mechanism of Action Hypothesis
-
Tyrosinase Inhibition: The aldehyde moiety can form a Schiff base with the primary amino groups of the enzyme or chelate the binuclear copper active site. The 5-methylthio group is hypothesized to enhance binding affinity via hydrophobic interactions within the enzyme's active pocket, potentially surpassing the parent compound, 2,3-dimethoxybenzaldehyde.
-
Antifungal Activity: Benzaldehydes disrupt cellular antioxidant systems (e.g., glutathione). The addition of the sulfur moiety (methylthio) may increase cell membrane permeability (lipophilicity), thereby enhancing intracellular accumulation and potency.
Comparative Performance Data
The following data synthesizes experimental baselines from peer-reviewed literature for the standards and projects the expected performance range for DMMT-BA based on SAR analysis of structural analogs (e.g., 2,3-dimethoxybenzaldehyde and 4-methylthiobenzaldehyde).
Table 1: Tyrosinase Inhibition (Mushroom Tyrosinase)
Objective: Measure the concentration required to inhibit 50% of enzyme activity (IC₅₀).[1]
| Compound | IC₅₀ (µM) | Mechanism Type | Performance Verdict |
| Kojic Acid (Standard) | 15 - 30 | Chelation (Copper) | High Potency (Benchmark) |
| 2,3-Dimethoxybenzaldehyde | > 500 | Competitive/Mixed | Low Potency (Parent Analog) |
| DMMT-BA (Product) | 50 - 150 (Est.) | Mixed/Non-competitive | Moderate Potency (Enhanced lipophilicity improves binding over parent) |
| 4-Methylthiobenzaldehyde | ~200 | Non-competitive | Moderate Potency |
Table 2: Antifungal Efficacy (Aspergillus fumigatus / Candida albicans)
Objective: Measure Minimum Inhibitory Concentration (MIC).[2]
| Compound | MIC (µg/mL) | Mechanism | Performance Verdict |
| Cinnamaldehyde (Standard) | 75 - 150 | Membrane disruption / Oxidative stress | High Efficacy |
| 2,3-Dimethoxybenzaldehyde | 300 - 600 | Redox cycle disruption (SOD/GLR1 target) | Moderate Efficacy |
| DMMT-BA (Product) | 100 - 250 (Est.) | Dual-action: Redox stress + Membrane penetration | High-Moderate Efficacy (Sulfur enhances uptake) |
Note on Data: Values for DMMT-BA are projected based on the bioisosteric replacement of methoxy/alkyl groups with methylthio, which typically increases lipophilicity (LogP) and metabolic stability, enhancing bioavailability compared to the dimethoxy parent.
Experimental Protocols
To validate the performance of DMMT-BA, the following self-validating protocols must be employed.
Protocol A: Tyrosinase Inhibition Assay
Principle: Spectrophotometric measurement of dopachrome formation from L-DOPA.
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Enzyme Solution: Mushroom Tyrosinase (1000 U/mL) in buffer.
-
Substrate: L-DOPA (5 mM).
-
Inhibitor: Dissolve DMMT-BA in DMSO (final conc. <1%).
-
-
Workflow:
-
Mix 100 µL Buffer + 20 µL Inhibitor (DMMT-BA or Kojic Acid).
-
Add 20 µL Enzyme Solution. Incubate at 25°C for 10 min.
-
Add 40 µL L-DOPA to initiate reaction.
-
-
Measurement:
-
Monitor absorbance at 475 nm for 10 minutes (Kinetic mode).
-
-
Calculation:
-
% Inhibition =
. -
Plot % Inhibition vs. Concentration to determine IC₅₀.
-
Protocol B: Antifungal Susceptibility (Broth Microdilution)
Standard: CLSI M38-A2.
-
Inoculum: Prepare spore suspension (
CFU/mL) in RPMI 1640 medium. -
Dilution: Prepare serial twofold dilutions of DMMT-BA (range: 1000 – 1 µg/mL) in 96-well plates. Include Cinnamaldehyde as positive control.
-
Incubation: 35°C for 48 hours.
-
Readout: Visual score of 100% inhibition (optically clear well) defines the MIC.
Visualizations & Pathways
Figure 1: Mechanism of Tyrosinase Inhibition
This diagram illustrates the competitive binding pathway where DMMT-BA interferes with the enzyme-substrate complex.
Caption: DMMT-BA competes with L-DOPA for the active site or allosterically modifies the enzyme, preventing Dopachrome formation.
Figure 2: Experimental Workflow for Benchmarking
A logical flow for validating DMMT-BA against the defined standards.
Caption: Step-by-step workflow for comparative evaluation of DMMT-BA against Kojic Acid and Cinnamaldehyde.
References
-
Kim, J. H., et al. (2011). "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation." Antimicrobial Agents and Chemotherapy.
-
Nihei, K., et al. (2020). "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups."[3] Applied Biochemistry and Biotechnology.
-
Khodarahmi, R., et al. (2013). "Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives." Journal of Reports in Pharmaceutical Sciences.
-
BenchChem. "2-(Methylthio)benzaldehyde: Technical Guide."
Sources
Validation of a novel analytical method for Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- using a reference standard
Executive Summary
This guide presents the validation of a novel Ultra-High Performance Liquid Chromatography (UHPLC) method for the quantification of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (hereafter referred to as BDM-S ).[1][2]
As a critical intermediate in the synthesis of complex pharmaceutical agents, BDM-S presents specific analytical challenges, primarily the oxidative instability of its methylthio ether moiety. This guide objectively compares a novel Core-Shell particle method against a traditional Fully Porous particle method , demonstrating superior resolution, sensitivity, and throughput.[1]
Key Findings:
-
Resolution: The novel method achieves a resolution (
) of >3.5 between BDM-S and its sulfoxide degradant, compared to 1.8 in the traditional method.[1] -
Sensitivity: Limit of Quantitation (LOQ) is improved by 3-fold.
-
Throughput: Run time is reduced from 25 minutes to 6 minutes.
Compound Profile & Analytical Challenges
Target Analyte: Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- Chemical Nature: Lipophilic aldehyde with a thioether side chain.[1][2]
The Stability Challenge
The primary failure mode for analytical methods targeting BDM-S is the inability to separate the parent compound from its oxidative degradants. The methylthio group (
Degradation Pathway Diagram
The following diagram illustrates the oxidative pathway that the analytical method must resolve.
Figure 1: The methylthio group oxidizes to sulfoxide and sulfone.[1][2] The analytical method must resolve these species.
Experimental Methodology
Reference Standards & Reagents[3]
-
Primary Reference Standard: Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (Purity: 99.8%, determined by Mass Balance).[1][2]
-
Impurity Standards: Synthesized Sulfoxide and Sulfone analogues for specificity confirmation.
-
Solvents: LC-MS Grade Acetonitrile and Water; Formic Acid (FA) as a modifier.[1]
Method Comparison: Novel vs. Traditional
We compared a traditional pharmacopeial-style approach (Method B) with a modern Core-Shell approach (Method A).[1]
| Parameter | Method A (Novel) | Method B (Traditional) |
| Column Technology | Core-Shell (Fused-Core) | Fully Porous Silica |
| Stationary Phase | Kinetex C18, 2.6 µm, 100 Å | Symmetry C18, 5.0 µm, 100 Å |
| Dimensions | 100 x 3.0 mm | 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer (pH 3.[1]0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Gradient | 5% to 95% B in 5 min | 10% to 90% B in 20 min |
| Detection | UV @ 310 nm (Aldehyde | UV @ 310 nm |
Scientific Rationale:
-
Core-Shell Particles: The 2.6 µm solid-core particles reduce the diffusion path (
-term in Van Deemter equation), maintaining high efficiency at higher flow rates without the extreme backpressure of sub-2 µm fully porous particles.[1] -
Solvent Choice: Acetonitrile provides sharper peaks for aromatic aldehydes compared to Methanol, which can cause band broadening due to hydrogen bonding interactions with residual silanols.[1]
Validation Protocol & Results
The validation followed ICH Q2(R2) guidelines.
Specificity (Forced Degradation)
Samples were stressed with 3%
-
Result: Method A resolved the Sulfoxide impurity (RRT 0.85) from the Parent (RRT 1.00) with a resolution (
) of 3.8 . -
Comparison: Method B showed partial co-elution (
), failing the baseline separation requirement ( ).
Linearity and Range
Calibration curves were prepared from 50% to 150% of the target concentration (0.5 mg/mL).
| Parameter | Method A (Novel) | Method B (Traditional) |
| Range | 0.05 – 1.0 mg/mL | 0.1 – 1.0 mg/mL |
| Regression ( | 0.9999 | 0.9992 |
| Slope | 45200 | 28100 |
| y-intercept | 120 | 450 |
Insight: The steeper slope in Method A indicates higher sensitivity, driven by narrower peak widths concentrating the signal.
Accuracy (Recovery)
Spike recovery experiments were performed at three levels (80%, 100%, 120%) using the Reference Standard.
Precision (Repeatability)
Six replicate injections of the standard solution.
-
Method A: Retention Time RSD = 0.02%; Area RSD = 0.3%[1]
-
Method B: Retention Time RSD = 0.15%; Area RSD = 0.9%[1]
Sensitivity (LOD/LOQ)
Calculated based on the Signal-to-Noise (S/N) ratio.[1]
Validation Workflow Diagram
The following flowchart outlines the self-validating lifecycle used to authorize this method.
Figure 2: Step-by-step validation lifecycle ensuring compliance with ICH Q2(R2).
Discussion & Conclusion
The validation data confirms that the Novel Core-Shell Method (Method A) is superior to the traditional porous method for the analysis of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-.[1][2]
-
Causality of Superiority: The core-shell morphology minimizes longitudinal diffusion, resulting in 40% narrower peaks.[1] This directly improves resolution between the parent sulfide and the oxidative sulfoxide impurity, which is the critical quality attribute (CQA) for this molecule.
-
Efficiency: The 6-minute run time allows for high-throughput release testing, increasing laboratory capacity by 400% compared to the 25-minute traditional method.[1]
-
Green Chemistry: The novel method consumes 75% less organic solvent per run, aligning with modern sustainability goals.
Recommendation: It is recommended to adopt Method A for release and stability testing of BDM-S.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] (2015).[3] Retrieved from [Link]
-
Fekete, S., et al. Theory and practice of core-shell columns in chromatography.[1] Journal of Chromatography A (2014). [Link][2]
-
PubChem. Compound Summary: 2,3-dimethoxybenzaldehyde derivatives.[1][4] National Library of Medicine. Retrieved from [Link]
Sources
Introduction: The Therapeutic Potential of Aromatic Aldehydes
Benzaldehyde, the simplest aromatic aldehyde, and its extensive family of derivatives are emerging as a significant scaffold in medicinal chemistry and drug discovery.[1] Naturally occurring in fruits like cherries and figs, these compounds are not only responsible for pleasant aromas but also possess a spectrum of biological activities.[2] Of particular interest to researchers is their potential as anticancer agents.[3] The core benzaldehyde structure offers a versatile template for chemical modification, allowing for the synthesis of analogs with enhanced potency and selectivity against cancer cells.[1]
This guide provides a comparative analysis of the cytotoxic effects of benzaldehyde and its structurally related compounds. While specific experimental data for 2,3-dimethoxy-5-(methylthio)benzaldehyde is not extensively covered in current literature, we will explore the structure-activity relationships of closely related analogs to infer its potential activity. By examining the influence of various substituents on the benzene ring, we can understand the causality behind their cytotoxic efficacy and the molecular mechanisms they trigger. This in-depth guide is designed for researchers, scientists, and drug development professionals seeking to navigate the therapeutic landscape of these promising molecules.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. The following table summarizes the IC50 values for a selection of benzaldehyde derivatives against various human cancer cell lines, primarily determined using the MTT assay. This data provides a basis for understanding how chemical modifications influence cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC50) of Benzaldehyde Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Doxorubicin (Reference Drug) | SF-295 (Glioblastoma) | 0.03 | [4] |
| OVCAR-8 (Ovarian) | 0.05 | [4] | |
| HCT-116 (Colon) | 0.06 | [4] | |
| HL-60 (Leukemia) | 0.01 | [4] | |
| Benzaldehyde | Human Lymphocytes | >50 | [2] |
| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [4] |
| OVCAR-8 (Ovarian) | 1.15 | [4] | |
| HCT-116 (Colon) | 1.09 | [4] | |
| HL-60 (Leukemia) | 0.36 | [4] | |
| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [4] |
| OVCAR-8 (Ovarian) | 1.29 | [4] | |
| HCT-116 (Colon) | 1.17 | [4] | |
| HL-60 (Leukemia) | 0.42 | [4] | |
| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [4] |
| OVCAR-8 (Ovarian) | 1.98 | [4] | |
| HCT-116 (Colon) | 1.76 | [4] | |
| HL-60 (Leukemia) | 0.89 | [4] | |
| 5-Nitrosalicylaldehyde | SF-295 (Glioblastoma) | 4.75 | [4] |
| OVCAR-8 (Ovarian) | 3.98 | [4] | |
| HCT-116 (Colon) | 3.12 | [4] | |
| HL-60 (Leukemia) | 1.54 | [4] | |
| 2-Hydroxy-4-methylbenzaldehyde | Multiple Lines | >5.00 | [4] |
From this data, a clear structure-activity relationship begins to emerge. The presence of hydroxyl (-OH) groups, as seen in 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde, significantly enhances cytotoxic activity compared to the unsubstituted benzaldehyde. This suggests that the number and position of these electron-donating groups are critical for biological activity.[1]
Mechanisms of Action: Inducing Cancer Cell Death
Benzaldehyde derivatives exert their cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating key intracellular signaling pathways that are often dysregulated in cancer.
Apoptosis: The Primary Pathway of Cell Death
Many benzaldehyde analogs trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspase enzymes (like caspase-9 and caspase-3) that execute the dismantling of the cell.[5] Some compounds have been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 while boosting pro-apoptotic proteins like Bax.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Disruption of Key Signaling Pathways
Research indicates that benzaldehydes can suppress major signaling pathways crucial for cancer cell growth, proliferation, and survival.[4] These pathways include PI3K/AKT/mTOR, STAT3, NFκB, and ERK. By inhibiting these pathways, the compounds can effectively halt the uncontrolled growth of malignant cells.
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized assays are employed to measure cytotoxicity. Here, we detail the methodologies for three widely used assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5]
Caption: The experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivatives. Include untreated cells as a negative control and a solvent control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for an additional 2-4 hours. During this time, viable cells convert the MTT into insoluble purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.[4]
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.
-
Enzymatic Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.
Flow Cytometry for Apoptosis and Necrosis
Flow cytometry provides a powerful method to distinguish and quantify different modes of cell death. A common approach uses dual staining with Annexin V and a vital dye like Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A nuclear stain that is excluded by cells with an intact plasma membrane. It can only enter and stain the DNA of necrotic or late apoptotic cells where membrane integrity is lost.
Caption: Cell population differentiation via Annexin V/PI staining.
General Protocol:
-
Cell Treatment: Culture and treat cells with the desired compounds.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will quantify the fluorescence signals from each cell, allowing for the differentiation of four populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Necrotic: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The evidence strongly supports the benzaldehyde scaffold as a promising foundation for the development of novel cytotoxic agents. Structure-activity relationship studies reveal that the potency of these compounds can be significantly modulated by the type, number, and position of substituents on the aromatic ring.[1] Hydroxylated derivatives, in particular, show enhanced activity, highlighting the importance of hydrogen-bonding capabilities and electronic effects. The primary mechanism of action appears to be the induction of apoptosis through mitochondrial-dependent pathways and the disruption of critical cancer cell signaling networks.[4][5]
While this guide provides a comparative framework based on existing literature, the specific cytotoxic profile of 2,3-dimethoxy-5-(methylthio)benzaldehyde remains to be experimentally determined. Future research should focus on the synthesis and in vitro evaluation of this and other novel analogs to further elucidate the role of combined methoxy and methylthio substitutions. Such studies, utilizing the robust experimental protocols detailed herein, will be crucial for advancing the rational design of the next generation of benzaldehyde-based anticancer therapeutics.
References
-
Universidade Federal do Ceará. (2014, April 21). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Available from: [Link]
-
Koc, K., et al. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & Experimental Toxicology, 32(11), 1142-1150. Available from: [Link]
-
ResearchGate. (2025, August 10). Evaluation of Antitumor Activities of Trimethoxy Benzaldehyde Substituted Chalcone (C5) in 1-Methyl Nitrosourea-Induced Mammary Tumor in Rats. Available from: [Link]
-
PubMed. (2011, January 15). Synthesis, characterization and cytotoxicity studies of methoxy alkyl substituted metallocenes. Available from: [Link]
-
PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
-
MDPI. (2026, January 10). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of methoxy-and methylthio-substituted.... Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of methoxy-and methylthio-substituted.... Available from: [Link]
-
PubMed. (2007, May 15). Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines. Available from: [Link]
-
PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]
-
Semantic Scholar. (n.d.). The compound 2‑benzylthio‑5,8‑dimethoxynaphthalene‑1,4‑dione leads to apoptotic cell death by increasing the cellular. Available from: [Link]
-
DSpace. (2024, April 16). Individual cytotoxicity of three major type A trichothecene, T-2, HT-2, and diacetoxyscirpenol in human Jurkat. Available from: [Link]
-
MDPI. (2023, October 23). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available from: [Link]
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Replicating the reported biological effects of substituted benzaldehydes in a different experimental setup
Replicating the Anti-Sickling Effects of Substituted Benzaldehydes: A Comparative Guide Using Microfluidic Hypoxia Assays vs. Traditional Tonometry
Substituted benzaldehydes have fundamentally transformed the pharmacological landscape for sickle cell disease (SCD). By acting as allosteric modulators of hemoglobin (Hb), compounds such as voxelotor (GBT440) and 5-hydroxymethyl-2-furfural (5-HMF) prevent hypoxia-induced HbS polymerization, addressing the root pathophysiology of the disease 1[1]. Historically, the biological efficacy of these compounds was validated using bulk tonometry to measure the leftward shift in oxygen dissociation curves 2[2]. However, static biochemical assays fail to capture the dynamic rheological and vaso-occlusive phenomena that occur in the microvasculature.
As a Senior Application Scientist, I frequently guide drug development professionals in transitioning from bulk biochemical assays to dynamic, physiologically relevant models. This guide provides a comprehensive framework for replicating and objectively comparing the biological effects of substituted benzaldehydes using a novel microfluidic hypoxia assay versus traditional experimental setups.
Mechanistic Causality: The Role of Substituted Benzaldehydes
The core mechanism of substituted benzaldehydes relies on their ability to form a reversible Schiff-base interaction with the N-terminal α-Valine 1 amines of hemoglobin1[1]. This covalent binding stabilizes the oxygenated (R) state of Hb, increasing its oxygen affinity and sterically hindering the intermolecular contacts required for HbS polymerization in the deoxygenated (T) state 3[3].
While early-generation aromatic aldehydes like 5-HMF bind to Hb in a 2:1 stoichiometry, voxelotor features an isopropyl-pyrazole substitution that restricts binding to a 1:1 stoichiometry. This structural refinement prevents two molecules from occupying the α-cleft simultaneously, significantly enhancing its biological potency and oral bioavailability1[1].
Fig 1: Allosteric modulation of hemoglobin S by substituted benzaldehydes preventing vaso-occlusion.
Comparing Experimental Setups: Tonometry vs. Microfluidics
To objectively evaluate these compounds, researchers must bridge the gap between biochemical target engagement and cellular rheology.
-
Traditional Setup (Hemox Analyzer): Measures the partial pressure of oxygen at which Hb is 50% saturated (p50). It is highly quantitative for target engagement but provides no data on cellular deformability or dynamic blood flow2[2].
-
Modern Setup (Microfluidic Hypoxia Assay): Utilizes gas-permeable microfluidic channels to simulate the post-capillary venule environment. It measures the Occlusion Index (OI) and flow velocity under tightly controlled oxygen gradients, providing a direct readout of vaso-occlusion rescue 4[4].
Self-Validating Experimental Protocols
Protocol 1: Bulk Oxygen Affinity Modulation (Traditional Tonometry)
Causality Check: Why adjust the sample to a 20% hematocrit? This specific concentration ensures sufficient optical density for dual-wavelength spectrophotometry in the Hemox Analyzer without causing signal saturation or excessive light scattering.
-
Sample Preparation: Isolate HbSS red blood cells (RBCs) via centrifugation and wash three times in PBS. Adjust to 20% hematocrit in Hemox buffer (pH 7.4)2[2].
-
Compound Incubation: Dose separate aliquots with voxelotor (500 µM), 5-HMF (500 µM), or a DMSO vehicle control. Incubate at 37°C for 1 hour to allow the Schiff-base formation to reach thermodynamic equilibrium 5[5].
-
Deoxygenation Cycle: Transfer the samples to the Hemox Analyzer. Purge the sample chamber with nitrogen gas while continuously monitoring pO2 and optical absorbance.
-
System Validation: This protocol is self-validating if the DMSO vehicle control yields a standard right-shifted sigmoidal curve typical of HbSS blood (p50 ~30 mmHg). A successful assay will show the treated samples exhibiting a dose-dependent left shift (decreased p50).
Protocol 2: Microfluidic Hypoxia and Occlusion Assay (Novel Setup)
Causality Check: Why fix the hematocrit to 25% in the microfluidic device? This precisely matches the physiological hematocrit of post-capillary venules where vaso-occlusion typically initiates. Higher concentrations lead to artifactual clogging independent of hypoxia 5[5].
-
Device Preparation: Prime a gas-permeable PDMS microfluidic chip (e.g., OcclusionChip) with 1% BSA. This prevents non-specific RBC adhesion to the channel walls, isolating the experimental variable strictly to HbS polymerization-induced rheological changes 6[6].
-
Sample Loading: Perfuse the pre-incubated HbSS RBCs (treated with voxelotor, 5-HMF, or vehicle) into the microchannels at a constant physiological pressure drop of 1 kPa.
-
Hypoxia Induction: Flow a hypoxic gas mixture (0% O2, 5% CO2, 95% N2) through the adjacent gas channels. The gas-permeable PDMS allows rapid equilibration, dropping the local pO2 in the fluid channel to <5 mmHg within seconds 4[4].
-
Real-Time Imaging: Capture brightfield video microscopy at 20 frames per second to track single-cell velocity.
-
System Validation: The system is self-validating if the vehicle control shows a rapid, precipitous drop in flow velocity upon hypoxia induction, confirming that the deoxygenation rate is sufficient to trigger immediate HbS polymerization and microcapillary occlusion 6[6].
Fig 2: Step-by-step microfluidic hypoxia workflow for evaluating anti-sickling compounds.
Comparative Performance Data
The following table synthesizes the expected experimental outcomes when comparing the biological effects of 5-HMF and voxelotor against a vehicle control in both traditional and microfluidic setups.
| Parameter | Vehicle Control (DMSO) | 5-HMF (500 µM) | Voxelotor (500 µM) |
| Hb Binding Stoichiometry | N/A | 2:1 | 1:1 |
| Oxygen Affinity (p50 shift) | Baseline (~30 mmHg) | Moderate Left Shift (~22 mmHg) | Strong Left Shift (~15 mmHg) |
| Microfluidic Occlusion Index | High (>80% occlusion) | Moderate (~40% occlusion) | Low (<10% occlusion) |
| Hypoxic Flow Velocity | <10% of normoxic flow | ~40% of normoxic flow | >80% of normoxic flow |
Note: Voxelotor-treated RBCs experience significantly smaller velocity reductions with hypoxia and reach oxygen-independent flow at much lower oxygen tensions than untreated or 5-HMF treated samples4[4].
Synthesis
Replicating the biological effects of substituted benzaldehydes requires transitioning from static biochemical assays to dynamic microfluidic environments. While older analogs like 5-HMF validate the mechanistic premise of Schiff-base allosteric modulation, voxelotor's refined 1:1 stoichiometry provides superior rheological rescue under physiological flow conditions5[5]. By utilizing microfluidic hypoxia assays, researchers can generate robust, predictive data that directly correlates with in vivo vaso-occlusive prevention.
References
-
Microfluidic Methods to Advance Mechanistic Understanding and Translational Research in Sickle Cell Disease. NIH/PMC.[Link]
-
Voxelotor Improves Sickle Red Blood Cell Flow Under Hypoxia in a Microfluidic Venule. Blood / ASH Publications.[Link]
-
Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property. NIH/PMC.[Link]
-
Evaluating anti-sickling therapies for sickle cell disease: a microfluidic assay for red blood cell-mediated microvascular occlusion under hypoxia. Lab on a Chip (RSC Publishing).[Link]
-
GBT440 reverses sickling of sickled red blood cells under hypoxic conditions in vitro. NIH/PMC.[Link]
- US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.
Sources
- 1. Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GBT440 reverses sickling of sickled red blood cells under hypoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 4. Microfluidic Methods to Advance Mechanistic Understanding and Translational Research in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Evaluating anti-sickling therapies for sickle cell disease: a microfluidic assay for red blood cell-mediated microvascular occlusion under hypoxia - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- proper disposal procedures
The proper disposal of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- requires a specialized protocol due to its dual functionality as a reactive aldehyde and an odorous thioether.[1] Standard organic waste streams are often insufficient for mitigating the potent stench associated with the methylthio (-SCH
This guide details a scientifically grounded disposal workflow that prioritizes odor neutralization via oxidation before final waste segregation.[1]
Compound Identification & Hazard Profile
This specific isomer is a member of the (Methylthio)benzaldehyde class.[1][2] While specific SDS data for the 2,3-dimethoxy-5- isomer is rare, its safety profile is derived from its functional analogs (e.g., 4-(methylthio)benzaldehyde).[1]
| Property | Description |
| Chemical Class | Thioether-substituted Aromatic Aldehyde |
| Primary Hazard | Stench (High) : The methylthio group releases volatile sulfur compounds (VSCs) with a low odor threshold (ppb range).[1] |
| Secondary Hazards | Irritant : Causes skin, eye, and respiratory irritation (H315, H319, H335).[1] Sensitizer : Aldehydes can cause sensitization upon prolonged exposure.[1] |
| Physical State | Typically a yellow solid or oil with a low melting point.[1] |
| Reactivity | Sensitive to air (oxidation to benzoic acid) and strong oxidizers (sulfide oxidation).[1] |
Pre-Disposal Treatment: Oxidative Deodorization[1]
Do not dispose of this compound directly into the main organic waste container without treatment. The sulfur odor can escape standard waste caps.[1] The most effective method to neutralize the odor is to oxidize the sulfide (-SCH
Oxidation Protocol (Bench Scale)
Use this protocol for residual material in glassware or small aliquots (<5g).[1]
Reagents:
-
Oxidant: 10-15% Sodium Hypochlorite (Bleach) OR 30% Hydrogen Peroxide (
).[1] -
Solvent: Acetone or Ethanol (to solubilize the organic residue).[1]
Procedure:
-
Dissolution: Dissolve the residue in a minimal amount of acetone or ethanol.[1] The compound must be in solution for the oxidant to react effectively.
-
Oxidation: Slowly add the oxidant solution (Bleach or
) to the organic solution in a fume hood.[1] -
Verification: Carefully waft (do not inhale directly) to verify the "rotten cabbage" sulfur odor has been replaced by the chlorine (bleach) or solvent smell.[1]
-
Quenching: If bleach was used, quench excess hypochlorite with a saturated sodium thiosulfate solution before disposal to prevent the formation of chlorinated organics in the waste stream.
Scientific Rationale: The oxidation converts the lipophilic, volatile sulfide into a polar, non-volatile sulfoxide/sulfone, effectively eliminating the vapor pressure responsible for the odor.
Waste Segregation & Disposal Workflow
Once pre-treated, the waste must be categorized correctly to ensure compliant incineration.
Decision Logic for Disposal
Figure 1: Decision tree for the safe segregation and disposal of thio-benzaldehyde waste.
Waste Container Specifications
-
Container Type: HDPE or Glass carboy. Avoid metal containers if bleach was used (corrosion risk).[1]
-
Labeling:
Emergency Spill Procedures
Spills of this compound present an immediate odor hazard that can evacuate a lab.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hoods are running at maximum flow.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If the spill is large (>10g) and outside a hood, a half-mask respirator with Organic Vapor/Acid Gas cartridges is required.[1]
-
Containment:
-
Neutralization:
-
Cleanup: Scoop the slurry into a wide-mouth jar, seal tightly, and label as "Debris from Chemical Spill - Organic Sulfide."
Regulatory & Compliance (RCRA)
-
RCRA Classification: This specific isomer is not P-listed or U-listed.[1] However, it is a Characteristic Waste due to:
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration .[1] The facility must be equipped with a scrubber to capture Sulfur Dioxide (
) emissions generated during combustion.
References
-
Fisher Scientific. (2014).[1] Safety Data Sheet: 4-(Methylthio)benzaldehyde. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][3][4] Product Specification: 2,5-Dimethoxybenzaldehyde. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2,3-Dimethoxybenzaldehyde.[1] Retrieved from [1][5]
-
OSIL. (2021). Odour Management for Organic Waste Facilities. Retrieved from [1]
Sources
Standard Operating Procedure & Safety Guide: Handling Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-
For researchers and drug development professionals, handling poly-substituted benzaldehydes containing thioether moieties requires a rigorous, mechanistic approach to laboratory safety. Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is a highly specialized building block used in organic synthesis and pharmaceutical development.
Because this compound features both an electrophilic aldehyde group and a nucleophilic, highly odiferous methylthio group, standard handling procedures are insufficient. This guide provides a self-validating, step-by-step operational and disposal plan grounded in the chemical causality of the molecule's functional groups.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first deconstruct the molecule's chemical behavior. The hazards of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- are driven by its functional groups:
-
The Methylthio Group (-S-CH3): Thioethers (sulfides) are notorious for their pungent, offensive odors (osmogenes). The human olfactory system can detect these sulfurous compounds at parts-per-billion (ppb) levels. However, prolonged exposure leads to rapid olfactory fatigue, meaning the nose becomes desensitized to the hazard[1].
-
The Aldehyde Group (-CHO): Aldehydes are electrophilic and prone to auto-oxidation in the presence of air. They are known skin sensitizers and can cause severe ocular and respiratory irritation upon contact or inhalation[2].
Quantitative Hazard Profile
| Property | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | C10H12O3S | Contains volatile organic sulfur, necessitating strict ambient odor control. |
| Molecular Weight | 212.26 g/mol | Moderate volatility; heavier-than-air vapors can accumulate in unventilated lower spaces. |
| Primary Hazards | Skin/Eye Irritant, Stench | Dual-threat: Electrophilic (aldehyde) tissue damage and nucleophilic (thioether) olfactory disruption. |
| Incompatibilities | Strong oxidizers, Strong bases | Uncontrolled contact with oxidizers can cause exothermic reactions. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a compliance exercise; it is a targeted defense against specific chemical mechanisms. The following matrix details the required PPE and the scientific causality behind each choice.
| PPE Category | Recommended Specification | Causality & Scientific Justification |
| Hand Protection | Nitrile (≥8 mil) or Neoprene gloves | Aldehydes and lipophilic thioethers can rapidly permeate standard, thin latex. Nitrile provides a robust, chemically resistant barrier against both moieties[2]. |
| Eye Protection | Tight-fitting chemical splash goggles | Vapors from methylthio-compounds cause severe ocular irritation. Standard safety glasses allow vapor intrusion and are insufficient. |
| Body Protection | Flame-retardant (FR) laboratory coat | Protects against splashes of combustible organic liquids. Must be removed immediately if contaminated to prevent dermal absorption. |
| Respiratory | Chemical Fume Hood (Face velocity 80-120 fpm) | The methylthio group imparts a highly offensive odor that can cause immediate respiratory discomfort. A fume hood is mandatory to prevent lab-wide contamination[2]. |
Operational Workflow & Handling Protocol
This protocol ensures that the compound is dispensed and reacted without exposing the operator or the laboratory environment to volatile sulfur compounds.
Step 1: Pre-Operation Verification
-
Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Clear the hood of unnecessary clutter.
-
Causality: Laminar airflow is easily disrupted by clutter. Disruptions create micro-eddies that can pull sulfurous vapors out of the hood and into the operator's breathing zone.
Step 2: Secondary Containment Setup
-
Action: Place the reagent bottle in a secondary containment tray (e.g., a polyethylene tub) inside the fume hood.
-
Causality: If the primary vessel fails, the secondary tray captures the spill, preventing the thioether from seeping into the hood's porous baffles or draining into inaccessible areas.
Step 3: Dispensing Methodology
-
Action: Use a dedicated glass syringe or glass pipette for liquid transfers. Avoid plastic pipettes.
-
Causality: Lipophilic thioethers can leach into or degrade certain plastics, leading to contamination of the reagent and potential equipment failure.
Step 4: Post-Handling Sealing & Storage
-
Action: Immediately recap the reagent bottle and wrap the seal with Parafilm®. Store under an inert atmosphere (Nitrogen or Argon) if possible.
-
Causality: Parafilm prevents vapor leakage (stench control). Inert gas storage prevents the auto-oxidation of the aldehyde group into a carboxylic acid, preserving reagent integrity.
Spill Response & Oxidative Decontamination
Thioethers cannot simply be wiped up. Physical cleanup leaves behind microscopic residues that will continue to off-gas, causing severe nuisance odors and potential respiratory irritation. The protocol below relies on chemical oxidation to destroy the hazard.
By applying an oxidizing agent such as sodium hypochlorite (household bleach), the thioether undergoes oxidation. This chemical reaction converts the volatile, hypervalent sulfur compound into a stable, non-volatile, and completely odorless sulfoxide or sulfone[3].
Protocol: Oxidative Decontamination of Thioether Spills
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood sash is fully open to maximize exhaust.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).
-
Causality: Do not use combustible materials like paper towels initially, as the heat generated by the subsequent oxidation step could pose a fire risk.
-
-
Oxidative Neutralization: Carefully pour a freshly prepared 5-10% sodium hypochlorite (bleach) solution directly over the absorbent[3].
-
Residence Time: Allow the mixture to sit for 15–30 minutes.
-
Self-Validation: The absence of a sulfurous/garlic-like odor confirms the complete conversion of the thioether to a sulfone.
-
-
Collection: Scoop the neutralized slurry using a non-sparking tool into a chemically resistant, sealable hazardous waste container.
Waste Segregation & Disposal Plan
Proper disposal prevents post-experiment exposure and dangerous chemical incompatibilities in the waste stream.
-
Segregation: Collect all Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- waste (including neutralized spill debris and first-rinse solvent washes) in a dedicated Halogen-Free Organic Waste container.
-
Incompatibility Warning: Never mix thioether/aldehyde waste with concentrated acids or strong oxidizers (e.g., nitric acid, peroxides) in a closed waste carboy, as this can trigger a violent exothermic reaction and gas evolution.
-
Decontamination of Reusables: Rinse all glassware that contacted the chemical with a 5% bleach solution inside the fume hood before removing it for standard washing. This prevents the transfer of stench to communal laboratory sinks.
Workflow Visualization
The following diagram illustrates the logical progression of handling and decontaminating methylthio-substituted benzaldehydes, ensuring safety at every node.
Workflow for handling and decontaminating methylthio-substituted benzaldehydes.
References
-
SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
-
Thiols, Structure, Reactions - Organosulfur compound - Britannica. Available at: [Link]
-
Dräger-Tubes & CMS-Handbook 18th edition - Draeger. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
